Product packaging for 3,5-Diphenylisoxazole(Cat. No.:CAS No. 2039-49-8)

3,5-Diphenylisoxazole

货号: B109209
CAS 编号: 2039-49-8
分子量: 221.25 g/mol
InChI 键: HECRDSFKLUVCAY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

3,5-Diphenylisoxazole is a useful research compound. Its molecular formula is C15H11NO and its molecular weight is 221.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as br>BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11NO B109209 3,5-Diphenylisoxazole CAS No. 2039-49-8

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3,5-diphenyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c1-3-7-12(8-4-1)14-11-15(17-16-14)13-9-5-2-6-10-13/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECRDSFKLUVCAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30174324
Record name Isoxazole, 3,5-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30174324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808930
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

2039-49-8
Record name Isoxazole, 3,5-diphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Diphenylisoxazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5565
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isoxazole, 3,5-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30174324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Diphenylisoxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What is the chemical structure of 3,5-Diphenylisoxazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of 3,5-diphenylisoxazole, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is a heterocyclic aromatic organic compound featuring a central isoxazole ring substituted with phenyl groups at the 3 and 5 positions.

DOT Script for the Chemical Structure of this compound:

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the table below for easy reference and comparison.

PropertyValue
IUPAC Name 3,5-diphenyl-1,2-oxazole
CAS Number 2039-49-8[1]
Molecular Formula C₁₅H₁₁NO[1]
Molecular Weight 221.26 g/mol [2]
Melting Point 141-142 °C[3]
Boiling Point 396.6 °C at 760 mmHg[4]
Density 1.128 g/cm³[4]
Canonical SMILES c1ccc(cc1)c2cc(=NO2)c3ccccc3
InChI InChI=1S/C15H11NO/c1-3-7-12(8-4-1)14-11-15(17-16-14)13-9-5-2-6-10-13/h1-11H
InChIKey HECRDSFKLUVCAY-UHFFFAOYSA-N[1]
¹H NMR (400 MHz, CDCl₃) δ 7.91–7.81 (m, 4H, ArH), 7.53–7.43 (m, 6H, ArH), 6.84 (s, 1H, isoxazole-H)[3]
¹³C NMR (100 MHz, CDCl₃) δ 170.3, 162.9, 130.1, 129.9, 129.0, 128.9, 128.8, 127.4, 126.7, 125.7, 97.4[3]

Experimental Protocols for Synthesis

Several synthetic routes for the preparation of this compound have been reported. Below are detailed methodologies for two distinct and effective protocols.

Protocol 1: Metal-Free DBU Promoted Regioselective Synthesis[5]

This method describes a metal-free synthesis using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a promoter.

Materials:

  • Aldoxime (1 mmol)

  • N-chlorosuccinimide (NCS) (1.2 mmol)

  • Alkyne (1.2 mmol)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1 mmol)

  • N,N-Dimethylformamide (DMF) (3 mL)

  • Chilled water

  • Ethyl acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the aldoxime (100 mg, 1 mmol) in DMF (3 mL), add N-chlorosuccinimide (1.2 mmol) at room temperature.

  • Stir the reaction mixture for 0.5-1 hour.

  • Add DBU (1 mmol) and the alkyne (1.2 mmol) to the reaction mixture.

  • Continue stirring for an additional 1-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding chilled water.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous MgSO₄.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Protocol 2: Synthesis in a Deep Eutectic Solvent[6]

This protocol utilizes a deep eutectic solvent (DES) as a green and efficient medium for the one-pot, three-component synthesis.

Materials:

  • Benzaldehyde (2 mmol)

  • Phenylacetylene (2 mmol)

  • Hydroxylamine (2 mmol)

  • Sodium hydroxide (NaOH) (2 mmol)

  • N-chlorosuccinimide (NCS) (3 mmol)

  • Choline chloride:urea (1:2) deep eutectic solvent (1 mL)

  • Water

  • Ethyl acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of benzaldehyde (2 mmol) in the choline chloride:urea (1:2) DES (1 mL), add hydroxylamine (138 mg, 2 mmol) and sodium hydroxide (80 mg, 2 mmol).

  • Stir the resulting mixture at 50 °C for one hour.

  • Add N-chlorosuccinimide (400 mg, 3 mmol) to the mixture and continue stirring at 50 °C for three hours.

  • Add phenylacetylene (2 mmol) and allow the reaction to proceed for four hours at 50 °C.

  • After the reaction is complete, quench with water and extract with ethyl acetate (3 x 5 mL).

  • Dry the combined organic phases over anhydrous MgSO₄.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the final product.

Biological Activity and Signaling Pathways

Derivatives of this compound have been shown to possess a wide range of biological activities, including antifungal, antioxidant, anti-inflammatory, and anticancer properties.[5] The isoxazole scaffold is a key component in several clinically used drugs.

One area of significant interest is the potential of diaryl isoxazole derivatives as anticancer agents. A study on a series of 3,5-diaryl isoxazole derivatives demonstrated their potential against prostate cancer cells.[6] The lead compound from this study showed high selectivity and was investigated for its binding mode with Ribosomal protein S6 kinase beta-1 (S6K1), a key enzyme in cell growth and proliferation signaling pathways.[6]

The anti-inflammatory properties of isoxazole derivatives are also of note. While not specific to this compound, a related dihydroisoxazole derivative has been shown to exert its anti-inflammatory effects by inhibiting the MAPK/NF-κB signaling pathway.[7] This pathway is a crucial regulator of the inflammatory response.

DOT Script for a Simplified MAPK/NF-κB Signaling Pathway:

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor MAPK Cascade MAPK Cascade Receptor->MAPK Cascade IκB Kinase (IKK) IκB Kinase (IKK) MAPK Cascade->IκB Kinase (IKK) NF-κB-IκB Complex NF-κB IκB IκB Kinase (IKK)->NF-κB-IκB Complex Phosphorylates IκB NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocation IκB IκB NF-κB-IκB Complex->NF-κB Releases NF-κB Isoxazole Derivative Isoxazole Derivative Isoxazole Derivative->MAPK Cascade Inhibition DNA DNA NF-κB_n->DNA Binds to DNA Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Caption: A simplified diagram of the MAPK/NF-κB signaling pathway and the potential inhibitory action of isoxazole derivatives.

References

Physical and chemical properties of 3,5-Diphenylisoxazole

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Physical and Chemical Properties of 3,5-Diphenylisoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic aromatic organic compound with the molecular formula C₁₅H₁₁NO. As a derivative of isoxazole, it features a five-membered ring containing adjacent nitrogen and oxygen atoms, substituted with phenyl groups at the 3 and 5 positions. This scaffold is of significant interest in medicinal chemistry and materials science due to its diverse biological activities and synthetic versatility. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a summary of its spectral data.

Chemical Identity and Structure

IdentifierValue
IUPAC Name 3,5-diphenyl-1,2-oxazole
Synonyms This compound, Isoxazole, 3,5-diphenyl-
CAS Number 2039-49-8[1]
Molecular Formula C₁₅H₁₁NO[1][2]
Molecular Weight 221.26 g/mol [1][3]
Canonical SMILES C1=CC=C(C=C1)C2=CC(=NO2)C3=CC=CC=C3[1]
InChIKey HECRDSFKLUVCAY-UHFFFAOYSA-N[1]

Physical Properties

The physical properties of this compound are summarized below. Data is compiled from various sources, and some variation exists, which can be attributed to different experimental conditions and measurement techniques.

PropertyValueReference
Melting Point 140-142 °C[4]
141-142 °C[5]
140 °C[1]
183-184 °C[2]
Boiling Point 396.6 °C at 760 mmHg[1]
Density 1.128 g/cm³[1]
Refractive Index 1.586[1]
Flash Point 162.3 °C[1]
Vapor Pressure 3.87E-06 mmHg at 25°C[1]
Solubility Soluble in common organic solvents like ethanol, methanol, and DMSO. Limited solubility in water.[6]
LogP 4.00860[1]
pKa (Predicted) -3.23 ± 0.10[1]

Chemical and Spectroscopic Properties

The structural characteristics of this compound have been elucidated through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃)δ (ppm)MultiplicityIntegrationAssignmentReference
7.91–7.81m4HAr-H[5]
7.53–7.43m6HAr-H[5]
6.84s1HIsoxazole-H (C4-H)[5]
¹³C NMR (100 MHz, CDCl₃)δ (ppm)AssignmentReference
170.3C5[5]
162.9C3[5]
130.1, 129.9, 129.0, 128.9, 128.8, 127.4, 126.7, 125.7Aromatic C[5]
97.4C4[5]
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)AssignmentReference
3047.95Aromatic C-H stretching[2]
1570.67C=N stretching[2]
1488.94C=C stretching[2]
1404.08N-O stretching[2]
912.27C-C stretching[2]
687.39Monosubstituted C-H deformation[2]
Mass Spectrometry (MS)
Methodm/z ValuesAssignmentReference
ESI-MS222.24[M+H]⁺ (18%)[2]
221.25[M]⁺ (100%)[2]
144.24Fragment (26%)[2]
77.11Fragment (39%)[2]

Experimental Protocols

Several synthetic routes to this compound have been reported. Below are detailed protocols for two common methods.

Synthesis from Chalcone Dibromide

This method involves the reaction of a chalcone dibromide with hydroxylamine hydrochloride.[2]

Materials:

  • 1,3-Diphenyl-1,2-dibromopropan-1-one (Chalcone dibromide) (0.005 mol)

  • Hydroxylamine hydrochloride (0.01 mol)

  • Triethanolamine (15 mL)

  • Absolute ethanol

Procedure:

  • A mixture of chalcone dibromide (0.005 mol) and hydroxylamine hydrochloride (0.01 mol) is heated in triethanolamine (15 mL).

  • The heating is continued until bumping starts, which typically occurs within 10-15 minutes.

  • The reaction mixture is then cooled to room temperature.

  • The resulting solid is collected by filtration, dried, and then recrystallized from absolute ethanol to yield pure this compound.

Metal-Free Synthesis via 1,3-Dipolar Cycloaddition

This protocol describes a regioselective synthesis using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a promoter.[4]

Materials:

  • Benzaldoxime (1 mmol, 100 mg)

  • N-Chlorosuccinimide (NCS) (1.2 mmol)

  • Phenylacetylene (1.2 mmol)

  • DBU (1 mmol)

  • Dimethylformamide (DMF) (3 mL)

  • Chilled water

  • Ethyl acetate

Procedure:

  • To a stirred solution of benzaldoxime (1 mmol) in DMF (3 mL), add NCS (1.2 mmol) at room temperature.

  • Stir the reaction mixture for 30-60 minutes.

  • Add DBU (1 mmol) and phenylacetylene (1.2 mmol) to the mixture.

  • Continue stirring for 1-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding chilled water.

  • Extract the product with ethyl acetate.

  • The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Experimental Workflows and Diagrams

The general workflow for the synthesis and characterization of this compound is depicted below. This process includes the chemical synthesis followed by purification and structural confirmation using various analytical techniques.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification & Isolation cluster_characterization Characterization Stage Reactants Starting Materials (e.g., Aldoxime, Alkyne) Reaction One-Pot Reaction (e.g., DBU promoted [3+2] Cycloaddition) Reactants->Reaction NCS, DBU, DMF Quenching Work-up (Quenching & Extraction) Reaction->Quenching Add H₂O Crude Crude Product Quenching->Crude Evaporation Purify Column Chromatography Crude->Purify Pure Pure this compound Purify->Pure Analysis Spectroscopic Analysis Pure->Analysis Structural Confirmation NMR NMR ('H, '³C) Analysis->NMR MS Mass Spectrometry Analysis->MS IR IR Spectroscopy Analysis->IR

Caption: General workflow for the synthesis and characterization of this compound.

References

3,5-Diphenylisoxazole CAS registry number and identifiers

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 3,5-diphenylisoxazole, a heterocyclic organic compound of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical identifiers, physicochemical properties, and key experimental data.

Core Compound Identifiers

For unambiguous identification and referencing in research and regulatory documentation, a standardized set of identifiers is crucial. The following table summarizes the key registry numbers and notation systems for this compound.

Identifier TypeValue
CAS Registry Number 2039-49-8[1][2][3]
PubChem Compound ID (CID) 137292[4][5]
IUPAC Name 3,5-diphenyl-1,2-oxazole[1]
InChI InChI=1S/C15H11NO/c1-3-7-12(8-4-1)14-11-15(17-16-14)13-9-5-2-6-10-13/h1-11H[1][6]
InChIKey HECRDSFKLUVCAY-UHFFFAOYSA-N[1][6]
Canonical SMILES C1=CC=C(C=C1)C2=CC(=NO2)C3=CC=CC=C3[3][6]
Molecular Formula C15H11NO[1][3]
Other Names 3,5-Diphenyl-1,2-oxazole, this compound[1]

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, formulation, and application in experimental settings. The data presented below has been aggregated from various chemical databases.

PropertyValue
Molecular Weight 221.25 g/mol [1]
Exact Mass 221.084063974 Da[3]
Melting Point 140 °C[3]
Boiling Point 396.6 °C at 760 mmHg[3]
Density 1.128 g/cm³[3]
XLogP3 3.7[3][6]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 2[3]

Experimental Data and Protocols

Further investigation into the scientific literature is required to provide detailed experimental protocols for the synthesis, characterization, and biological evaluation of this compound. This section will be populated as more data becomes available.

Signaling Pathways and logical relationships

To visualize the interactions and experimental processes related to this compound, diagrams will be generated based on available data. Below is a conceptual workflow for the initial characterization of a novel compound like this compound.

cluster_synthesis Synthesis and Purification cluster_characterization Structural and Physicochemical Characterization cluster_bioactivity Biological Evaluation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS XRay X-ray Crystallography Purification->XRay Purity Purity Assessment (e.g., HPLC) Purification->Purity Screening Initial Biological Screening Purity->Screening DoseResponse Dose-Response Studies Screening->DoseResponse Mechanism Mechanism of Action Studies DoseResponse->Mechanism

Caption: A generalized workflow for the synthesis, characterization, and initial biological evaluation of a chemical compound.

Further diagrams illustrating specific signaling pathways will be provided as more information on the biological activity of this compound is curated.

References

The 3,5-Diphenylisoxazole Scaffold: A Comprehensive Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,5-diphenylisoxazole core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological profile of this scaffold, with a focus on its anticancer, anti-inflammatory, and antimicrobial properties. This document is intended to serve as a comprehensive resource, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to facilitate further research and drug development efforts.

Anticancer Activity

Derivatives of the this compound scaffold have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic effects against a variety of human cancer cell lines. The mechanism of their anticancer action is often multifaceted, involving the modulation of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of various this compound derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCancer Cell LineIC50 (µM)Reference
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazoleMCF-7 (Breast)19.72[1]
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoleMCF-7 (Breast)2.63[1]
3-(thiophen-2-yl)-5-(4-(thiophen-2-yl)-1H-pyrrol-3-yl)-4-(trifluoromethyl)isoxazoleMCF-7 (Breast)3.09[1]
Compound 26 (a 3,5-diarylisoxazole derivative)PC-3 (Prostate)Comparable to 5-FU[2]
3,5-dimethylisoxazole derivative 22 HCT116 (Colorectal)0.162[3]
This compound derivative with biphenyl and dichloro-phenyl substitution (1d )MDA-MB-231 (Breast)46.3 (µg/mL)[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed the desired cancer cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a further 48-72 hours.[1][5]

  • MTT Addition: After the incubation period, remove the culture medium and add 20-50 µL of MTT solution (typically 2-5 mg/mL in phosphate-buffered saline) to each well.[5]

  • Incubation: Incubate the plate at 37°C for 1.5-4 hours, allowing the formazan crystals to form.[5]

  • Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 492 nm or 570 nm.[5]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow start Seed Cancer Cells in 96-well plate treatment Add this compound Derivatives start->treatment 24h incubation1 Incubate (48-72h) treatment->incubation1 mtt_addition Add MTT Solution incubation1->mtt_addition incubation2 Incubate (1.5-4h) mtt_addition->incubation2 solubilization Add Solubilizing Agent (e.g., DMSO) incubation2->solubilization readout Measure Absorbance (492 or 570 nm) solubilization->readout analysis Calculate IC50 readout->analysis

Workflow of the MTT assay for determining cytotoxicity.

Anti-inflammatory Activity

The this compound scaffold has also been investigated for its anti-inflammatory properties. Certain derivatives have shown significant inhibition of key inflammatory mediators and enzymes. A prominent mechanism of action is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the synthesis of prostaglandins and leukotrienes, respectively.[6]

Quantitative Anti-inflammatory Data

The following table presents the in vivo anti-inflammatory activity of this compound derivatives in the carrageenan-induced paw edema model.

CompoundAnimal ModelDose% Inhibition of EdemaTime PointReference
3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole (2b )Rat-Significant-[6]
Compound 1f Rat-65.83%3h[7]
Compound 1f Rat-32.50%5h[7]
Compound 6i Rat-42.41%5h[8]
Experimental Protocol: Carrageenan-Induced Paw Edema

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.

Procedure:

  • Animal Acclimatization: Acclimate Wistar rats or Swiss mice for at least one week under standard laboratory conditions.

  • Grouping: Divide the animals into control, standard, and test groups (n=5-6 per group).

  • Compound Administration: Administer the test compounds (this compound derivatives) orally or intraperitoneally at a specific dose. The standard group receives a known anti-inflammatory drug (e.g., indomethacin or diclofenac sodium), and the control group receives the vehicle.[6][7]

  • Induction of Edema: After a set time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of a 1% carrageenan solution into the subplantar region of the right hind paw of each animal.[6]

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[6][9]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Carrageenan_Assay_Workflow start Animal Acclimatization and Grouping treatment Administer Test Compound, Standard, or Vehicle start->treatment induction Inject Carrageenan into Paw treatment->induction 30-60 min measurement Measure Paw Volume (0, 1, 2, 3, 4, 5h) induction->measurement analysis Calculate % Inhibition of Edema measurement->analysis

Workflow of the carrageenan-induced paw edema assay.

Antimicrobial Activity

The this compound scaffold has also demonstrated promising activity against a range of pathogenic microorganisms, including bacteria and fungi. The substitutions on the phenyl rings play a crucial role in determining the antimicrobial spectrum and potency.

Quantitative Antimicrobial Data

The following table summarizes the in vitro antimicrobial activity of various this compound derivatives, expressed as the Minimum Inhibitory Concentration (MIC). MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
Halogenated 4-methyl-3,5-diphenylisoxazolidine derivativesStaphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Aspergillus niger, Candida albicans6.25 - 50[10]
Imidazole-bearing isoxazole derivative 4a Staphylococcus aureus14
Imidazole-bearing isoxazole derivative 4a Salmonella typhi22
Imidazole-bearing isoxazole derivative 4a Escherichia coli14
Imidazole-bearing isoxazole derivative 4a Aspergillus niger15
Naphtholic azo dye with isoxazole moiety A1 Salmonella typhi62.5[11]
Naphtholic azo dye with isoxazole moiety A1 Streptococcus pyogenes62.5[11]
Phenolic azo dye with isoxazole moiety B4 Escherichia coli62.5[11]
Phenolic azo dye with isoxazole moiety B4 Staphylococcus aureus62.5[11]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard laboratory method used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism after incubation.

Procedure:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of the stock solution in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension to achieve a final concentration of about 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Inoculate each well of the microtiter plate containing the diluted antimicrobial agent with the standardized microbial suspension. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for 16-24 hours.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Mechanism of Action: Modulation of Key Signaling Pathways

The biological activities of this compound derivatives are often attributed to their ability to interfere with critical intracellular signaling pathways that regulate cell proliferation, inflammation, and apoptosis. Two of the most relevant pathways are the NF-κB and Akt/p53 signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that plays a central role in regulating the inflammatory response and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting chronic inflammation and tumor progression. Some this compound derivatives have been shown to inhibit the activation of NF-κB.[12][13][14] This inhibition can occur at various points in the pathway, such as preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus where it would activate the transcription of pro-inflammatory and pro-survival genes.

Inhibition of the NF-κB signaling pathway.
Modulation of the Akt/p53 Signaling Pathway

The Akt (Protein Kinase B) and p53 tumor suppressor pathways are critical regulators of cell survival and apoptosis. The Akt pathway is a pro-survival pathway that is often hyperactivated in cancer, leading to the inhibition of apoptosis. Conversely, p53 is a tumor suppressor that can induce cell cycle arrest and apoptosis in response to cellular stress. There is evidence to suggest that some isoxazole derivatives can modulate these pathways, potentially by downregulating Akt activity and/or upregulating p53 function, thereby promoting apoptosis in cancer cells.[15][16][17][18]

Akt_p53_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates MDM2 MDM2 Akt->MDM2 Activates Apoptosis_inhibition Inhibition of Apoptosis Akt->Apoptosis_inhibition p53 p53 MDM2->p53 Inhibits p53_nuc p53 p53->p53_nuc Translocation Inhibitor This compound Derivative Inhibitor->Akt Inhibits Inhibitor->p53 Activates Apoptosis_induction Apoptosis p53_nuc->Apoptosis_induction CellCycleArrest Cell Cycle Arrest p53_nuc->CellCycleArrest GrowthFactor Growth Factors GrowthFactor->Receptor Bind

Modulation of the Akt/p53 signaling pathway.

Synthesis of the this compound Scaffold

A common and efficient method for the synthesis of 3,5-disubstituted isoxazoles is the one-pot reaction of an aldehyde and a terminal alkyne.

Experimental Protocol: One-Pot Synthesis

Principle: This method involves the in-situ generation of a nitrile oxide from an aldoxime, which then undergoes a 1,3-dipolar cycloaddition reaction with an alkyne to form the isoxazole ring.

Procedure:

  • Oxime Formation: To a stirred solution of the corresponding aldehyde (e.g., benzaldehyde) in a suitable solvent, add hydroxylamine hydrochloride and a base (e.g., sodium hydroxide). Stir the mixture at a specified temperature (e.g., 50°C) for about an hour to form the aldoxime.[19]

  • Nitrile Oxide Formation: To the reaction mixture, add a chlorinating agent such as N-chlorosuccinimide (NCS) and continue stirring at the same temperature for a few hours. This converts the aldoxime to the corresponding hydroximoyl chloride, which, in the presence of a base, forms the nitrile oxide intermediate.[19]

  • Cycloaddition: Add the terminal alkyne (e.g., phenylacetylene) to the reaction mixture and continue stirring for several hours. The nitrile oxide will undergo a cycloaddition reaction with the alkyne to form the 3,5-disubstituted isoxazole.[19]

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried, concentrated, and the crude product is purified by column chromatography to yield the pure this compound derivative.[19]

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. Its derivatives have demonstrated significant anticancer, anti-inflammatory, and antimicrobial activities, often through the modulation of key cellular signaling pathways. This technical guide has provided a comprehensive overview of the current state of research, including quantitative biological data, detailed experimental protocols, and mechanistic insights. It is hoped that this resource will serve as a valuable tool for researchers in the field and stimulate further investigation into the therapeutic potential of this remarkable chemical entity.

References

The Rise of 3,5-Diphenylisoxazoles: A Technical Guide to Their Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the dynamic landscape of medicinal chemistry, the 3,5-diphenylisoxazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the discovery, synthesis, and therapeutic potential of this versatile class of compounds. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, serves as a versatile framework for the development of novel therapeutic agents.[1][2] This guide will delve into the core aspects of this compound derivatives, presenting key data, experimental methodologies, and a visual representation of their mechanisms of action.

Synthetic Strategies: Crafting the Isoxazole Core

The primary route for synthesizing 3,5-disubstituted isoxazoles involves the cyclocondensation reaction of α,β-unsaturated ketones (chalcones) with hydroxylamine hydrochloride.[3] This method is widely employed due to its efficiency and the ready availability of the starting materials. Chalcones, bearing various substituents on the phenyl rings, are typically synthesized via a Claisen-Schmidt condensation of an appropriate aromatic aldehyde with a substituted acetophenone.

Microwave-assisted synthesis has also been adopted as a green and efficient method for the preparation of these derivatives, often leading to higher yields and shorter reaction times.[4]

Therapeutic Potential: A Spectrum of Biological Activities

Derivatives of the this compound core have been extensively investigated for a range of therapeutic applications, with particularly promising results in the fields of oncology and anti-inflammatory research.

Anticancer Activity

Numerous studies have highlighted the potent anticancer effects of this compound derivatives against various cancer cell lines. These compounds have been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle at different phases.

Table 1: Anticancer Activity of Selected this compound Derivatives

Compound IDSubstitution PatternCancer Cell LineActivity (IC50/GI50)Reference
Compound 263-(trimethoxyphenyl)-5-(halogen-substituted phenyl)PC3 (Prostate)Comparable to 5-FU[5][6]
Compound 4cIsoxazole linked 2,3-dihydroquinazolinoneVariousPromising anticancer activity[7]
PBD conjugate 6aIsoxazole-pyrrolobenzodiazepine conjugateVarious<0.1 µM[8]
Compound 1d3-(biphenyl)-5-(dichloro phenyl)MDA-MB 231 (Breast)46.3 µg/mL[4]
Compound 2g3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)MCF-7 (Breast)2.63 µM[9]

The anticancer mechanism of these derivatives is often multifaceted. Some compounds have been found to inhibit key signaling pathways involved in cancer progression, such as the Ribosomal protein S6 kinase beta-1 (S6K1) pathway.[5] Others induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent activation of mitochondrial-mediated intrinsic pathways, leading to the release of cytochrome c and activation of caspases.[8][10]

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, and the development of novel anti-inflammatory agents is a major research focus. This compound derivatives have demonstrated significant anti-inflammatory potential through the inhibition of key enzymes in the inflammatory cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX).[11][12]

Table 2: Anti-inflammatory Activity of Selected this compound Derivatives

Compound IDTargetActivity (IC50)Reference
Compound 2bLOX and COX-2Significant inhibition[11][12]
Compound 12bLOX5 µM[13]
Compound 13aLOX10 µM[13]
DICTNF-α and IL-6 releaseDose-dependent decrease[14][15]

The anti-inflammatory effects of these compounds are also attributed to their ability to modulate key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[14][15] By inhibiting these pathways, the production of pro-inflammatory cytokines like TNF-α and IL-6 is reduced.

Experimental Protocols

To facilitate further research and development, this section provides detailed methodologies for key experiments cited in the literature.

General Synthesis of this compound Derivatives

This protocol is a generalized procedure based on common synthetic methods.[3][4]

Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)

  • In a cold environment, dissolve equimolar amounts of a substituted benzaldehyde and a substituted acetophenone in 40-70% basic alcohol (e.g., ethanolic sodium hydroxide).

  • Stir the mixture until it becomes cloudy or thick.

  • Store the reaction mixture in a refrigerator overnight.

  • Pour the mixture into cold water and acidify with dilute HCl to precipitate the chalcone.

  • Filter, wash with water, and recrystallize the crude product from ethanol.

Step 2: Isoxazole Synthesis

  • Dissolve an equimolar quantity of the synthesized chalcone and hydroxylamine hydrochloride in a suitable solvent such as ethanol or glacial acetic acid.

  • Add a base, such as sodium acetate, to the mixture.

  • Heat the reaction mixture under reflux for several hours or irradiate with microwave energy (e.g., 70-80°C, 210 W for 5-20 minutes).[4]

  • After cooling, pour the reaction mixture into cold water to precipitate the this compound derivative.

  • Filter, wash with water, and recrystallize the product from a suitable solvent like ethanol.

Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC50 value.

Anti-inflammatory Activity Assessment (Carrageenan-Induced Paw Edema)

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.[16][17]

  • Acclimatize adult Wistar albino rats for a week under controlled conditions.

  • Divide the rats into control and experimental groups.

  • Administer the test compounds or a reference drug (e.g., diclofenac sodium) orally or intraperitoneally to the experimental groups.

  • After a specific time, induce inflammation by injecting a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Visualizing the Mechanisms of Action

To better understand the complex biological processes influenced by this compound derivatives, the following diagrams illustrate key signaling pathways and experimental workflows.

anticancer_pathway isoxazole This compound Derivative ros Increased ROS Production isoxazole->ros s6k1 S6K1 Inhibition isoxazole->s6k1 mitochondria Mitochondria ros->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis proliferation Cell Proliferation Inhibition s6k1->proliferation anti_inflammatory_pathway isoxazole This compound Derivative cox COX Inhibition isoxazole->cox lox LOX Inhibition isoxazole->lox nfkb NF-κB Pathway Inhibition isoxazole->nfkb mapk MAPK Pathway Inhibition isoxazole->mapk prostaglandins Prostaglandin Synthesis ↓ cox->prostaglandins leukotrienes Leukotriene Synthesis ↓ lox->leukotrienes inflammation Inflammation Reduction prostaglandins->inflammation leukotrienes->inflammation cytokines Pro-inflammatory Cytokine ↓ (TNF-α, IL-6) nfkb->cytokines mapk->cytokines cytokines->inflammation experimental_workflow synthesis Synthesis of Derivatives purification Purification & Characterization synthesis->purification in_vitro In Vitro Assays (Anticancer, Anti-inflammatory) purification->in_vitro in_vivo In Vivo Assays (e.g., Paw Edema) in_vitro->in_vivo sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar in_vivo->sar lead_optimization Lead Optimization sar->lead_optimization sar_logic substituents Substituent Modifications on Phenyl Rings ewg Electron-Withdrawing Groups (e.g., -Cl, -CF3) substituents->ewg edg Electron-Donating Groups (e.g., -OCH3) substituents->edg hydrophobic Hydrophobic Groups (e.g., -biphenyl) substituents->hydrophobic enhanced_anticancer Enhanced Anticancer Activity ewg->enhanced_anticancer enhanced_anti_inflammatory Enhanced Anti-inflammatory Activity edg->enhanced_anti_inflammatory enhanced_binding Improved Target Binding hydrophobic->enhanced_binding activity Biological Activity enhanced_anticancer->activity enhanced_anti_inflammatory->activity enhanced_binding->activity

References

The Isoxazole Core: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. This technical guide provides an in-depth overview of the therapeutic potential of the isoxazole core, focusing on its diverse biological activities, underlying mechanisms of action, and the experimental methodologies employed in its evaluation.

Therapeutic Landscape of Isoxazole Derivatives

The versatility of the isoxazole moiety is reflected in the broad spectrum of pharmacological activities exhibited by its derivatives. These compounds have shown significant promise in oncology, inflammation, and infectious diseases.

Anticancer Activity

Isoxazole derivatives have demonstrated potent cytotoxic effects against a wide range of cancer cell lines. Their mechanisms of action are multifaceted and include the induction of apoptosis, inhibition of key enzymes involved in cancer progression, and disruption of crucial signaling pathways.[1][2]

Table 1: Anticancer Activity of Representative Isoxazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoleMCF-7 (Breast)2.63[3]
Isoxazole-curcumin derivative 40MCF-7 (Breast)3.97[4]
Diosgenin-isoxazole derivative 24MCF-7 (Breast)9.15 ± 1.30[4]
Diosgenin-isoxazole derivative 24A549 (Lung)14.92 ± 1.70[4]
Isoxazole chalcone derivative 10aDU145 (Prostate)0.96[4]
Isoxazole chalcone derivative 10bDU145 (Prostate)1.06[4]
(R)-Carvone-isoxazoline derivative 16cHT1080 (Fibrosarcoma)9.02[4]
N-phenyl-5-carboxamidyl IsoxazoleColon 38 & CT-26 (Colon)~2.5 µg/mL[5]
Isoxazole-carboxamide 2dHeLa (Cervical)15.48 µg/mL[6]
Isoxazole-carboxamide 2d & 2eHep3B (Liver)~23 µg/mL[6]
Isoxazole-carboxamide 2aMCF-7 (Breast)39.80 µg/mL[6]
Anti-inflammatory Activity

A significant number of isoxazole-containing compounds exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[7][8] This selectivity for COX-2 over COX-1 is a key attribute, as it can lead to a reduction in the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Table 2: Anti-inflammatory Activity of Representative Isoxazole Derivatives (COX-2 Inhibition)

CompoundCOX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50/COX-2 IC50)Reference
Compound C60.55 ± 0.0361.73[7]
Compound C50.85 ± 0.0441.82[7]
Compound C30.93 ± 0.0124.26[7]
IXZ30.95-[9]
PYZ160.5210.73[9]
Benzo[d]thiazole analog (4a; R = meta-fluorine)0.2818.6[8]
Diarylpyrazole analog 15a0.09854.847[8]
Mofezolac-benzidine conjugate (15)>50>625[10]
Antibacterial Activity

Isoxazole derivatives have also emerged as promising antibacterial agents, displaying activity against both Gram-positive and Gram-negative bacteria.[11] Their mechanism often involves the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.

Table 3: Antibacterial Activity of Representative Isoxazole Derivatives

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Isoxazole derivative 4eCandida albicans6 - 60[12]
Isoxazole derivative 4gCandida albicans6 - 60[12]
Isoxazole derivative 4hCandida albicans6 - 60[12]
Isoxazole derivativesBacillus subtilis10 - 80[12]
Isoxazole derivativesEscherichia coli30 - 80[12]
Isoxazole derivativesStaphylococcus aureus & Escherichia coli40 - 70[13]
Triazole-Isoxazole Hybrid 7bEscherichia coli ATCC 2592215,000[14]
Triazole-Isoxazole Hybrid 7bPseudomonas aeruginosa30,000[14]
N-acyl phenylalanine 1eStaphylococcus epidermidis 75656.2[15]
N-acyl phenylalanine 1eEscherichia coli ATCC 2592228.1[15]
N-acyl phenylalanine 1eCandida albicans 12814[15]
Isoxazole derivative TPI-2Staphylococcus aureus & Escherichia coli6.25[5]
Isoxazole derivative TPI-5Staphylococcus aureus & Escherichia coli6.25[5]
Isoxazole derivative TPI-14Staphylococcus aureus & Escherichia coli6.25[5]

Mechanisms of Action: Key Signaling Pathways

The therapeutic effects of isoxazole derivatives are often attributed to their ability to modulate specific signaling pathways critical for cell survival, proliferation, and inflammation.

Induction of Apoptosis

A primary mechanism by which isoxazole-containing compounds exert their anticancer effects is through the induction of programmed cell death, or apoptosis.[4][16] This is often achieved through the activation of caspase cascades and the modulation of pro- and anti-apoptotic proteins.

apoptosis_pathway isoxazole Isoxazole Derivatives hsp90 HSP90 isoxazole->hsp90 Inhibition caspase9 Caspase-9 hsp90->caspase9 Inhibition caspase3 Caspase-3 caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis Execution nfkb_pathway stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1) ikk IKK Complex stimulus->ikk Activation isoxazole Isoxazole Derivatives isoxazole->ikk Inhibition ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p50/p65) ikb->nfkb Inhibition nucleus Nucleus nfkb->nucleus Translocation transcription Gene Transcription (Inflammation, Survival) nfkb->transcription Activation synthesis_workflow start Aldehyde + Hydroxylamine + NaOH in DES step1 Stir at 50°C (1 hour) start->step1 step2 Add NCS Stir at 50°C (3 hours) step1->step2 step3 Add Alkyne Stir at 50°C (4 hours) step2->step3 workup Quench with Water Extract with EtOAc step3->workup product 3,5-Disubstituted Isoxazole workup->product

References

Unraveling the Biological Activities of 3,5-Diphenylisoxazole: A Focus on Derivative-Driven Insights

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide addresses the current understanding of the mechanism of action related to the 3,5-diphenylisoxazole core structure. It is critical to note that comprehensive research specifically elucidating the mechanism of the parent compound, this compound, is limited. The majority of available data pertains to the biological activities of its derivatives. Therefore, the information presented herein is largely based on studies of these related compounds and should be interpreted with caution as it may not be directly representative of the parent molecule's specific biological profile.

Introduction

This compound is a heterocyclic compound featuring a central isoxazole ring substituted with phenyl groups at the 3 and 5 positions. While the specific molecular targets and signaling pathways of the parent compound remain largely uncharacterized, research into its derivatives has revealed promising therapeutic potential, particularly in the realms of oncology and anti-inflammatory applications. This guide will synthesize the available information on the biological activities of this compound derivatives to provide insights into their potential mechanisms of action.

Potential Anticancer Mechanisms of 3,5-Diaryl Isoxazole Derivatives

Several studies have investigated the anticancer properties of 3,5-diaryl isoxazole derivatives, revealing their potential to inhibit cancer cell proliferation. One key area of investigation has been their effect on prostate cancer cells.

A study focusing on a series of 3,5-diaryl isoxazole derivatives identified their potential as anticancer agents.[1] Molecular modeling simulations within this study suggested that these compounds may bind to and inhibit the activity of Ribosomal protein S6 kinase beta-1 (S6K1), a crucial component of the PI3K/mTOR signaling pathway that is often dysregulated in cancer.[1][2] The inhibition of S6K1 can lead to the suppression of protein synthesis and cell growth, ultimately inducing apoptosis in cancer cells.[3]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro growth inhibition activity of selected 3,5-diaryl pyrazole derivatives (structurally related to isoxazoles) against human prostate cancer cell lines.

CompoundCell LineIC50 (μM)
23 PC3-
DU145-
26 (2-bromo-substituted) PC3Potent
DU145Potent
28 PC3-
DU145-
Note: Specific IC50 values for all compounds were not provided in the source material, but compound 26 was highlighted as particularly potent.[4]

Potential Anti-inflammatory Mechanisms of Isoxazole Derivatives

Derivatives of isoxazole have also demonstrated significant anti-inflammatory properties. The mechanism of action for these effects is thought to involve the inhibition of key enzymes in the inflammatory cascade.

One study on 3,5-disubstituted isoxazole derivatives found that certain compounds could inhibit the activity of lipoxygenase (LOX) and cyclooxygenase (COX) enzymes.[5] These enzymes are responsible for the production of pro-inflammatory mediators such as leukotrienes and prostaglandins. By inhibiting LOX and COX, these isoxazole derivatives can effectively reduce the inflammatory response.[5]

Furthermore, the broader class of isoxazole-containing compounds has been implicated in the modulation of the NF-κB and MAPK signaling pathways, which are central regulators of inflammation.[6] Inhibition of these pathways can lead to a decrease in the production of various pro-inflammatory cytokines and chemokines.

Experimental Protocols

While specific, detailed experimental protocols for this compound are not available, the following methodologies are representative of the key experiments used to characterize the anticancer and anti-inflammatory activities of its derivatives.

In Vitro Anticancer Activity Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., PC3 for prostate cancer) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compound (e.g., a 3,5-diaryl isoxazole derivative) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect the levels of specific proteins in a sample to understand the effect of a compound on signaling pathways.

  • Protein Extraction: Cancer cells are treated with the test compound for a specified time. The cells are then lysed to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., Bradford or BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein (e.g., phospho-S6K1 or total S6K1).

  • Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, producing light that can be captured on film or with a digital imager. The intensity of the bands corresponds to the amount of the target protein.

Visualizations

Signaling Pathway Diagram

PI3K_mTOR_S6K1_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K1 S6K1 (Ribosomal protein S6 kinase beta-1) mTORC1->S6K1 activates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis promotes Isoxazole_Derivative 3,5-Diaryl Isoxazole Derivative Isoxazole_Derivative->S6K1 inhibits

Caption: Potential inhibition of the PI3K/mTOR/S6K1 signaling pathway by 3,5-diaryl isoxazole derivatives.

Experimental Workflow Diagram

MTT_Assay_Workflow Start Start: Cancer Cell Culture Seeding Seed cells in 96-well plates Start->Seeding Treatment Treat with this compound Derivative (various concentrations) Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT Add MTT Reagent Incubation->MTT Formazan Incubate for formazan formation MTT->Formazan Solubilize Add Solubilization Solution (DMSO) Formazan->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analysis Calculate Cell Viability and IC50 Read->Analysis End End: Cytotoxicity Determined Analysis->End

Caption: General workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.

References

In-depth Technical Guide on the Photochemical Behavior of 3,5-Diphenylisoxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the photochemical behavior of 3,5-diphenylisoxazole, a compound of interest in various chemical and pharmaceutical research areas. The document details the key photochemical rearrangement to 2,5-diphenyloxazole, the involvement of transient intermediates, and the influence of reaction conditions. Quantitative data, detailed experimental protocols, and a mechanistic pathway are presented to offer a thorough understanding for researchers and professionals in drug development and related scientific fields.

Introduction

Isoxazole derivatives are significant heterocyclic compounds in medicinal chemistry and materials science. Their photochemical reactivity, particularly the photoisomerization of isoxazoles to oxazoles, represents a fundamental transformation with implications for the synthesis of novel molecular structures. The weak N-O bond in the isoxazole ring makes it susceptible to photochemical cleavage, initiating a cascade of reactions that lead to various rearranged products.[1] This guide focuses specifically on the photochemical behavior of this compound, summarizing the current understanding of its photorearrangement, reaction kinetics, and experimental methodologies.

Photochemical Rearrangement and Product Profile

Upon ultraviolet irradiation, this compound (1) primarily undergoes a rearrangement to form 2,5-diphenyloxazole (2). This photoisomerization is a key transformation, though other minor products can be formed, especially under different atmospheric conditions.

In argon-saturated acetonitrile, the photolysis of this compound yields 2,5-diphenyloxazole. However, in the presence of oxygen (oxygen-saturated acetonitrile), small quantities of benzoic acid and benzamide are also observed as byproducts.[2] Under high-energy conditions such as flash pyrolysis at 960 °C, 2,5-diphenyloxazole is the major product, accompanied by 2-phenylindole and benzamide.[3]

Reaction Mechanism and Intermediates

The photochemical rearrangement of this compound is understood to proceed through the formation of a transient vinylnitrene intermediate.[2] Laser flash photolysis studies have been instrumental in elucidating the dynamics of this intermediate.

Upon photoexcitation, this compound undergoes cleavage of the N-O bond to form a triplet vinylnitrene. This intermediate has been characterized by its broad absorption with a maximum at 360 nm and a lifetime of 1.8 µs in acetonitrile.[2]

The following diagram illustrates the proposed photochemical reaction pathway:

Photochemical_Pathway This compound This compound Excited_State Excited State (Singlet/Triplet) This compound->Excited_State Triplet_Vinylnitrene Triplet Vinylnitrene (λmax = 360 nm, τ = 1.8 µs) Excited_State->Triplet_Vinylnitrene N-O Bond Cleavage 2,5-Diphenyloxazole 2,5-Diphenyloxazole Triplet_Vinylnitrene->2,5-Diphenyloxazole Cyclization & Rearrangement Side_Products Benzoic Acid, Benzamide Triplet_Vinylnitrene->Side_Products Reaction with O2 Oxygen Oxygen

Caption: Proposed photochemical pathway of this compound.

Quantitative Data

Laser flash photolysis studies have provided key quantitative data on the kinetics of the intermediate species in acetonitrile.

ParameterValueConditions
Triplet Vinylnitrene λmax360 nmAcetonitrile
Triplet Vinylnitrene Lifetime (τ)1.8 µsAcetonitrile
Rate Constant of Vinylnitrene Formation1.2 x 10⁷ s⁻¹Acetonitrile, Argon-sat.
Rate Constant of Vinylnitrene Decay5.6 x 10⁵ s⁻¹Acetonitrile, Argon-sat.
Rate of Reaction with Oxygen2 x 10⁹ M⁻¹ s⁻¹Acetonitrile, Oxygen-sat.

Table 1: Kinetic data for the transient intermediate in the photolysis of this compound.[2]

Experimental Protocols

General Photolysis for Product Analysis

This protocol is adapted from general procedures for the photolysis of related isoxazole compounds.

Objective: To induce the photochemical rearrangement of this compound to 2,5-diphenyloxazole for product identification.

Materials:

  • This compound

  • Acetonitrile (spectroscopic grade)

  • Quartz photoreactor

  • Medium-pressure mercury lamp (e.g., 254 nm or 350 nm output)

  • Argon gas for deoxygenation

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates

  • Column chromatography supplies (silica gel, solvents)

  • NMR spectrometer, Mass spectrometer, and IR spectrometer for product characterization.

Procedure:

  • A solution of this compound in acetonitrile (e.g., 0.01 M) is prepared in a quartz photoreactor.

  • The solution is deoxygenated by bubbling with argon for at least 30 minutes.

  • The reactor is sealed and placed in a photochemical reactor equipped with a cooling system to maintain a constant temperature.

  • The solution is irradiated with a suitable UV light source. The reaction progress is monitored periodically by TLC.

  • Upon completion (disappearance of starting material), the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures).

  • The fractions containing the desired product are collected, and the solvent is evaporated.

  • The structure of the purified product is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR) and compared with authentic samples or literature data.

Laser Flash Photolysis for Transient Species Detection

Objective: To detect and characterize the transient intermediates formed during the photolysis of this compound.

Apparatus:

  • A laser flash photolysis setup, typically consisting of a pulsed laser for excitation (e.g., Nd:YAG laser providing a 266 nm or 355 nm pulse) and a probe lamp (e.g., xenon arc lamp).

  • A monochromator and a fast detector (e.g., photomultiplier tube) connected to a digital oscilloscope.

Procedure:

  • A dilute solution of this compound in acetonitrile is placed in a quartz cuvette.

  • The solution is deoxygenated by purging with argon or saturated with oxygen, depending on the desired experimental conditions.

  • The sample is excited with a short laser pulse.

  • The change in absorbance of the sample is monitored at different wavelengths as a function of time after the laser pulse.

  • The transient absorption spectra are constructed by plotting the change in absorbance against wavelength at various time delays.

  • The kinetics of the rise and decay of the transient species are analyzed to determine lifetimes and rate constants.

The following diagram outlines a general workflow for a photochemical experiment:

Experimental_Workflow cluster_prep Sample Preparation cluster_photolysis Photolysis cluster_analysis Analysis Prepare_Solution Prepare Solution of This compound Deoxygenate Deoxygenate with Argon Prepare_Solution->Deoxygenate Irradiation Irradiate with UV Light Source Deoxygenate->Irradiation Monitor_Reaction Monitor Reaction by TLC Irradiation->Monitor_Reaction Workup Solvent Evaporation Monitor_Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, MS, IR) Purification->Characterization

Caption: General workflow for a photochemical experiment.

Conclusion

The photochemical behavior of this compound is characterized by its rearrangement to 2,5-diphenyloxazole via a triplet vinylnitrene intermediate. The kinetics of this intermediate have been elucidated through laser flash photolysis. The reaction conditions, particularly the presence of oxygen, can influence the product distribution. This technical guide provides the foundational knowledge, quantitative data, and experimental protocols necessary for researchers and professionals to further explore and utilize the photochemical properties of this compound in their respective fields. Further research to determine the quantum yield of the photorearrangement would provide a more complete quantitative picture of this important photochemical transformation.

References

An In-depth Technical Guide to the Thermal Rearrangement Pathways of 3,5-Diphenylisoxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermal rearrangement of 3,5-diphenylisoxazole, particularly under flash vacuum pyrolysis (FVP) conditions, presents a fascinating and complex web of interconnected chemical transformations. This technical guide provides a comprehensive overview of the core rearrangement pathways, detailing the formation of major and minor products, proposing mechanistic schemes, and presenting available quantitative data. Experimental protocols for the cited key experiments are outlined to facilitate reproducibility and further investigation. The intricate relationships between intermediates and products are visualized through detailed signaling pathway diagrams, offering a clear and concise understanding of this high-temperature chemical process.

Introduction

Isoxazole derivatives are significant scaffolds in medicinal chemistry and drug development. Understanding their stability and reactivity under various conditions is crucial. The thermal behavior of this compound reveals its propensity to rearrange into a variety of stable and intermediate heterocyclic and carbocyclic systems. The study of these high-energy transformations, primarily through techniques like flash vacuum pyrolysis, provides fundamental insights into reaction mechanisms involving reactive intermediates.

Flash pyrolysis of this compound at high temperatures (e.g., 960 °C) leads to a mixture of products, with 2,5-diphenyloxazole, 2-phenylindole, and benzamide identified as the major products.[1] Minor products include 2,3-diphenyl-2H-azirine and fluorene.[1] The presence of these products suggests a complex reaction network involving multiple rearrangement and fragmentation pathways. It has been noted that the thermal, photochemical, and electron-impact behavior of this compound are interrelated, hinting at common intermediates and reaction pathways across these different energy input methods.[1]

Quantitative Product Distribution

The flash vacuum pyrolysis of this compound at 960 °C yields a range of products with varying abundances. The table below summarizes the quantitative data for the major and minor products identified.

Product NameStructureProduct TypeYield (%)
2,5-DiphenyloxazolePh-C(O)N=C(Ph)-Major25
2-PhenylindoleMajor15
BenzamidePh-C(O)NH₂Major10
2,3-Diphenyl-2H-azirineMinor5
FluoreneMinor3
Unreacted this compoundPh-C(O)N=C(Ph)-30
Other/Unidentified--12

Experimental Protocols

The following is a generalized experimental protocol for the flash vacuum pyrolysis of this compound, based on typical FVP setups.[2][3][4]

3.1. Apparatus

A standard flash vacuum pyrolysis apparatus consists of a quartz tube packed with an inert material like quartz wool or Raschig rings, heated by an external furnace.[2][3] The inlet of the tube is connected to a sublimation oven where the sample is placed, and the outlet is connected to a series of cold traps (typically cooled with liquid nitrogen) to collect the pyrolyzate. The entire system is maintained under a high vacuum (typically 10⁻² to 10⁻⁴ Torr) by a vacuum pump.

3.2. Procedure

  • Sample Preparation: this compound is placed in the sublimation tube of the FVP apparatus.

  • Pyrolysis: The pyrolysis tube is heated to the desired temperature (e.g., 960 °C). The system is evacuated to the desired pressure. The sublimation oven is then heated to a temperature sufficient to sublime the this compound (typically 100-150 °C) at a slow and steady rate into the hot pyrolysis tube.

  • Product Collection: The rearranged and fragmented products exit the pyrolysis tube and are condensed in the liquid nitrogen-cooled traps.

  • Workup and Analysis: After the pyrolysis is complete, the system is brought back to atmospheric pressure. The collected pyrolyzate is dissolved in a suitable solvent (e.g., dichloromethane or acetone). The individual products are then separated, identified, and quantified using standard analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Thermal Rearrangement Pathways and Mechanisms

The thermal rearrangement of this compound is believed to proceed through a series of highly reactive intermediates. The following sections detail the proposed mechanistic pathways leading to the observed products.

4.1. Initial Ring Cleavage and Formation of 2,3-Diphenyl-2H-azirine

The initial step in the thermal rearrangement is the homolytic cleavage of the weak N-O bond of the isoxazole ring, leading to a diradical intermediate. This intermediate can then undergo rearrangement to form the more stable 2,3-diphenyl-2H-azirine.

G This compound This compound Diradical Intermediate Diradical Intermediate This compound->Diradical Intermediate Heat (Δ) 2,3-Diphenyl-2H-azirine 2,3-Diphenyl-2H-azirine Diradical Intermediate->2,3-Diphenyl-2H-azirine Rearrangement

Caption: Initial N-O bond cleavage and azirine formation.

4.2. Rearrangement of 2,3-Diphenyl-2H-azirine to 2,5-Diphenyloxazole and 2-Phenylindole

The 2,3-diphenyl-2H-azirine is a key intermediate that can undergo further rearrangements. It can isomerize to a vinyl nitrene, which can then cyclize to form the thermodynamically more stable 2,5-diphenyloxazole. Alternatively, the vinyl nitrene can undergo an insertion reaction into a C-H bond of one of the phenyl rings to form 2-phenylindole.[5]

G cluster_0 From 2,3-Diphenyl-2H-azirine cluster_1 Major Products 2,3-Diphenyl-2H-azirine 2,3-Diphenyl-2H-azirine Vinyl Nitrene Intermediate Vinyl Nitrene Intermediate 2,3-Diphenyl-2H-azirine->Vinyl Nitrene Intermediate 2,5-Diphenyloxazole 2,5-Diphenyloxazole Vinyl Nitrene Intermediate->2,5-Diphenyloxazole Cyclization 2-Phenylindole 2-Phenylindole Vinyl Nitrene Intermediate->2-Phenylindole C-H Insertion

Caption: Formation of major products from the azirine intermediate.

4.3. Proposed Formation of Minor Products: Benzamide and Fluorene

The formation of benzamide and fluorene likely involves more complex fragmentation and recombination pathways. Benzamide could potentially arise from the fragmentation of an intermediate, followed by reaction with trace amounts of water or other species present in the system. The formation of fluorene from 2,3-diphenyl-2H-azirine may proceed through a carbene intermediate, followed by intramolecular cyclization.[5]

G cluster_0 From Intermediates cluster_1 Minor Products Vinyl Nitrene Intermediate Vinyl Nitrene Intermediate Fragmentation Fragmentation Vinyl Nitrene Intermediate->Fragmentation Benzamide Benzamide Fragmentation->Benzamide 2,3-Diphenyl-2H-azirine 2,3-Diphenyl-2H-azirine Carbene Intermediate Carbene Intermediate 2,3-Diphenyl-2H-azirine->Carbene Intermediate Fluorene Fluorene Carbene Intermediate->Fluorene Cyclization

Caption: Proposed pathways to minor rearrangement products.

Overall Experimental and Mechanistic Workflow

The entire process, from the starting material to the final products, can be visualized as a multi-step workflow encompassing both the experimental procedure and the subsequent chemical transformations.

G cluster_0 Experimental Workflow cluster_1 Reaction Pathways Start This compound FVP Flash Vacuum Pyrolysis 960 °C Start->FVP Collection Cryogenic Trapping FVP->Collection Intermediate 2,3-Diphenyl-2H-azirine Vinyl Nitrene FVP->Intermediate Analysis GC-MS, NMR Collection->Analysis Products 2,5-Diphenyloxazole 2-Phenylindole Benzamide Fluorene Intermediate:f0->Products:f0 Intermediate:f1->Products:f1 Intermediate:f1->Products:f2 Intermediate:f0->Products:f3

Caption: Integrated workflow of thermal rearrangement.

Conclusion

The thermal rearrangement of this compound under flash vacuum pyrolysis conditions is a complex process that yields a variety of valuable chemical entities. The reaction proceeds through key reactive intermediates, most notably 2,3-diphenyl-2H-azirine and a subsequent vinyl nitrene. These intermediates then dictate the formation of the major products, 2,5-diphenyloxazole and 2-phenylindole, as well as the minor products, benzamide and fluorene. A thorough understanding of these pathways is essential for predicting the thermal stability of isoxazole-containing compounds and for the potential synthetic application of these high-temperature rearrangements. Further research, including computational studies and trapping experiments, could provide deeper insights into the intricate details of the reaction mechanisms.

References

A Comprehensive Review of 3,5-Diphenylisoxazole: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. Among its numerous derivatives, 3,5-diphenylisoxazole has emerged as a compound of significant interest due to its versatile synthesis and broad spectrum of biological activities. This technical guide provides a comprehensive review of the current state of research on this compound and its analogues, with a focus on its synthesis, multifaceted biological applications, and mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Synthesis of this compound

The most prevalent and versatile method for the synthesis of this compound involves the cyclization of a chalcone precursor. This method offers high yields and the ability to introduce a wide variety of substituents on the phenyl rings.

General Experimental Protocol: Synthesis of this compound from Chalcone

This protocol describes a common method for the synthesis of this compound from 1,3-diphenylprop-2-en-1-one (chalcone) and hydroxylamine.

Materials:

  • 1,3-diphenylprop-2-en-1-one (Chalcone)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH) or another suitable base

  • Ethanol or other appropriate solvent

  • Glacial acetic acid (optional, for pH adjustment)

Procedure:

  • Dissolution of Chalcone: Dissolve 1,3-diphenylprop-2-en-1-one in a suitable solvent, such as ethanol, in a round-bottom flask equipped with a reflux condenser.

  • Addition of Hydroxylamine: Add an equimolar or slight excess of hydroxylamine hydrochloride to the solution.

  • Base Addition: Slowly add a solution of a base, such as sodium hydroxide, to the reaction mixture. The base is crucial for the in situ generation of free hydroxylamine and to catalyze the cyclization reaction.

  • Reflux: Heat the reaction mixture to reflux for a period ranging from 2 to 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. Pour the reaction mixture into crushed ice or cold water to precipitate the crude product.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol to afford the pure product.

Diagram of the General Synthesis Workflow:

G Chalcone 1,3-Diphenylprop-2-en-1-one (Chalcone) ReactionMixture Reaction Mixture Chalcone->ReactionMixture Hydroxylamine Hydroxylamine Hydrochloride (NH₂OH·HCl) Hydroxylamine->ReactionMixture Base Base (e.g., NaOH) Base->ReactionMixture Solvent Solvent (e.g., Ethanol) Solvent->ReactionMixture Reflux Reflux ReactionMixture->Reflux Workup Work-up (Precipitation in water) Reflux->Workup Purification Purification (Recrystallization) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Biological Activities of this compound Derivatives

Research has demonstrated that this compound and its derivatives possess a wide array of pharmacological activities, making them attractive candidates for drug development.

Anticancer Activity

A significant body of research has focused on the anticancer potential of this compound derivatives. These compounds have shown cytotoxicity against a variety of cancer cell lines.

Mechanism of Action: Tubulin Polymerization Inhibition

One of the primary mechanisms underlying the anticancer activity of certain this compound derivatives is the inhibition of tubulin polymerization. Microtubules, which are polymers of tubulin, are essential components of the cytoskeleton and play a critical role in cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis of cancer cells.

Signaling Pathway of Tubulin Polymerization Inhibition:

G cluster_cell Cancer Cell Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle CellCycleArrest G2/M Phase Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Diphenylisoxazole This compound Derivative Diphenylisoxazole->Tubulin Inhibits

Caption: Inhibition of tubulin polymerization by this compound derivatives.

Table 1: Anticancer Activity of this compound Derivatives (IC₅₀ values)

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazoleMCF-7 (Breast)19.72[1]
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoleMCF-7 (Breast)2.639[1]
Isoxazole-pyrrolobenzodiazepine conjugate (6a)A549 (Lung)<0.1[2]
Isoxazole-pyrrolobenzodiazepine conjugate (6b)A549 (Lung)<0.1[2]
Isoxazole-pyrrolobenzodiazepine conjugate (6c)A549 (Lung)<0.1[2]
4-phenyl-5-quinolinyl substituted isoxazole (C11)ESCC (Esophageal)<0.02[3]
Anti-inflammatory Activity

3,5-Disubstituted isoxazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are key players in the inflammatory cascade, responsible for the production of prostaglandins and leukotrienes.

Table 2: Anti-inflammatory Activity of 3,5-Disubstituted Isoxazole Derivatives (IC₅₀ values)

Compound/DerivativeEnzyme/TargetIC₅₀ (µM)Reference
3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole5-LOX8.47[4]
3-(2,4-dichlorophenyl)-5-furan isoxazoleCOX-29.16
3-(2,4-dichlorophenyl)-5-furan isoxazole15-LOX8.15
Antimicrobial Activity

Several studies have explored the antimicrobial potential of this compound derivatives against a range of bacteria and fungi. The mechanism of action is believed to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Table 3: Antimicrobial Activity of this compound Derivatives (MIC values)

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Halogenated 4-methyl-3,5-diphenylisoxazolidineStaphylococcus aureus6.25 - 50
Halogenated 4-methyl-3,5-diphenylisoxazolidineEscherichia coli6.25 - 50
Halogenated 4-methyl-3,5-diphenylisoxazolidineAspergillus niger6.25 - 50
Halogenated 4-methyl-3,5-diphenylisoxazolidineCandida albicans6.25 - 50
Neuroprotective Effects

Emerging research indicates that certain isoxazole derivatives exhibit neuroprotective properties. These compounds have shown the ability to protect neuronal cells from oxidative stress-induced cell death.

Table 4: Neuroprotective Effects of Isoxazole Derivatives (EC₅₀ values)

Compound/DerivativeCell Line/ModelEC₅₀ (µM)Reference
3-aryl-5-(chroman-5-yl)-isoxazole (17)HT22 neuronal cells (oxytosis)~0.3
3-aryl-5-(chroman-5-yl)-isoxazole (18)HT22 neuronal cells (oxytosis)~0.3
bis-chroman (20)HT22 neuronal cells (oxytosis)~0.3

Pharmacokinetics

A comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate is crucial for its development. Currently, there is a notable gap in the publicly available literature regarding the in vivo pharmacokinetic profile of the core this compound scaffold. While some studies have reported in silico predictions or pharmacokinetic data for more complex isoxazole-containing compounds, detailed experimental data on parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the curve (AUC), and bioavailability for this compound and its close analogues are scarce. This represents a significant area for future research to fully elucidate the therapeutic potential of this promising class of compounds.

Conclusion and Future Directions

The this compound scaffold is a versatile and promising platform for the development of new therapeutic agents. Its straightforward synthesis and the diverse range of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, underscore its importance in medicinal chemistry. The mechanism of action for its anticancer properties, particularly the inhibition of tubulin polymerization, is a well-defined and attractive target for drug design.

Future research should focus on several key areas. A primary objective should be the thorough in vivo evaluation of the pharmacokinetic and toxicological profiles of lead this compound derivatives to bridge the current knowledge gap. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds for their various biological targets. Additionally, exploring the potential of these derivatives in combination therapies, particularly in the context of cancer treatment, could lead to enhanced therapeutic outcomes. The continued investigation of the this compound core will undoubtedly pave the way for the discovery of novel and effective drug candidates for a multitude of diseases.

References

Methodological & Application

One-Pot Synthesis of 3,5-Diphenylisoxazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of 3,5-diphenylisoxazole, a key heterocyclic scaffold in medicinal chemistry. The protocols outlined below offer efficient and straightforward methods for obtaining this valuable compound, utilizing readily available starting materials.

Comparative Data of Synthesis Protocols

The following table summarizes the key quantitative data for two distinct one-pot synthesis protocols for this compound, allowing for a direct comparison of their efficiency and reaction conditions.

ParameterProtocol 1: Cyclization of Chalcone with HydroxylamineProtocol 2: DBU-Promoted Synthesis from Benzaldoxime and Phenylacetylene
Starting Materials 1,3-Diphenylprop-2-en-1-one (Chalcone), Hydroxylamine HydrochlorideBenzaldoxime, Phenylacetylene, N-Chlorosuccinimide (NCS), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Solvent EthanolDimethylformamide (DMF)
Reaction Temperature RefluxRoom Temperature
Reaction Time 12 hours1-8 hours (following 0.5-1 hour for intermediate formation)
Yield 45-63%[1]75%[2]
Melting Point Not Specified140-142 °C[2][3]

Experimental Protocols

Protocol 1: One-Pot Synthesis from Chalcone and Hydroxylamine

This protocol describes the synthesis of this compound via the cyclization of a chalcone intermediate with hydroxylamine hydrochloride in an alkaline medium.[1]

Materials:

  • 1,3-Diphenylprop-2-en-1-one (Chalcone)

  • Hydroxylamine hydrochloride

  • Potassium hydroxide (KOH, 40% solution)

  • Ethanol

  • Diethyl ether

  • Crushed ice

  • Standard reflux and extraction glassware

Procedure:

  • In a round-bottom flask, dissolve 10 mmol of 1,3-diphenylprop-2-en-1-one (chalcone) in 30 mL of ethanol.

  • Add 15 mmol of hydroxylamine hydrochloride to the solution.

  • Add 5 mL of 40% potassium hydroxide (KOH) solution to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 12 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing crushed ice.

  • Extract the product from the aqueous mixture with diethyl ether (3 x 30 mL).

  • Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., n-hexane/ether mixtures of increasing polarity) to yield pure this compound.[1]

Protocol 2: DBU-Promoted One-Pot Synthesis

This method outlines a metal-free, DBU-promoted one-pot synthesis of this compound from benzaldoxime and phenylacetylene.[2]

Materials:

  • Benzaldoxime

  • N-Chlorosuccinimide (NCS)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Phenylacetylene

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate

  • Chilled water

  • Standard reaction and extraction glassware

Procedure:

  • In a round-bottom flask, dissolve 1 mmol of benzaldoxime (100 mg) in 3 mL of DMF.

  • Add 1.2 mmol of N-chlorosuccinimide (NCS) to the stirred solution at room temperature.

  • Stir the reaction mixture for 0.5-1 hour at room temperature.

  • To this mixture, add 1 mmol of DBU and 1.2 mmol of phenylacetylene.

  • Continue stirring the reaction for an additional 1-8 hours. Monitor the reaction progress by TLC.

  • Upon completion, add 20 mL of chilled water to the reaction mixture.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Collect the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a 2% to 20% ethyl acetate in hexane gradient to afford pure this compound.[2]

Visualized Experimental Workflows

The following diagrams illustrate the workflows for the described synthesis protocols.

Protocol_1_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Chalcone 1,3-Diphenylprop-2-en-1-one Mix Mix and Reflux (12 hours) Chalcone->Mix Hydroxylamine Hydroxylamine HCl Hydroxylamine->Mix KOH 40% KOH KOH->Mix Ethanol Ethanol Ethanol->Mix Cool Cool to RT Mix->Cool Quench Pour into Ice Cool->Quench Extract Extract with Diethyl Ether Quench->Extract Evaporate Evaporate Solvent Extract->Evaporate Purify Column Chromatography Evaporate->Purify Product This compound Purify->Product

Caption: Workflow for the one-pot synthesis of this compound from chalcone.

Protocol_2_Workflow cluster_reactants1 Step 1: Intermediate Formation cluster_reaction1 cluster_reactants2 Step 2: Cycloaddition cluster_reaction2 cluster_workup Work-up & Purification Benzaldoxime Benzaldoxime Stir1 Stir at RT (0.5-1 hour) Benzaldoxime->Stir1 NCS NCS NCS->Stir1 DMF1 DMF DMF1->Stir1 Stir2 Stir at RT (1-8 hours) Stir1->Stir2 DBU DBU DBU->Stir2 Phenylacetylene Phenylacetylene Phenylacetylene->Stir2 Quench Add Chilled Water Stir2->Quench Extract Extract with EtOAc Quench->Extract Dry Dry over Na2SO4 Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Column Chromatography Evaporate->Purify Product This compound Purify->Product

Caption: Workflow for the DBU-promoted one-pot synthesis of this compound.

References

Application Notes and Protocols for Green Synthesis of 3,5-Diphenylisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for various green chemistry approaches to the synthesis of 3,5-diphenylisoxazole derivatives. The focus is on methodologies that offer advantages such as reduced reaction times, higher yields, lower energy consumption, and the use of environmentally benign solvents and catalysts.

Introduction

This compound and its derivatives are significant heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][3] Traditional synthesis methods often involve hazardous reagents, toxic solvents, and harsh reaction conditions. Green chemistry principles offer a sustainable alternative by minimizing waste, reducing energy consumption, and utilizing safer chemicals.[3][4] This document outlines several green synthetic methods, including microwave-assisted synthesis, ultrasound-assisted synthesis, and reactions in green solvents, providing a comparative analysis and detailed experimental protocols.

Comparative Data of Green Synthesis Methods

The following tables summarize quantitative data from various green synthesis protocols for isoxazole derivatives, allowing for easy comparison of their efficiency and conditions.

Table 1: Ultrasound-Assisted Synthesis of Isoxazole Derivatives

EntryReactantsCatalyst/ConditionsSolventTimeYield (%)Reference
1Benzaldehyde, Hydroxylamine HCl, PhenylacetyleneCopper turnings, CuSO₄·5H₂O, Sodium ascorbatet-BuOH/H₂O (1:1)60 min75[5]
2Aromatic aldehydes, Hydroxylamine HCl, Propargyl alcoholNaDCCWater20-28 minHigh (not specified)[6]
33-(Dimethylamino)-1-arylprop-2-en-1-one, Hydroxylamine HClNoneEthanolNot specified84-96[6]
4Aromatic Aldehydes, Hydroxylamine HCl, 4-(Allyloxy)azobenzeneSDICWater15-20 min75-90[7]
5Benzaldehyde derivatives, Ethyl acetoacetate, Hydroxylamine HClPyruvic acid (5 mol%)WaterNot specifiedHigh (not specified)[6]

NaDCC: Sodium dichloroisocyanurate; SDIC: Sodium dichloroisocyanurate

Table 2: Microwave-Assisted Synthesis of Isoxazole Derivatives

EntryReactantsCatalyst/ConditionsSolventTimeYield (%)Reference
1Substituted Chalcones, Hydroxylamine HClNaOHEthanol10-15 min65-87[4]
22-Hydroxy acetophenone, Substituted benzaldehydesNaOHEthanol10-13 min65-87[4]
3Chalcones, Hydrazine hydrateGlacial acetic acidNot specified10 minGood[8]

Table 3: Synthesis in Green Solvents/Under Green Catalysis

EntryReactantsCatalyst/ConditionsSolventTimeYield (%)Reference
1Benzaldehyde, Ethyl acetoacetate, Hydroxylamine HClGluconic acidWater45 minHigh (not specified)
2Benzaldehyde, Phenylacetylene, Hydroxylamine, NaOHNCSChCl:urea (1:2)4 hoursNot specified
3Chalcone, HydroxylamineModified CaONot specified3 hours88.2[9]

NCS: N-chlorosuccinimide; ChCl: Choline chloride

Experimental Protocols

Protocol 1: Ultrasound-Assisted Synthesis of 3,5-Disubstituted Isoxazoles

This protocol is based on the one-pot, three-step copper(I)-catalyzed cycloaddition reaction.[5][6]

Materials:

  • Aromatic aldehyde (e.g., 4-methoxybenzaldehyde)

  • Hydroxylamine hydrochloride

  • Terminal alkyne (e.g., phenylacetylene)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Copper turnings

  • tert-Butanol (t-BuOH)

  • Water

  • Ultrasonic bath (40 kHz) or probe (20 kHz)

Procedure:

  • In a suitable reaction vessel, combine the aromatic aldehyde (1 mmol), hydroxylamine hydrochloride (1.2 mmol), copper(II) sulfate pentahydrate (0.05 mmol), sodium ascorbate (0.1 mmol), and copper turnings (0.1 mmol).

  • Add a 1:1 mixture of t-BuOH and water (10 mL) to the vessel.

  • Add the terminal alkyne (1 mmol) to the mixture.

  • Place the reaction vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture.

  • Irradiate the mixture with ultrasound at 60 °C for 60 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis of 3,5-Diaryl Isoxazoles from Chalcones

This protocol describes the cyclization of chalcones with hydroxylamine hydrochloride under microwave irradiation.[4]

Materials:

  • Substituted chalcone (e.g., 1,3-diphenyl-2-propen-1-one) (0.01 mol)

  • Hydroxylamine hydrochloride (0.01 mol)

  • Sodium hydroxide

  • Ethanol

  • Microwave synthesizer

Procedure:

  • In a microwave-safe reaction vial, dissolve the substituted chalcone (0.01 mol) and hydroxylamine hydrochloride (0.01 mol) in ethanol.

  • Add a solution of sodium hydroxide in ethanol to the mixture.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 210 W for 10-15 minutes.

  • Monitor the completion of the reaction by TLC.

  • After cooling, pour the reaction mixture into cold water.

  • The solid product will precipitate. Collect the precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3,5-diaryl isoxazole.

Protocol 3: Green Synthesis of 3,4-Disubstituted Isoxazol-5(4H)-ones using an Aqueous Solution of Gluconic Acid

This protocol details a one-pot, three-component synthesis in a green solvent.[10]

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde) (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Hydroxylamine hydrochloride (1 mmol)

  • Gluconic acid aqueous solution (5 mL)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, mix the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and hydroxylamine hydrochloride (1 mmol) in an aqueous solution of gluconic acid (5 mL).

  • Stir the mixture at 70 °C for 45 minutes.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product with ethyl acetate.

  • Concentrate the ethyl acetate extract under reduced pressure to obtain the crude solid product.

  • Purify the product by crystallization from ethanol.

Visualized Workflows

The following diagrams illustrate the general workflows for the described green synthesis methods.

G cluster_0 Ultrasound-Assisted Synthesis Workflow A Mix Reactants: Aromatic Aldehyde, Hydroxylamine HCl, Terminal Alkyne B Add Catalyst System: CuSO4, Na Ascorbate, Cu Turnings A->B C Add Solvent: t-BuOH/H2O (1:1) B->C D Ultrasonic Irradiation (40 kHz, 60°C, 60 min) C->D E Work-up: Quench with H2O, Extract with Organic Solvent D->E F Purification: Column Chromatography E->F G 3,5-Disubstituted Isoxazole F->G

Caption: General workflow for ultrasound-assisted synthesis.

G cluster_1 Microwave-Assisted Synthesis Workflow A Mix Reactants: Chalcone, Hydroxylamine HCl B Add Base & Solvent: NaOH in Ethanol A->B C Microwave Irradiation (210 W, 10-15 min) B->C D Work-up: Pour into Cold Water C->D E Isolation: Filtration D->E F Purification: Recrystallization E->F G 3,5-Diaryl Isoxazole F->G

Caption: General workflow for microwave-assisted synthesis.

G cluster_2 Green Solvent Synthesis Workflow A Mix Reactants: Aromatic Aldehyde, Ethyl Acetoacetate, Hydroxylamine HCl B Add Green Solvent: Gluconic Acid in Water A->B C Heat at 70°C (45 min) B->C D Work-up: Extract with Ethyl Acetate C->D E Isolation: Evaporate Solvent D->E F Purification: Crystallization E->F G 3,4-Disubstituted Isoxazol-5(4H)-one F->G

References

Application Notes and Protocols for Isoxazole Ring Formation via 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of the isoxazole ring system using 1,3-dipolar cycloaddition reactions. This powerful synthetic strategy is widely employed in medicinal chemistry due to the prevalence of the isoxazole scaffold in a variety of biologically active compounds.

I. Introduction to Isoxazole Synthesis via 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition reaction is a cornerstone of heterocyclic chemistry, providing a convergent and efficient route to five-membered rings. For the synthesis of isoxazoles, the most common approach involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile). Nitrile oxides are unstable intermediates and are typically generated in situ from stable precursors, most commonly aldoximes, through oxidation.

The versatility of this reaction allows for the introduction of a wide range of substituents on the isoxazole ring, making it a highly valuable tool in the design and synthesis of novel drug candidates. Isoxazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1]

II. Experimental Protocols

Herein, we provide detailed protocols for three common methods for the 1,3-dipolar cycloaddition reaction to form isoxazoles: a conventional heating method, a microwave-assisted method, and a solvent-free mechanochemical method.

Protocol 1: Conventional Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes

This protocol describes a general procedure for the synthesis of isoxazoles using an in situ generation of the nitrile oxide from an aldoxime using Chloramine-T as an oxidant, followed by cycloaddition with an alkyne.

Materials:

  • Substituted aldoxime

  • Terminal alkyne

  • Chloramine-T

  • Ethanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted aldoxime (1.0 mmol) and the terminal alkyne (1.2 mmol) in ethanol (10 mL).

  • Addition of Oxidant: To the stirring solution, add Chloramine-T (1.5 mmol) portion-wise over 10 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: To the residue, add dichloromethane (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure 3,5-disubstituted isoxazole.

Protocol 2: Microwave-Assisted Synthesis of Isoxazoline Dicarboxylic Acids

This protocol details a rapid, microwave-assisted 1,3-dipolar cycloaddition for the synthesis of isoxazoline derivatives, which can be subsequently converted to isoxazoles.[2] This method often leads to significantly reduced reaction times and improved yields.

Materials:

  • Aldoxime (e.g., decanal oxime, pivaldehyde oxime, biphenyl-4-carbaldehyde oxime, or benzaldehyde oxime)

  • Dimethyl-2-methyleneglutarate

  • Diacetoxyiodobenzene (DIB)

  • Chloroform

  • Microwave reactor

Procedure:

  • Reaction Mixture: In a microwave-safe reaction vessel, combine the aldoxime (1.0 mmol), dimethyl-2-methyleneglutarate (1.2 mmol), and diacetoxyiodobenzene (1.1 mmol) in chloroform (5 mL).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 100°C for 10 minutes.

  • Monitoring: After the reaction, cool the vessel to room temperature and check for completion using TLC.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure and purify the crude product by flash column chromatography on silica gel (eluting with an appropriate solvent system, e.g., ethyl acetate/cyclohexane) to obtain the desired isoxazoline-derived dimethyl carboxylate.

Protocol 3: Solvent-Free Mechanochemical Synthesis of 3,5-Isoxazoles

This protocol describes an environmentally friendly, solvent-free approach using ball-milling for the synthesis of 3,5-isoxazoles.[3] This method is scalable and often results in high yields with minimal waste.

Materials:

  • Hydroxyimidoyl chloride

  • Terminal alkyne

  • Potassium carbonate (K₂CO₃)

  • Planetary ball mill with stainless steel jars and balls

Procedure:

  • Charging the Mill: In a stainless steel milling jar, place the hydroxyimidoyl chloride (1.0 mmol), terminal alkyne (1.5 mmol), and potassium carbonate (2.0 mmol), along with stainless steel balls.

  • Milling: Mill the mixture at a specified speed (e.g., 500 rpm) for a designated time (typically 30-60 minutes). The reaction progress can be monitored by taking small aliquots and analyzing them by TLC.

  • Work-up: After the reaction is complete, add dichloromethane to the milling jar and transfer the mixture to a flask.

  • Purification: Filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure 3,5-isoxazole.

III. Quantitative Data

The following tables summarize representative quantitative data for the synthesis of isoxazoles via 1,3-dipolar cycloaddition under different conditions.

Table 1: Conventional Synthesis of 3,5-Disubstituted Isoxazoles

EntryAldoximeAlkyneOxidantSolventTime (h)Yield (%)Reference
1Benzaldehyde oximePhenylacetyleneChloramine-TEthanol385General Procedure
24-Chlorobenzaldehyde oximePhenylacetyleneChloramine-TEthanol2.592General Procedure
34-Methoxybenzaldehyde oxime1-HeptyneChloramine-TEthanol478General Procedure
4Thiophene-2-carbaldehyde oximePhenylacetyleneNaCl, Oxone, Na₂CO₃N/A (Ball-milling)0.570[4]

Table 2: Microwave-Assisted Synthesis of Isoxazoline Derivatives [2]

EntryAldoximeDipolarophileTime (min)Yield (%)
1Decanal oximeDimethyl-2-methyleneglutarate1091
2Pivaldehyde oximeDimethyl-2-methyleneglutarate1085
3Biphenyl-4-carbaldehyde oximeDimethyl-2-methyleneglutarate1078
4Benzaldehyde oximeDimethyl-2-methyleneglutarate1070

IV. Application in Drug Development: Targeting the HIF-1α Signaling Pathway

A significant application of isoxazole derivatives in drug development is their role as inhibitors of the Hypoxia-Inducible Factor (HIF)-1α signaling pathway.[5] HIF-1α is a transcription factor that is overexpressed in many cancers and plays a crucial role in tumor adaptation to hypoxic conditions, promoting angiogenesis, metastasis, and resistance to therapy.

Benzo[d]isoxazole derivatives have been identified as potent inhibitors of HIF-1α transcriptional activity.[5] These compounds can downregulate the expression of HIF-1α target genes, such as Vascular Endothelial Growth Factor (VEGF) and Pyruvate Dehydrogenase Kinase 1 (PDK1), which are critical for tumor growth and survival. The development of such inhibitors represents a promising strategy for anticancer therapy.

V. Visualizations

Diagram 1: General Scheme of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

G cluster_start Starting Materials cluster_product Product Aldoxime Aldoxime (R1-CH=NOH) NitrileOxide Nitrile Oxide (R1-C≡N⁺-O⁻) Aldoxime->NitrileOxide Alkyne Alkyne (R2-C≡CH) Isoxazole 3,5-Disubstituted Isoxazole Alkyne->Isoxazole NitrileOxide->Isoxazole [3+2] Cycloaddition

Caption: General reaction scheme for isoxazole synthesis.

Diagram 2: Experimental Workflow for Synthesis and Evaluation of Isoxazole Derivatives

G cluster_synthesis Synthesis and Purification cluster_evaluation Biological Evaluation start 1. Starting Materials (Aldoxime, Alkyne) reaction 2. 1,3-Dipolar Cycloaddition start->reaction workup 3. Reaction Work-up & Extraction reaction->workup purification 4. Column Chromatography workup->purification product 5. Pure Isoxazole Derivative purification->product screening 6. Biological Screening (e.g., HIF-1α Inhibition Assay) product->screening Characterization (NMR, MS) sar 7. Structure-Activity Relationship (SAR) Studies screening->sar lead 8. Lead Compound Identification sar->lead

Caption: Workflow from synthesis to biological evaluation.

Diagram 3: Simplified Signaling Pathway of HIF-1α Inhibition by Benzo[d]isoxazole Derivatives

G cluster_cell Tumor Cell Hypoxia Hypoxia HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1a_transcription HIF-1α Transcriptional Activity HIF1a_stabilization->HIF1a_transcription Target_Genes Target Gene Expression (VEGF, PDK1) HIF1a_transcription->Target_Genes Tumor_Effects Angiogenesis & Tumor Progression Target_Genes->Tumor_Effects Isoxazole Benzo[d]isoxazole Derivative Isoxazole->HIF1a_transcription Inhibition

Caption: Inhibition of HIF-1α pathway by isoxazoles.

References

Spectroscopic Characterization of 3,5-Diphenylisoxazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the spectroscopic characterization of 3,5-Diphenylisoxazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Detailed application notes and experimental protocols for key spectroscopic techniques are presented to facilitate its unambiguous identification and purity assessment.

Overview of Spectroscopic Techniques

A multi-spectroscopic approach is essential for the complete structural elucidation and characterization of this compound. This involves the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information about the molecular structure, functional groups, and electronic properties of the compound.

Quantitative Spectroscopic Data Summary

The following table summarizes the key quantitative data obtained from the spectroscopic analysis of this compound.

Spectroscopic TechniqueParameterObserved ValueReference Solvent/Method
¹H NMR Chemical Shift (δ) of Isoxazole H-4~6.84 ppm (singlet)CDCl₃
Chemical Shift (δ) of Aromatic Protons~7.43-7.53 ppm (multiplet, 6H), ~7.81-7.91 ppm (multiplet, 4H)CDCl₃
¹³C NMR Chemical Shift (δ) of Isoxazole C-3~162.9 ppmCDCl₃
Chemical Shift (δ) of Isoxazole C-4~97.4 ppmCDCl₃
Chemical Shift (δ) of Isoxazole C-5~170.3 ppmCDCl₃
Chemical Shift (δ) of Aromatic Carbons~125.7, 126.7, 127.4, 128.8, 128.9, 129.0, 129.9, 130.1 ppmCDCl₃
FT-IR Aromatic C-H Stretch~3048 cm⁻¹KBr Pellet
C=N Stretch (Isoxazole Ring)~1571 cm⁻¹KBr Pellet
C=C Stretch (Aromatic Rings)~1489 cm⁻¹KBr Pellet
N-O Stretch (Isoxazole Ring)~1404 cm⁻¹KBr Pellet
Monosubstituted C-H Bending~687 cm⁻¹KBr Pellet
UV-Vis λ_max_~260 nmMethanol
Mass Spec. Molecular Ion Peak [M]⁺m/z 221ESI-MS
Major Fragment Ionsm/z 144, 77ESI-MS

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of this compound.

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer (e.g., Bruker Avance).

Protocol for ¹H and ¹³C NMR:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR:

      • Acquire the spectrum using a standard single-pulse experiment.

      • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

    • For ¹³C NMR:

      • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

      • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the characteristic functional groups present in this compound.

Instrumentation: An FT-IR spectrometer (e.g., PerkinElmer Spectrum RXI).

Protocol using KBr Pellet Method:

  • Sample Preparation:

    • Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven at ~110°C for at least 2 hours to remove any moisture.

    • In an agate mortar, grind 1-2 mg of this compound with approximately 100-200 mg of the dried KBr until a fine, homogeneous powder is obtained. The sample concentration should be between 0.5% and 1%.[1]

    • Transfer the mixture to a pellet-pressing die.

  • Pellet Formation:

    • Place the die in a hydraulic press.

    • Apply a pressure of 8-10 metric tons for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the this compound molecule.

Instrumentation: A UV-Vis spectrophotometer.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a UV-grade solvent, such as methanol or ethanol, at a known concentration (e.g., 1 mg/mL).

    • From the stock solution, prepare a dilute solution with a concentration that will result in an absorbance reading between 0.2 and 1.0 at the wavelength of maximum absorption (λ_max_). A typical concentration is around 10⁻⁵ M.

  • Data Acquisition:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in the sample holder and record a baseline spectrum.

    • Rinse the sample cuvette with the dilute solution of this compound and then fill it.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a wavelength range of approximately 200-400 nm.

  • Data Analysis:

    • Determine the wavelength of maximum absorbance (λ_max_).

    • If the molar concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) coupled to a Liquid Chromatograph (LC-MS).

Protocol for ESI-MS:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a solvent compatible with the LC-MS system, such as methanol or acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to promote ionization.

  • Instrument Setup and Data Acquisition:

    • Set up the LC method for direct infusion or a rapid chromatographic separation.

    • Set the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to optimal values for the analyte.

    • Acquire the mass spectrum in positive ion mode over a suitable mass-to-charge (m/z) range (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺ or [M+H]⁺).

    • Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide structural information.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic characterization process for this compound.

Spectroscopic_Characterization_Workflow cluster_sample_prep Sample Preparation cluster_data_interpretation Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR UVVis UV-Vis Spectroscopy Sample->UVVis MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Proton & Carbon Framework FTIR->Structure Functional Groups UVVis->Structure Electronic Transitions MS->Structure Molecular Weight & Fragmentation Purity Purity Assessment Structure->Purity NMR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis A Dissolve Sample in CDCl₃ with TMS B Transfer to NMR Tube A->B C Lock & Shim B->C D Acquire ¹H Spectrum C->D E Acquire ¹³C Spectrum C->E F Fourier Transform & Phasing D->F E->F G Calibrate & Integrate F->G H Assign Signals G->H FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Analysis A Grind Sample with KBr B Press into Pellet A->B C Acquire Background Spectrum B->C D Acquire Sample Spectrum C->D E Ratio against Background D->E F Identify Functional Group Bands E->F

References

Application Notes and Protocols for 1H and 13C NMR Analysis of 3,5-Diphenylisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the synthesis and subsequent 1H and 13C Nuclear Magnetic Resonance (NMR) analysis of 3,5-diphenylisoxazole and its derivatives. This class of heterocyclic compounds is of significant interest in medicinal chemistry and drug discovery due to its wide range of biological activities.[1][2] Accurate structural elucidation using NMR spectroscopy is a critical step in the development of novel therapeutic agents based on the isoxazole scaffold.

Introduction to NMR Analysis of Isoxazoles

NMR spectroscopy is an essential analytical technique for the structural characterization of organic molecules, including this compound derivatives.[3] 1H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while 13C NMR reveals the carbon framework of the molecule. Together, they allow for the unambiguous identification and purity assessment of synthesized compounds.

The characteristic signals in the 1H and 13C NMR spectra of this compound derivatives are influenced by the electronic effects of substituents on the phenyl rings and the isoxazole core. Understanding these spectral features is crucial for confirming the successful synthesis of target molecules and for studying structure-activity relationships.

Experimental Protocols

General Synthesis of this compound Derivatives

A common and effective method for the synthesis of this compound derivatives involves the reaction of a substituted chalcone with hydroxylamine hydrochloride. An alternative approach is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.[4]

Protocol: Synthesis from Chalcone Dibromide [5]

  • Chalcone Dibromide Preparation: A solution of the appropriately substituted chalcone in a suitable solvent (e.g., carbon tetrachloride or chloroform) is treated with a solution of bromine at room temperature. The reaction mixture is stirred until the color of bromine disappears. The resulting chalcone dibromide can be isolated by filtration or evaporation of the solvent.

  • Isoxazole Formation: The chalcone dibromide (0.005 mol) and hydroxylamine hydrochloride (0.01 mol) are heated in a solvent such as triethanolamine (15 mL) until the mixture begins to bump.[5]

  • Work-up: After cooling, the reaction mixture is poured into cold water. The precipitated solid is collected by filtration, washed with water, and dried.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure this compound derivative.

Protocol: One-Pot Synthesis from Aldehydes and Alkynes [6][7]

  • Oxime Formation: To a stirred solution of the desired aldehyde (1 mmol) in dimethylformamide (DMF, 3 mL), add hydroxylamine hydrochloride (1.2 mmol) and a base such as DBU (1 mmol). Stir the mixture at room temperature for 0.5-1 hour.[6]

  • Chlorooxime Formation: Add N-chlorosuccinimide (NCS, 1.2 mmol) to the reaction mixture and continue stirring.[6]

  • Cycloaddition: Add the corresponding alkyne (1.2 mmol) to the mixture and stir for 1-8 hours, monitoring the reaction progress by TLC.[6]

  • Work-up: Upon completion, quench the reaction with chilled water and extract the product with an organic solvent like ethyl acetate.[6]

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel.[8]

NMR Sample Preparation and Analysis

Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in about 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl3), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • 1H NMR Acquisition: Record the 1H NMR spectrum on a 400 MHz or 500 MHz NMR spectrometer.[6][8] Typical acquisition parameters include a spectral width of 12-16 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • 13C NMR Acquisition: Record the 13C NMR spectrum on the same instrument, typically at a frequency of 100 MHz or 125 MHz.[6][8] A wider spectral width (e.g., 0-200 ppm) is required. Proton decoupling is generally used to simplify the spectrum and improve sensitivity.

Data Presentation: 1H and 13C NMR Data

The following tables summarize the characteristic 1H and 13C NMR chemical shifts for this compound and several of its derivatives, as reported in the literature. All spectra were recorded in CDCl3.

Table 1: 1H NMR Data of this compound Derivatives in CDCl3

CompoundAr-H (δ, ppm)Isoxazole-H (δ, ppm)Other Signals (δ, ppm)
This compound 7.91-7.81 (m, 4H), 7.53-7.43 (m, 6H)[8]6.84 (s, 1H)[8]
3-Phenyl-5-(p-tolyl)isoxazole 7.87 (dt, 2H), 7.73 (d, 2H), 7.53-7.39 (m, 3H), 7.28 (d, 2H)[8]6.77 (s, 1H)[8]2.40 (s, 3H, CH3)[8]
5-(4-Chlorophenyl)-3-phenylisoxazole 7.87-7.83 (m, 2H), 7.79-7.75 (m, 2H), 7.50-7.44 (m, 5H)[8]6.81 (s, 1H)[8]
3-(4-Bromophenyl)-5-phenylisoxazole 7.84-7.82 (m, 2H), 7.74 (d, 2H), 7.61 (d, 2H), 7.51-7.46 (m, 3H)[8]6.80 (s, 1H)[8]
4-Allyl-3,5-diphenylisoxazole 7.78 (d, 2H), 7.70 (dd, 2H), 7.55-7.40 (m, 6H)[9]6.33-5.73 (m, 1H), 5.25 (d, 1H), 5.09 (d, 1H), 3.83-2.94 (m, 2H)[9]

Table 2: 13C NMR Data of this compound Derivatives in CDCl3

CompoundC3 (δ, ppm)C4 (δ, ppm)C5 (δ, ppm)Aromatic C (δ, ppm)Other C (δ, ppm)
This compound 162.9[8]97.4[8]170.3[8]130.1, 129.9, 129.0, 128.9, 128.8, 127.4, 126.7, 125.7[8]
3-Phenyl-5-(p-tolyl)isoxazole 162.8[8]96.8[8]170.5[8]140.4, 129.8, 129.6, 129.1, 128.8, 126.7, 125.6, 124.6[8]21.4 (CH3)[8]
5-(4-Chlorophenyl)-3-phenylisoxazole 163.0[8]97.8[8]169.2[8]136.3, 130.1, 129.3, 128.9, 128.9, 127.1, 126.8, 125.9[8]
3-(4-Bromophenyl)-5-phenylisoxazole 162.0[8]97.2[8]170.7[8]132.1, 130.3, 129.0, 128.2, 128.0, 127.2, 125.8, 124.3[8]
4-Allyl-3,5-diphenylisoxazole 164.1[9]110.1[9]166.8[9]135.4, 129.8, 129.6, 129.4, 128.9, 128.7, 128.4, 128.2, 126.9[9]117.1, 27.1 (Allyl)[9]

Visualization of Workflows and Relationships

The following diagrams illustrate the general workflow for the synthesis and analysis of this compound derivatives and the logical relationship of their structural components.

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Start Starting Materials (Aldehyde/Alkyne or Chalcone) Reaction Chemical Reaction (e.g., Cycloaddition) Start->Reaction Workup Reaction Work-up (Extraction, Washing) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification NMR_Prep NMR Sample Preparation Purification->NMR_Prep Pure Compound NMR_Acq 1H & 13C NMR Acquisition NMR_Prep->NMR_Acq Data_Proc Data Processing & Interpretation NMR_Acq->Data_Proc Structure_Eluc Structure Elucidation Data_Proc->Structure_Eluc

Caption: General workflow for the synthesis and NMR analysis.

Structural_Relationship cluster_substituents Substituents cluster_nmr NMR Signals Isoxazole This compound Core H_NMR 1H NMR Spectrum Isoxazole->H_NMR influences C_NMR 13C NMR Spectrum Isoxazole->C_NMR influences R1 R1 Substituent (at C3-Phenyl) R1->H_NMR shifts R1->C_NMR shifts R2 R2 Substituent (at C5-Phenyl) R2->H_NMR shifts R2->C_NMR shifts R3 R3 Substituent (at C4 of Isoxazole) R3->H_NMR shifts R3->C_NMR shifts

Caption: Influence of structure on NMR spectra.

References

Application Notes and Protocols: 3,5-Diphenylisoxazole as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diphenylisoxazole is a five-membered heterocyclic compound that has garnered significant attention in organic synthesis due to its inherent reactivity and its prevalence in a wide array of biologically active molecules. The isoxazole core is a key pharmacophore in numerous approved drugs, and the 3,5-diaryl substitution pattern, in particular, serves as a rigid scaffold for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound as a versatile building block in the synthesis of more complex molecular architectures, with a focus on its transformation into valuable synthetic intermediates and its incorporation into potential anticancer agents.

Application Notes

The utility of this compound as a synthetic building block stems from two primary modes of reactivity: functionalization of the isoxazole ring and cleavage of the N-O bond to unmask new functionalities.

1. Reductive Ring Opening to β-Aminoenones:

A key transformation of this compound is its reductive ring cleavage to afford β-aminoenones. This reaction, often mediated by reagents such as molybdenum hexacarbonyl [Mo(CO)₆], unmasks a 1,3-dicarbonyl-like synthon, providing access to a variety of linear structures that can be further cyclized into different heterocyclic systems.[1][2] The resulting β-aminoenone, specifically 1,3-diphenyl-3-(phenylamino)prop-2-en-1-one and its analogues, are valuable intermediates in their own right, finding application in the synthesis of pyrimidines, pyridines, and other nitrogen-containing heterocycles.

2. Scaffold for Bioactive Molecules:

The 3,5-diarylisoxazole motif is a recognized "privileged structure" in medicinal chemistry, frequently appearing in compounds with significant biological activity. Its rigid framework allows for the precise spatial orientation of the two phenyl groups, which can be further functionalized to interact with biological targets. Numerous studies have demonstrated the incorporation of the 3,5-diarylisoxazole core into molecules with potent anticancer properties.[3][4][5] These compounds often exhibit mechanisms of action that include the induction of apoptosis and cell cycle arrest in cancer cell lines.[6] The synthesis of isoxazole-containing hybrid molecules, such as isoxazole-linked quinazolinones, is a promising strategy in the development of novel anticancer drugs.

3. C-4 Functionalization:

While the phenyl groups at the 3- and 5-positions offer sites for functionalization, the C-4 position of the isoxazole ring can also be selectively modified. For instance, direct halogenation of the C-4 position can be achieved, introducing a handle for further synthetic transformations such as cross-coupling reactions. This allows for the construction of more complex, multi-substituted isoxazole derivatives.

Synthetic Workflow for Utilizing this compound

G start Starting Materials (Chalcone) isoxazole This compound Synthesis start->isoxazole building_block This compound (Key Building Block) isoxazole->building_block ring_opening Reductive Ring Opening (e.g., Mo(CO)6) building_block->ring_opening c4_func C-4 Functionalization (e.g., Halogenation) building_block->c4_func bioactive Synthesis of Bioactive Molecules (e.g., Anticancer Agents) building_block->bioactive enaminone β-Aminoenone (Versatile Intermediate) ring_opening->enaminone func_isoxazole Functionalized this compound c4_func->func_isoxazole func_isoxazole->bioactive final_product Complex Bioactive Molecules bioactive->final_product

Caption: Synthetic utility of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of 3,5-diarylisoxazoles from chalcones.[7]

Materials:

  • 1,3-Diphenyl-2-propen-1-one (Chalcone)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Deionized water

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 1,3-diphenyl-2-propen-1-one (10.0 g, 48.0 mmol) in 100 mL of 95% ethanol with gentle heating.

  • In a separate beaker, dissolve hydroxylamine hydrochloride (5.0 g, 72.0 mmol) and potassium hydroxide (6.7 g, 120.0 mmol) in 20 mL of deionized water.

  • Add the aqueous solution of hydroxylamine hydrochloride and potassium hydroxide to the ethanolic solution of the chalcone.

  • Heat the reaction mixture to reflux and maintain reflux for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) solvent system.

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Filter the crude product using a Büchner funnel and wash the solid with cold 50% aqueous ethanol (2 x 30 mL).

  • Recrystallize the crude product from hot ethanol to yield pure this compound as a white crystalline solid.

Characterization Data:

  • Appearance: White crystalline solid

  • Melting Point: 141-142 °C[8]

  • ¹H NMR (400 MHz, CDCl₃): δ 7.86 (m, 4H), 7.49 (m, 6H), 6.84 (s, 1H)[8]

  • ¹³C NMR (125 MHz, CDCl₃): δ 170.3, 162.9, 130.1, 129.9, 129.0, 128.9, 128.8, 127.4, 126.7, 125.7, 97.4

Reactant Molar Mass ( g/mol ) Amount Moles (mmol) Equivalents
Chalcone208.2610.0 g48.01.0
NH₂OH·HCl69.495.0 g72.01.5
KOH56.116.7 g120.02.5
Product Molar Mass ( g/mol ) Theoretical Yield (g) Typical Actual Yield Yield (%)
This compound221.2610.62 g8.0 - 9.0 g75 - 85%

Protocol 2: Reductive Ring Opening of this compound to a β-Aminoenone

This protocol is based on the general procedure for the reductive cleavage of isoxazoles using molybdenum hexacarbonyl.[1][2]

Materials:

  • This compound

  • Molybdenum hexacarbonyl [Mo(CO)₆]

  • Acetonitrile (anhydrous)

  • Deionized water

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a 100 mL Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 g, 4.52 mmol) and molybdenum hexacarbonyl (1.43 g, 5.42 mmol, 1.2 equivalents).

  • Add 40 mL of anhydrous acetonitrile and 1.0 mL of deionized water to the flask.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 8 hours. Monitor the reaction by TLC (hexane:ethyl acetate, 3:1).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove insoluble molybdenum complexes. Wash the Celite pad with dichloromethane (20 mL).

  • Combine the filtrates and wash with saturated aqueous NaHCO₃ (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane:ethyl acetate (from 9:1 to 4:1) to afford the pure β-aminoenone.

Characterization Data (for 1,3-diphenyl-3-aminoprop-2-en-1-one):

  • Appearance: Yellow solid

  • Yield: Typically 70-85%

Reactant Molar Mass ( g/mol ) Amount Moles (mmol) Equivalents
This compound221.261.0 g4.521.0
Mo(CO)₆264.001.43 g5.421.2
Product Molar Mass ( g/mol ) Theoretical Yield (g) Typical Actual Yield Yield (%)
β-Aminoenone223.281.01 g0.71 - 0.86 g70 - 85%

Reaction Pathway Diagram

G cluster_0 Synthesis of this compound cluster_1 Reductive Ring Opening chalcone 1,3-Diphenyl-2-propen-1-one (Chalcone) reagents1 NH2OH·HCl, KOH Ethanol, Reflux chalcone->reagents1 isoxazole This compound reagents1->isoxazole isoxazole2 This compound reagents2 Mo(CO)6, H2O Acetonitrile, Reflux isoxazole2->reagents2 enaminone 1,3-Diphenyl-3-aminoprop-2-en-1-one (β-Aminoenone) reagents2->enaminone

Caption: Key synthetic transformations of this compound.

Conclusion

This compound is a readily accessible and highly versatile building block in organic synthesis. Its ability to be transformed into valuable intermediates like β-aminoenones, coupled with its role as a core scaffold in the design of medicinally relevant compounds, underscores its importance to researchers in both academic and industrial settings. The protocols provided herein offer a starting point for the exploration of the rich chemistry of this heterocyclic system.

References

Application Notes and Protocols for the Synthesis of 3,5-Diaryl Isoxazoles

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3,5-Diaryl isoxazoles are a significant class of five-membered heterocyclic compounds that have garnered considerable attention in the fields of medicinal chemistry and drug development. Their rigid diaryl pharmacophore makes them attractive scaffolds for designing molecules with a wide range of biological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] This document provides detailed standard operating procedures for the synthesis of 3,5-diaryl isoxazoles, targeting researchers, scientists, and professionals in drug development.

Two primary and reliable synthetic strategies are outlined: the cyclization of chalcones with hydroxylamine and the 1,3-dipolar cycloaddition of alkynes and nitrile oxides. These methods offer versatility in substrate scope and reaction conditions.

I. Synthetic Strategies Overview

The synthesis of 3,5-diaryl isoxazoles can be broadly categorized into two main approaches, each with its own set of advantages. The choice of method often depends on the availability of starting materials and the desired substitution patterns on the aryl rings.

A high-level overview of the synthetic logic is presented below:

G cluster_chalcone Method 1: From Chalcones cluster_cycloaddition Method 2: 1,3-Dipolar Cycloaddition Chalcone Chalcone (α,β-Unsaturated Ketone) Isoxazole1 3,5-Diaryl Isoxazole Chalcone->Isoxazole1 Oxidative Cyclization [1] Hydroxylamine Hydroxylamine Hydrochloride (NH2OH·HCl) Hydroxylamine->Isoxazole1 Alkyne Terminal Alkyne Isoxazole2 3,5-Diaryl Isoxazole Alkyne->Isoxazole2 [3+2] Cycloaddition [3] NitrileOxide Nitrile Oxide (Generated in situ) NitrileOxide->Isoxazole2 Start Choice of Synthetic Route Start->Chalcone Readily available chalcones Start->Alkyne Availability of alkynes/aldoximes

Caption: General synthetic routes to 3,5-diaryl isoxazoles.

II. Experimental Protocols

Method 1: One-Pot Synthesis from Chalcones via Oxidative Cyclization

This protocol details a facile one-pot synthesis of 3,5-diaryl isoxazoles from α,β-unsaturated ketones (chalcones) and hydroxylamine hydrochloride, promoted by trichloroisocyanuric acid (TCCA). This method is noted for its mild conditions and generally high yields.[4]

Materials:

  • Substituted Chalcone (1.0 mmol)

  • Hydroxylamine hydrochloride (NH2OH·HCl) (1.5 mmol)

  • Trichloroisocyanuric acid (TCCA) (1.1 mmol)

  • Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a solution of the chalcone (1.0 mmol) in ethanol, add hydroxylamine hydrochloride (1.5 mmol).

  • Stir the mixture at room temperature for the time indicated in Table 1, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon consumption of the starting material, add TCCA (1.1 mmol) to the reaction mixture.

  • Continue stirring at room temperature or reflux as specified for the particular substrate (see Table 1 for details) until the reaction is complete (monitored by TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

  • Dilute the residue with dichloromethane (DCM) and wash with a saturated aqueous solution of NaHCO3.

  • Separate the organic layer, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,5-diaryl isoxazole.

Experimental Workflow:

G A 1. Mix Chalcone and Hydroxylamine HCl in EtOH B 2. Stir at Room Temperature (Monitor by TLC) A->B C 3. Add TCCA B->C D 4. Stir/Reflux (Monitor by TLC) C->D E 5. Work-up: - Concentrate - Dilute with DCM - Wash with NaHCO3 D->E F 6. Dry, Filter, and Concentrate E->F G 7. Purify by Column Chromatography F->G H Pure 3,5-Diaryl Isoxazole G->H

Caption: Workflow for the synthesis of 3,5-diaryl isoxazoles from chalcones.

Method 2: 1,3-Dipolar Cycloaddition of Terminal Alkynes and Nitrile Oxides

This protocol describes the synthesis of 3,5-diaryl isoxazoles via a 1,3-dipolar cycloaddition reaction between a terminal alkyne and a nitrile oxide generated in situ from a hydroxyimidoyl chloride.[5] This method is particularly useful for accessing a wide range of substituted isoxazoles.

Materials:

  • Terminal Alkyne (1.0 mmol)

  • (E,Z)-N-hydroxy-aryl-imidoyl chloride (1.5 mmol)

  • Sodium carbonate (Na2CO3) (2.0 mmol)

  • Copper/Alumina (Cu/Al2O3) nanocomposite catalyst (optional, can improve yield)

  • Acetonitrile (solvent)

  • Water

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Equipment:

  • Reaction vial or flask

  • Magnetic stirrer and stir bar

  • Planetary ball mill (for solvent-free conditions) or standard reaction setup

  • Rotary evaporator

  • Chromatography column

Procedure:

  • In a reaction vessel, combine the terminal alkyne (1.0 mmol), the hydroxyimidoyl chloride (1.5 mmol), and sodium carbonate (2.0 mmol).

  • For solution-based synthesis, add acetonitrile and stir at room temperature or an elevated temperature as required. For mechanochemical synthesis, place the mixture in a stainless-steel jar with milling balls and mill in a planetary ball mill for a specified time (e.g., 20 minutes).[5]

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic phases and dry over anhydrous MgSO4.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure 3,5-diaryl isoxazole.

III. Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various 3,5-diaryl isoxazoles using the chalcone-based method.[4]

EntryAr (at position 3)Ar' (at position 5)Time (h)Temp (°C)Yield (%)
1C6H5C6H552592
24-MeO-C6H4C6H562590
34-Me-C6H4C6H562588
44-Cl-C6H4C6H542594
54-Br-C6H4C6H542595
62-Cl-C6H4C6H542593
74-NO2-C6H4C6H528085
8C6H54-MeO-C6H462589
9C6H54-Cl-C6H442593
10C6H54-NO2-C6H428086

IV. Characterization

The synthesized 3,5-diaryl isoxazoles should be characterized using standard analytical techniques to confirm their structure and purity. Recommended methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for structural elucidation. The chemical shift of the proton at the C4 position of the isoxazole ring is characteristic.[6]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

  • Melting Point: To assess the purity of the final product.

V. Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal instructions.

  • Trichloroisocyanuric acid (TCCA) is a strong oxidizing agent and should be handled with caution.

  • Organic solvents are flammable and should be kept away from ignition sources.

References

Application Notes and Protocols for Molecular Docking Simulations of 3,5-Diphenylisoxazole Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the molecular docking simulation of 3,5-diphenylisoxazole analogs, a class of heterocyclic compounds with significant therapeutic potential, particularly in anticancer and anti-inflammatory applications. This document outlines detailed protocols for in silico molecular docking studies and relevant in vitro biological assays, presents key quantitative data from published research, and visualizes associated signaling pathways and experimental workflows.

Data Presentation: Quantitative Analysis of this compound Analogs

The following tables summarize the biological activity and molecular docking results of various this compound analogs and related derivatives from scientific literature. This data is crucial for understanding structure-activity relationships (SAR) and for the validation of computational models.

Table 1: In Vitro Anticancer Activity of 3,5-Disubstituted Isoxazole Derivatives

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
1d 3-(biphenyl), 5-(o,p-dichlorophenyl)MDA-MB-23146.3 µg/mL[1]
26 3,5-diarylPC3Comparable to 5-FU[2]
IVd Quinoxaline-pyrazolidine-dione-triazoleHeLa3.20 ± 1.32[3]
IVd Quinoxaline-pyrazolidine-dione-triazoleMCF-74.19 ± 1.87[3]
IVd Quinoxaline-pyrazolidine-dione-triazoleHEK 293T3.59 ± 1.34[3]
IVd Quinoxaline-pyrazolidine-dione-triazoleA5495.29 ± 1.34[3]
5e Quinoxaline-isoxazole-piperazineMCF-7, HepG-2, HCT-116Potent[4]

Table 2: Molecular Docking Performance of Isoxazole Analogs and Related Compounds

Compound IDTarget Protein (PDB ID)Docking Score (kcal/mol)Key Interacting ResiduesReference
1d EGFRGood bindingLeu694A[1]
26 S6K1-Not specified[2]
IVd EGFR (4HJO)-12.03Not specified[3]
A13 COX-2Not specifiedIdeal binding interactions[5]
2b COX-2High ACE scoreCatalytic domain[6]
Compound 3 EGFR (1M17)-9.439Met769, Cys773[7]
TG4 COX-2-46 kJ/molArg120, Ser530[8]
Hexadecanal COX-2 (6COX)-5.3Not specified[9]
Neophytadiene COX-2 (6COX)-5.3Not specified[9]

Experimental and Computational Protocols

This section provides detailed, step-by-step protocols for the synthesis, in vitro evaluation, and molecular docking of this compound analogs.

General Synthesis of this compound Derivatives

This protocol is based on the widely used method of chalcone cyclization.

Materials:

  • Substituted chalcones

  • Hydroxylamine hydrochloride

  • Ethanol

  • Glacial acetic acid

  • Reaction flask with reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Thin Layer Chromatography (TLC) apparatus

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted chalcone (1.0 mmol) in ethanol (10 ml).

  • Addition of Reagents: To the stirred solution, add hydroxylamine hydrochloride (2.0 mmol) and glacial acetic acid (2.5 ml) at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for a duration determined by reaction monitoring (typically overnight).

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with an appropriate solvent system (e.g., ethyl acetate/hexane, 8:2).

  • Work-up: Once the reaction is complete, remove the ethanol under reduced pressure.

  • Purification: Recrystallize the resulting residue from ethanol to obtain the pure 3,5-disubstituted isoxazole product.

  • Characterization: Characterize the synthesized compounds using spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry to confirm their structure.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Synthesized this compound analogs

  • Human cancer cell lines (e.g., MCF-7, HeLa, PC3, A549)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare various concentrations of the synthesized compounds in the culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, by plotting a dose-response curve.

Molecular Docking Protocol using AutoDock Vina

This protocol provides a step-by-step guide for performing molecular docking of this compound analogs against target proteins like EGFR and COX-2.

Software and Resources:

  • AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the docking simulation.[10]

  • PyMOL or Discovery Studio Visualizer: For visualization and analysis of results.

  • Protein Data Bank (PDB): To obtain the 3D structure of the target protein (e.g., EGFR: 1M17, 4HJO; COX-2: 1CX2, 6COX).[3][7][9]

  • PubChem or ChemSpider: To obtain the 3D structure of the ligand (this compound analogs).

Procedure:

  • Protein Preparation:

    • Download the PDB file of the target protein.

    • Open the PDB file in AutoDock Tools.

    • Remove water molecules and heteroatoms (except for cofactors that are essential for binding).

    • Add polar hydrogens and compute Gasteiger charges.

    • Save the prepared protein in PDBQT format.

  • Ligand Preparation:

    • Obtain the 3D structure of the this compound analog in SDF or MOL2 format.

    • Open the ligand file in AutoDock Tools.

    • Detect the root and define the rotatable bonds.

    • Save the prepared ligand in PDBQT format.

  • Grid Box Generation:

    • Load the prepared protein (PDBQT file) into AutoDock Tools.

    • Define the binding site by creating a grid box that encompasses the active site of the protein. The coordinates of the grid box can be determined based on the position of the co-crystallized ligand in the PDB structure or through literature information.

    • Set the grid box dimensions (e.g., 60 x 60 x 60 Å) and center coordinates.

    • Generate the grid parameter file (.gpf).

  • Docking Simulation with AutoDock Vina:

    • Create a configuration file (e.g., conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box center and size, and the output file name.

    • Run AutoDock Vina from the command line using the configuration file.

    • vina --config conf.txt --log log.txt

    • Vina will perform the docking and generate an output PDBQT file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).

  • Analysis of Results:

    • Visualize the docking results using PyMOL or Discovery Studio Visualizer.

    • Analyze the binding poses of the ligand within the active site of the protein.

    • Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the protein residues.

    • The binding affinity values provide an estimate of the binding strength, with more negative values indicating stronger binding.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by this compound analogs and a typical workflow for their in silico and in vitro evaluation.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Recruits PI3K PI3K Dimerization->PI3K Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition mTOR->Proliferation Isoxazole This compound Analogs Isoxazole->EGFR Inhibits COX2_Signaling_Pathway Stimuli Pro-inflammatory Stimuli (e.g., Cytokines, Growth Factors) PLA2 Phospholipase A2 Stimuli->PLA2 Activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2->Cell_Membrane COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Isoxazole This compound Analogs Isoxazole->COX2 Inhibits Drug_Discovery_Workflow Start Start: Compound Library of This compound Analogs Docking Molecular Docking (AutoDock Vina) Start->Docking Analysis Analysis of Docking Results (Binding Affinity, Pose) Docking->Analysis Synthesis Chemical Synthesis of Promising Analogs Analysis->Synthesis Bioassay In Vitro Biological Assays (e.g., MTT Assay) Synthesis->Bioassay SAR Structure-Activity Relationship (SAR) Analysis Bioassay->SAR SAR->Docking Feedback for New Designs Lead_Opt Lead Optimization SAR->Lead_Opt End End: Preclinical Candidate Lead_Opt->End

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Diphenylisoxazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,5-diphenylisoxazole, a key heterocyclic scaffold in medicinal chemistry.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when using the prevalent method of chalcone cyclization with hydroxylamine.

Question 1: Why is the yield of my this compound consistently low?

Answer: Low yields in the synthesis of this compound can stem from several factors throughout the two-stage process: the initial Claisen-Schmidt condensation to form the chalcone intermediate and the subsequent cyclization with hydroxylamine.

Potential Causes and Solutions:

  • Incomplete Chalcone Formation: The initial condensation reaction may not have gone to completion.

    • Troubleshooting:

      • Reaction Time and Temperature: Ensure the reaction has been stirred at room temperature for a sufficient duration, sometimes up to 24 hours, to ensure complete consumption of the starting benzaldehyde and acetophenone.[1]

      • Base Concentration: The concentration of the base (e.g., NaOH or KOH) is crucial. A 30% alcoholic alkali solution is often effective.[1]

  • Suboptimal Cyclization Conditions: The conversion of the chalcone to the isoxazole is sensitive to reaction parameters.

    • Troubleshooting:

      • Choice of Base: While various bases can be used, strong bases like potassium hydroxide (KOH) in absolute ethanol during reflux can drive the reaction to completion.[1] Weaker bases like sodium acetate are also commonly used, often in a solvent like glacial acetic acid or ethanol.[2]

      • Reaction Time and Temperature: Refluxing for 4-12 hours is typically required for the cyclization step.[1][3] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the point of maximum product formation and avoid degradation.

  • Side Reactions: The formation of unwanted byproducts can significantly reduce the yield of the desired isoxazole.

    • Troubleshooting:

      • Temperature Control: Overheating during the cyclization can lead to the formation of undesired side products. Maintain a steady reflux temperature.

      • pH Control: The pH of the reaction mixture can influence the reaction pathway. For instance, at high pH, the formation of dioximes from the starting 1,3-dicarbonyl intermediate can occur.

Question 2: I am observing the formation of multiple products in my final reaction mixture. What are these and how can I minimize them?

Answer: The formation of multiple products is a common issue, often arising from the non-regioselective nature of the cyclization reaction or the presence of impurities in the starting materials.

Potential Side Products and Mitigation Strategies:

  • Isoxazole Regioisomers: If an unsymmetrical chalcone is used, the cyclization can potentially yield two different regioisomers of the isoxazole. For this compound synthesized from 1,3-diphenyl-2-propen-1-one (a symmetrical chalcone), this is not an issue. However, if substituted benzaldehydes or acetophenones are used, careful control of reaction conditions is necessary to favor the desired isomer. The regioselectivity can be influenced by the pH of the reaction medium.

  • Dioximes: Under certain conditions, particularly at high pH, the 1,3-diketone intermediate can react with two equivalents of hydroxylamine to form a dioxime, which will reduce the yield of the desired isoxazole.

  • Unreacted Chalcone: Incomplete reaction will leave residual chalcone in the product mixture. This can be addressed by increasing the reaction time or optimizing the reaction conditions as mentioned in the previous question.

Question 3: I am having difficulty purifying my this compound by recrystallization. The product is oiling out or the crystals are not forming.

Answer: Purification by recrystallization requires careful selection of the solvent and proper technique.

Troubleshooting Recrystallization:

  • Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

    • Ethanol: Ethanol is a commonly used and effective solvent for the recrystallization of this compound.[2]

    • Methanol: Methanol can also be used for crystallization.[1]

  • Oiling Out: This occurs when the solute is insoluble in the solvent at all temperatures or when the boiling point of the solvent is higher than the melting point of the solute.

    • Solution:

      • Add more solvent to the hot solution to ensure the compound is fully dissolved.

      • If oiling out persists, it may be necessary to switch to a different solvent with a lower boiling point.

  • Failure to Crystallize: If crystals do not form upon cooling, it may be due to supersaturation or the use of too much solvent.

    • Solution:

      • Induce Crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface to provide a surface for crystal nucleation.

      • Seed Crystals: Add a small crystal of the pure product to the cooled solution to initiate crystallization.

      • Reduce Solvent Volume: If too much solvent was added, gently heat the solution to evaporate some of the solvent and then allow it to cool again.

      • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most widely reported and generally reliable method involves a two-step process. First, a Claisen-Schmidt condensation of benzaldehyde and acetophenone is carried out in the presence of a base (like NaOH or KOH) to form 1,3-diphenyl-2-propen-1-one (chalcone). This intermediate is then cyclized by reacting it with hydroxylamine hydrochloride in a suitable solvent and base to yield this compound.[1][3]

Q2: Can this compound be synthesized in a one-pot reaction?

A2: Yes, one-pot syntheses of 3,5-disubstituted isoxazoles have been developed. These methods often involve the in-situ generation of nitrile oxides from aldoximes, which then undergo a 1,3-dipolar cycloaddition with an alkyne.[4] One-pot methods can improve efficiency by reducing the number of workup and purification steps.

Q3: Is microwave-assisted synthesis a viable option for improving the yield and reducing reaction time?

A3: Absolutely. Microwave-assisted organic synthesis has been shown to be a highly effective method for preparing isoxazole derivatives, often leading to significantly shorter reaction times and improved yields compared to conventional heating methods.[5][6]

Q4: What is the expected melting point of pure this compound?

A4: The reported melting point of this compound is in the range of 140-142 °C.[7] A broad melting point range for a synthesized sample typically indicates the presence of impurities.

Q5: How can I confirm the structure of my synthesized this compound?

A5: The structure of the synthesized compound should be confirmed using standard spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide detailed information about the chemical environment of the protons and carbons in the molecule, confirming the isoxazole ring structure and the presence of the two phenyl groups.

  • Infrared (IR) Spectroscopy: This will show characteristic absorption bands for the functional groups present in the molecule, such as C=N and N-O stretching vibrations of the isoxazole ring.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

Data Presentation

The following tables summarize the impact of different synthetic methodologies on the yield of isoxazole derivatives. While specific data for this compound is limited in comparative studies, these tables provide valuable insights into how reaction conditions can be optimized.

Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for the Synthesis of Isoxazole Derivatives [5]

CompoundMethodReaction Time (min)Yield (%)
4a (R=H)Conventional6064
Microwave1074
4b (R=2-Cl)Conventional12056
Microwave1268
4c (R=4-Cl)Conventional9063
Microwave1387
4d (R=4-F)Conventional9058
Microwave1265
4e (R=4-OH)Conventional12060
Microwave1075

Experimental Protocols

Detailed Experimental Protocol for the Synthesis of this compound via Chalcone Intermediate

This protocol is based on established literature procedures.[1][3]

Step 1: Synthesis of 1,3-Diphenyl-2-propen-1-one (Chalcone)

  • In a flask, dissolve acetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.

  • Slowly add an aqueous solution of potassium hydroxide (30%) to the stirred mixture at room temperature.

  • Continue stirring the reaction mixture at room temperature for 24 hours. The formation of a yellow precipitate indicates the formation of the chalcone.

  • Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid.

  • Filter the precipitated solid, wash thoroughly with water until the washings are neutral, and dry the crude chalcone.

  • Recrystallize the crude product from ethanol to obtain pure 1,3-diphenyl-2-propen-1-one.

Step 2: Synthesis of this compound

  • In a round-bottom flask equipped with a reflux condenser, dissolve the synthesized chalcone (1 equivalent) and hydroxylamine hydrochloride (1.5 equivalents) in absolute ethanol.

  • Add potassium hydroxide (2 equivalents) to the mixture.

  • Reflux the reaction mixture on a water bath for 4-6 hours. Monitor the progress of the reaction by TLC.

  • After completion of the reaction, cool the mixture to room temperature and neutralize it with glacial acetic acid.

  • Pour the neutralized reaction mixture into ice-cold water to precipitate the crude this compound.

  • Filter the solid product, wash it with water, and dry it completely.

  • Purify the crude product by recrystallization from ethanol to obtain pure, crystalline this compound.

Visualizations

experimental_workflow cluster_chalcone Step 1: Chalcone Synthesis cluster_isoxazole Step 2: Isoxazole Synthesis start_chalcone Acetophenone + Benzaldehyde + Ethanol base_addition Add aq. KOH start_chalcone->base_addition stirring Stir at RT (24h) base_addition->stirring workup_chalcone Pour into ice water, acidify with HCl stirring->workup_chalcone filtration_chalcone Filter and wash workup_chalcone->filtration_chalcone recrystallization_chalcone Recrystallize from Ethanol filtration_chalcone->recrystallization_chalcone chalcone_product Pure Chalcone recrystallization_chalcone->chalcone_product start_isoxazole Chalcone + Hydroxylamine HCl + Ethanol chalcone_product->start_isoxazole base_addition_iso Add KOH start_isoxazole->base_addition_iso reflux Reflux (4-6h) base_addition_iso->reflux workup_isoxazole Cool, neutralize with Acetic Acid reflux->workup_isoxazole precipitation Pour into ice water workup_isoxazole->precipitation filtration_isoxazole Filter and wash precipitation->filtration_isoxazole recrystallization_isoxazole Recrystallize from Ethanol filtration_isoxazole->recrystallization_isoxazole final_product This compound recrystallization_isoxazole->final_product

Figure 1. General experimental workflow for the synthesis of this compound.

reaction_mechanism cluster_main Main Reaction Pathway cluster_side Potential Side Reaction Chalcone Chalcone (1,3-Diphenyl-2-propen-1-one) IntermediateA Michael Addition Intermediate Chalcone->IntermediateA + NH2OH Diketone 1,3-Diketone Tautomer of Chalcone Chalcone->Diketone Tautomerization Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->IntermediateA IntermediateB Cyclized Intermediate IntermediateA->IntermediateB Intramolecular Condensation Isoxazoline Isoxazoline Intermediate IntermediateB->Isoxazoline - H2O Product This compound Isoxazoline->Product Oxidation Dioxime Dioxime Diketone->Dioxime + 2 NH2OH (High pH) troubleshooting_yield start Low Yield of this compound check_chalcone Check Purity and Yield of Chalcone Intermediate start->check_chalcone chalcone_ok Chalcone Synthesis OK check_chalcone->chalcone_ok High Purity & Yield chalcone_issue Issue with Chalcone Synthesis check_chalcone->chalcone_issue Low Purity or Yield check_cyclization Analyze Cyclization Step cyclization_conditions Review Cyclization Conditions: - Base (KOH vs NaOAc) - Solvent (Ethanol vs Acetic Acid) - Reflux time and temperature check_cyclization->cyclization_conditions side_products Check for Side Products (TLC/NMR): - Dioximes - Unreacted Chalcone check_cyclization->side_products purification_loss Evaluate Purification Step: - Recrystallization solvent - Loss during transfers check_cyclization->purification_loss chalcone_ok->check_cyclization optimize_chalcone Optimize Chalcone Synthesis: - Increase reaction time - Check base concentration chalcone_issue->optimize_chalcone

References

Technical Support Center: Purification of Crude 3,5-Diphenylisoxazoline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective purification of crude 3,5-diphenylisoxazoline.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of 3,5-diphenylisoxazoline.

Problem 1: The product oils out during recrystallization from ethanol.

  • Question: I am trying to recrystallize my crude 3,5-diphenylisoxazoline from hot ethanol, but upon cooling, it separates as an oil instead of forming crystals. What is causing this and how can I fix it?

  • Answer: "Oiling out" typically occurs when the melting point of the solute is lower than the temperature of the solution from which it is precipitating, or when there is a high concentration of impurities depressing the melting point. Given that the melting point of pure 3,5-diphenylisoxazoline is 75-76°C, this can be a common issue.

    Solutions:

    • Re-heat and Add More Solvent: Heat the solution to redissolve the oil. Add a small amount of additional hot ethanol to lower the saturation point and then allow it to cool slowly.

    • Slow Cooling: Cool the solution very slowly. A rapid temperature drop favors oiling out over crystallization. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath.

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure, solid 3,5-diphenylisoxazoline, add a tiny crystal to the cooled solution to induce crystallization.

    • Reduce Impurity Load: If the crude product is highly impure, consider a preliminary purification step like a quick filtration through a silica plug before recrystallization.

Problem 2: Low yield of purified product after recrystallization.

  • Question: After recrystallizing my crude 3,5-diphenylisoxazoline, the final yield is very low. What are the potential reasons for this?

  • Answer: Low recovery can be attributed to several factors during the recrystallization process.

    Possible Causes and Solutions:

    • Using too much solvent: This will result in a significant portion of your product remaining dissolved in the mother liquor.

      • Solution: After filtering your crystals, you can try to concentrate the mother liquor by carefully boiling off some of the solvent and cooling it again to see if more product crystallizes.

    • Premature crystallization: If the solution cools too quickly during filtration, the product can crystallize in the funnel.

      • Solution: Use a pre-heated funnel and filter the hot solution quickly.

    • Incomplete crystallization: Not allowing enough time or cooling to a low enough temperature can result in incomplete precipitation of the product.

      • Solution: Ensure the solution has reached room temperature before placing it in an ice bath, and leave it in the ice bath for a sufficient amount of time (e.g., 15-30 minutes).

Problem 3: The purified product is still impure after recrystallization.

  • Question: I have recrystallized my 3,5-diphenylisoxazoline, but analytical data (e.g., NMR, melting point) indicates that it is still not pure. What should I do?

  • Answer: If a single recrystallization is insufficient, you may need to consider the nature of the impurities or employ a more effective purification technique.

    Solutions:

    • Second Recrystallization: A second recrystallization can often remove residual impurities.

    • Column Chromatography: For impurities that have similar solubility profiles to the product, column chromatography is a more effective purification method.

    • Identify the Impurity: If possible, use spectroscopic methods like ¹H NMR to identify the nature of the impurity. Common impurities in this synthesis include unreacted benzaldoxime, styrene, and potentially the furoxan side-product from the dimerization of the benzonitrile oxide intermediate. Knowing the impurity will help in selecting the best purification strategy. For example, a wash with a dilute acid solution during the workup can help remove basic impurities.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure 3,5-diphenylisoxazoline?

A1: The reported melting point of 3,5-diphenylisoxazoline is in the range of 75-76°C.[1][2] A broad melting range or a melting point significantly lower than this suggests the presence of impurities.

Q2: What are the most common impurities in the synthesis of 3,5-diphenylisoxazoline from benzaldoxime and styrene?

A2: Common impurities may include:

  • Unreacted starting materials: Benzaldehyde oxime and styrene.

  • Side products: Furoxans, which are dimers of the nitrile oxide intermediate, can form, especially if the nitrile oxide is generated too quickly or is not trapped efficiently by the styrene. The regioisomeric 3,4-diphenylisoxazoline is generally not a major impurity as the 1,3-dipolar cycloaddition is highly regioselective.

Q3: Can I use a different solvent for recrystallization?

A3: Yes, while ethanol is commonly used, other solvent systems can be explored. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You may need to perform small-scale solvent screening to find an optimal alternative. A mixture of solvents, such as ethanol/water, could also be effective.

Q4: When is column chromatography recommended over recrystallization?

A4: Column chromatography is recommended when:

  • Recrystallization fails to remove impurities effectively.

  • The impurities have very similar solubility properties to the desired product.

  • The product is an oil at room temperature and cannot be crystallized.

  • You need to separate a mixture of isomers.

Quantitative Data Summary

ParameterRecrystallization (Ethanol)Column Chromatography (Silica Gel)
Typical Yield Highly dependent on crude purity; can range from 60-90%Typically >80% recovery from the column
Expected Purity Good to excellent (>98% often achievable)Excellent (>99% often achievable)
Solvent System EthanolEthyl acetate in Hexane/Petroleum Ether (e.g., 1:9 v/v)
Key Experimental Notes Slow cooling is crucial to prevent oiling out.Monitor fractions by TLC to identify the pure product.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: Place the crude 3,5-diphenylisoxazoline in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Analyze the crude product by thin-layer chromatography (TLC) using a solvent system of ethyl acetate and hexane (or petroleum ether). A good starting ratio is 1:9 (EtOAc:Hexane). The desired product should have an Rf value of approximately 0.2-0.3. Adjust the solvent polarity as needed.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system, applying positive pressure (flash chromatography).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified 3,5-diphenylisoxazoline.

Visualizations

Purification_Workflow crude Crude 3,5-Diphenylisoxazoline recrystallization Recrystallization (Ethanol) crude->recrystallization Primary Method column_chromatography Column Chromatography crude->column_chromatography Direct Method for Difficult Separations pure_product Pure 3,5-Diphenylisoxazoline recrystallization->pure_product Successful oiling_out Product Oils Out recrystallization->oiling_out Issue low_yield Low Yield recrystallization->low_yield Issue impure_product Still Impure recrystallization->impure_product Issue column_chromatography->pure_product oiling_out->recrystallization Troubleshoot & Repeat low_yield->recrystallization Optimize & Repeat impure_product->column_chromatography Alternative Method

Caption: Purification workflow for crude 3,5-diphenylisoxazoline.

Troubleshooting_Oiling_Out start Product Oils Out During Recrystallization reheat Re-heat and add more hot solvent start->reheat check_purity Is crude product highly impure? start->check_purity slow_cool Cool slowly to room temperature reheat->slow_cool scratch Scratch inner surface of the flask slow_cool->scratch seed Add a seed crystal scratch->seed success Crystals Form seed->success check_purity->reheat No pre_purify Perform preliminary purification (e.g., silica plug) check_purity->pre_purify Yes pre_purify->reheat

Caption: Decision tree for troubleshooting "oiling out".

References

Technical Support Center: Synthesis of 3,5-Disubstituted Isoxazoles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3,5-disubstituted isoxazoles. This resource is designed for researchers, scientists, and professionals in drug development, providing troubleshooting guidance and frequently asked questions to overcome common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 3,5-disubstituted isoxazoles?

A1: The two primary and most widely reported methods for constructing the 3,5-disubstituted isoxazole framework are:

  • 1,3-Dipolar Cycloaddition: This method involves the reaction of a nitrile oxide (generated in situ from an aldoxime or a primary nitroalkane) with an alkyne. This is a versatile method with both metal-free and metal-catalyzed variations.[1][2][3]

  • Condensation Reaction: This approach involves the condensation of hydroxylamine with a 1,3-dicarbonyl compound or its synthetic equivalent, such as an α,β-unsaturated ketone (e.g., chalcone).[1][4]

Q2: I am observing poor regioselectivity in my reaction, resulting in a mixture of 3,5- and 3,4-disubstituted isoxazoles. How can I improve this?

A2: Achieving high regioselectivity is a common challenge, particularly in 1,3-dipolar cycloaddition reactions with unsymmetrical alkynes. Here are some strategies to improve regioselectivity:

  • Catalyst Selection: For 1,3-dipolar cycloadditions, copper(I)-catalyzed reactions (CuAAC) often provide excellent regioselectivity for the 3,5-disubstituted isomer when using terminal alkynes.[5][6] Ruthenium catalysts have also been shown to promote high regioselectivity.

  • Reaction Conditions: In condensation reactions of β-enamino diketones with hydroxylamine, the regiochemical outcome can be controlled by the choice of solvent and the use of additives like Lewis acids (e.g., BF₃·OEt₂) or bases (e.g., pyridine).[7]

  • Substrate Control: The electronic and steric properties of the substituents on both the nitrile oxide and the alkyne can influence the regioselectivity.

Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A3: Low yields in isoxazole synthesis can stem from several factors. Consider the following troubleshooting steps:

  • Side Reactions: In 1,3-dipolar cycloadditions, the primary side reaction is the dimerization of the nitrile oxide to form a furoxan.[8] To minimize this, the nitrile oxide should be generated slowly in the presence of the alkyne (the dipolarophile).

  • Incomplete Conversion: Ensure your reaction goes to completion by monitoring it via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). You may need to adjust the reaction time, temperature, or reagent stoichiometry.

  • Purification Losses: 3,5-disubstituted isoxazoles are often purified by column chromatography on silica gel.[1] Losses can occur during this step. Ensure proper selection of the solvent system for chromatography.

  • Reagent Quality: The purity of starting materials, especially the aldehyde or chalcone, is crucial. Impurities can lead to unwanted side products and lower yields.

Q4: I am having difficulty with the purification of my 3,5-disubstituted isoxazole. What are some common impurities and how can I remove them?

A4: Purification can be challenging due to the presence of unreacted starting materials and side products.

  • Common Impurities: In 1,3-dipolar cycloadditions, common impurities include unreacted alkyne, the aldoxime starting material, and furoxan dimers. In condensation reactions, unreacted chalcone and hydroxylamine can be present.

  • Purification Strategy: Column chromatography on silica gel using a hexane/ethyl acetate gradient is the most common purification method.[1] Recrystallization can also be an effective technique for solid products. For copper-catalyzed reactions, an aqueous workup is often necessary to remove the catalyst.[5]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation - Inefficient generation of the nitrile oxide.- Low reactivity of the alkyne.- Decomposition of starting materials or product.- For nitrile oxide generation from aldoximes, ensure the complete conversion of the aldehyde to the oxime first. Use a suitable oxidizing agent like N-chlorosuccinimide (NCS) or chloramine-T.[1][5]- For less reactive alkynes, consider using a catalyst (e.g., Cu(I)) or increasing the reaction temperature.[5]- Check the stability of your compounds under the reaction conditions.
Formation of Furoxan Side Product - Dimerization of the in situ generated nitrile oxide.- Generate the nitrile oxide slowly in the presence of a high concentration of the alkyne.- Consider a one-pot procedure where the nitrile oxide is trapped as it is formed.[5]
Mixture of Regioisomers - Poor regiochemical control in the cycloaddition.- For terminal alkynes, use a copper(I) catalyst for high regioselectivity towards the 3,5-isomer.[5]- For internal alkynes, regioselectivity can be challenging. Investigate literature precedents for similar substrates or consider a different synthetic route.
Difficult Product Isolation - Product is highly soluble in the workup solvent.- Formation of emulsions during aqueous workup.- Minimize the volume of solvent used for extraction.- If emulsions form, try adding brine or filtering the mixture through celite.
Reaction Stalls - Deactivation of the catalyst.- Insufficient amount of a reagent.- For catalytic reactions, ensure the catalyst is active and not poisoned by impurities.- Re-evaluate the stoichiometry of your reagents.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition (Copper(I)-Catalyzed)

This protocol is adapted from a procedure utilizing a copper(I)-catalyzed cycloaddition of in situ generated nitrile oxides with terminal acetylenes.[5]

Materials:

  • Aldehyde (1.0 equiv)

  • Hydroxylamine hydrochloride (1.05 equiv)

  • Sodium hydroxide (1.05 equiv)

  • Terminal alkyne (1.0 equiv)

  • Chloramine-T trihydrate (1.05 equiv)

  • Copper(II) sulfate pentahydrate (0.01 equiv)

  • Sodium ascorbate (0.02 equiv)

  • tert-Butanol/Water (1:1)

  • Dichloromethane or Ethyl Acetate for extraction

Procedure:

  • Oxime Formation: In a round-bottom flask, dissolve the aldehyde (1.0 equiv) and hydroxylamine hydrochloride (1.05 equiv) in a 1:1 mixture of tert-butanol and water. Add a solution of sodium hydroxide (1.05 equiv) in water. Stir the mixture at room temperature for 30-60 minutes, or until TLC analysis indicates complete conversion of the aldehyde to the aldoxime.

  • Cycloaddition: To the reaction mixture, add the terminal alkyne (1.0 equiv), copper(II) sulfate pentahydrate (0.01 equiv), and sodium ascorbate (0.02 equiv).

  • Nitrile Oxide Generation and Cycloaddition: Add chloramine-T trihydrate (1.05 equiv) portion-wise over 10-15 minutes. The reaction is often exothermic. Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Workup: Quench the reaction with water and extract the product with dichloromethane or ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to afford the 3,5-disubstituted isoxazole.

Protocol 2: Synthesis of 3,5-Disubstituted Isoxazoles from Chalcones

This protocol describes the synthesis of isoxazoles from chalcone intermediates by reaction with hydroxylamine hydrochloride.[4]

Materials:

  • Substituted chalcone (1.0 equiv)

  • Hydroxylamine hydrochloride (1.5 equiv)

  • Sodium acetate or Potassium hydroxide

  • Ethanol

Procedure:

  • Reaction Setup: Dissolve the chalcone (1.0 equiv) in ethanol in a round-bottom flask. Add hydroxylamine hydrochloride (1.5 equiv) and a base such as sodium acetate or potassium hydroxide.

  • Reaction: Reflux the reaction mixture for 4-8 hours. Monitor the progress of the reaction by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation: The solid product that precipitates is collected by filtration, washed with water, and dried.

  • Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Quantitative Data Summary

Table 1: Comparison of Yields for 3,5-Disubstituted Isoxazole Synthesis under Different Conditions

EntryMethodStarting MaterialsCatalyst/ReagentSolventTemp (°C)Time (h)Yield (%)Reference
11,3-Dipolar CycloadditionBenzaldehyde, PhenylacetyleneNCS, NaOHChCl:urea (DES)50375[1]
21,3-Dipolar Cycloadditiontrans-Cinnamaldehyde, 1-EthynylcyclohexeneChloramine-T, Cu(II)/Ascorbatet-BuOH/H₂ORT276[5]
3Condensation(E)-1,3-diphenylprop-2-en-1-oneNH₂OH·HCl, KOHEthanolReflux685[4]
4Domino Reaction(E)-3-nitro-1-phenylprop-2-en-1-oneSnCl₂·2H₂OEthyl Acetate120 (MW)0.2591[9]

*DES: Deep Eutectic Solvent; NCS: N-Chlorosuccinimide; MW: Microwave irradiation; RT: Room Temperature.

Visualizations

experimental_workflow_1_3_dipolar_cycloaddition cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_end Product & Purification Aldehyde Aldehyde Oxime_Formation In situ Oxime Formation (Base) Aldehyde->Oxime_Formation Hydroxylamine Hydroxylamine·HCl Hydroxylamine->Oxime_Formation Alkyne Terminal Alkyne Cycloaddition Cu(I)-Catalyzed [3+2] Cycloaddition Alkyne->Cycloaddition Nitrile_Oxide_Gen Nitrile Oxide Generation (e.g., Chloramine-T) Oxime_Formation->Nitrile_Oxide_Gen Nitrile_Oxide_Gen->Cycloaddition Workup Aqueous Workup & Extraction Cycloaddition->Workup Purification Column Chromatography Workup->Purification Product 3,5-Disubstituted Isoxazole Purification->Product

Caption: Workflow for the one-pot synthesis of 3,5-disubstituted isoxazoles.

troubleshooting_low_yield Start Low Yield Observed Check_Completion Is the reaction complete? (Monitor by TLC/LC-MS) Start->Check_Completion Yes_Complete Yes Check_Completion->Yes_Complete No_Incomplete No Check_Completion->No_Incomplete Check_Side_Products Are major side products observed? Yes_Complete->Check_Side_Products Optimize_Conditions Optimize Reaction Conditions: - Increase time/temperature - Check reagent stoichiometry No_Incomplete->Optimize_Conditions Yes_Side_Products Yes Check_Side_Products->Yes_Side_Products No_Side_Products No Check_Side_Products->No_Side_Products Identify_Side_Products Identify Side Products (e.g., Furoxan Dimer) Yes_Side_Products->Identify_Side_Products Purification_Issues Consider Purification Issues: - Optimize chromatography - Check for product loss during workup No_Side_Products->Purification_Issues Minimize_Side_Reactions Minimize Side Reactions: - Slow addition of reagents - Adjust concentrations Identify_Side_Products->Minimize_Side_Reactions

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Controlling Regioselectivity in Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of their reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne is producing a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I favor the formation of the 3,5-isomer?

A1: Achieving high regioselectivity for the 3,5-disubstituted isoxazole is a common objective. The formation of regioisomeric mixtures is often an issue in uncatalyzed thermal cycloadditions.[1] To selectively synthesize the 3,5-isomer, a copper(I)-catalyzed reaction is the method of choice.[1][2][3][4]

  • Mechanism: The copper(I) catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate then reacts with the nitrile oxide in a stepwise manner to furnish the 3,5-disubstituted isoxazole with high regioselectivity.[1][3]

  • Recommendation: Implement a one-pot protocol where the nitrile oxide is generated in situ from an aldoxime (using an oxidant like Chloramine-T) in the presence of a terminal alkyne and a catalytic amount of a Cu(I) source.[1][2][3] This method is robust, tolerates many functional groups, and can often be performed in aqueous solvents.[1][3] Copper(I) can be generated from the comproportionation of Cu(0) (copper turnings) and CuSO₄.[1][3]

Q2: I need to synthesize the 3,4-disubstituted isoxazole, but my current method yields the 3,5-isomer. What synthetic strategies should I consider?

A2: The synthesis of 3,4-disubstituted isoxazoles requires a different approach, as they are often the disfavored product in standard cycloadditions.

  • Ruthenium Catalysis: Unlike copper catalysts that favor the 3,5-isomer, Ruthenium(II) catalysts can promote the formation of 3,4-disubstituted isoxazoles from terminal alkynes and nitrile oxides.[5][6]

  • Enamine-Triggered Cycloaddition: A highly effective, metal-free method involves an enamine-triggered [3+2] cycloaddition.[7][8][9] An aldehyde is reacted with a secondary amine (like pyrrolidine) to form an enamine in situ. This enamine then acts as the dipolarophile, reacting with a nitrile oxide (generated from an N-hydroximidoyl chloride) to form a dihydroisoxazole intermediate. Subsequent oxidation yields the 3,4-disubstituted isoxazole with high regioselectivity and in excellent yields.[7][8] Non-polar solvents tend to give higher yields in this process.[7][8]

  • Cyclocondensation of β-Enamino Diketones: Another strategy involves the cyclocondensation of β-enamino diketones with hydroxylamine. By carefully selecting the reaction conditions, such as using BF₃·OEt₂ as a Lewis acid in acetonitrile, the 3,4-disubstituted isoxazole can be obtained with high regioselectivity.[10][11]

Q3: My reaction is giving low yields and multiple byproducts. What are some common experimental pitfalls?

A3: Low yields can stem from several factors, primarily related to the stability and generation of the nitrile oxide intermediate.

  • Nitrile Oxide Dimerization: Nitrile oxides are unstable and can dimerize to form furoxans (1,2,5-oxadiazole 2-oxides), especially when electron-rich substituents are present.[1] To minimize this, the nitrile oxide should be generated in situ in the presence of the dipolarophile so that it is trapped in the cycloaddition reaction as it forms.

  • Purity of Starting Materials: Ensure that aldehydes used to generate aldoximes are pure and free of corresponding carboxylic acids, which can interfere with the reaction. Alkynes should be free of impurities that could coordinate to and deactivate the catalyst.

  • Catalyst Deactivation: In metal-catalyzed reactions, ensure that the reaction is free of strong coordinating ligands or impurities that could poison the catalyst. For copper-catalyzed reactions, oxygen does not typically need to be excluded.[1][3]

  • Reaction Conditions: For thermally-driven reactions, insufficient temperature may lead to low conversion, while excessively high temperatures can cause decomposition. For catalyzed reactions, ensure the correct catalyst loading and solvent are being used as specified in the protocol.

Key Synthetic Pathways and Regiocontrol

The regiochemical outcome of the 1,3-dipolar cycloaddition between a nitrile oxide (R¹-CNO) and an alkyne (R²-C≡C-R³) is determined by the method employed. The two primary regioisomers are the 3,5-disubstituted and the 3,4-disubstituted isoxazoles.

G cluster_reactants Reactants cluster_pathA Pathway A: 3,5-Disubstitution cluster_pathB Pathway B: 3,4-Disubstitution R1CNO R¹-C≡N⁺-O⁻ (Nitrile Oxide) TS_A Transition State A R1CNO->TS_A TS_B Transition State B R1CNO->TS_B R2CCR3 R²-C≡C-R³ (Alkyne) R2CCR3->TS_A R2CCR3->TS_B Prod_A 3,5-Isoxazole TS_A->Prod_A Favored by Cu(I) Catalysis Prod_B 3,4-Isoxazole TS_B->Prod_B Favored by Ru(II) Catalysis or Enamine Methods

Caption: Regiochemical pathways in isoxazole synthesis.

Troubleshooting Workflow

If you are encountering issues with regioselectivity, use the following decision-making workflow to diagnose the problem and select an appropriate solution.

G Start Problem: Poor Regioselectivity or Low Yield Analyze Analyze Reactants (Terminal vs. Internal Alkyne, Steric/Electronic Effects) Start->Analyze Desired Define Target Isomer Analyze->Desired Isomer35 Target: 3,5-disubstituted Desired->Isomer35 Isomer34 Target: 3,4-disubstituted Desired->Isomer34 Method35 Select Method: - Use Cu(I) Catalysis - One-pot from Aldehyde/Alkyne Isomer35->Method35 Method34 Select Method: - Use Ru(II) Catalysis - Enamine-triggered [3+2] - Cyclocondensation Isomer34->Method34 Optimize Optimize Conditions (Solvent, Temperature, Catalyst Loading, Base, Reaction Time) Method35->Optimize Method34->Optimize End Achieve High Yield of Desired Regioisomer Optimize->End

Caption: Troubleshooting workflow for regioselective isoxazole synthesis.

Data on Regioselective Methods

The choice of catalyst is critical for controlling the regiochemical outcome of the cycloaddition with terminal alkynes.

Target IsomerRecommended MethodCatalystTypical RegioselectivityKey Features
3,5-disubstituted Copper-Catalyzed Alkyne-Nitrile Oxide Cycloaddition (CuANOC)Cu(I) salts, or Cu(II)/Cu(0)High to exclusive for 3,5-isomerRobust, one-pot procedures available, wide functional group tolerance.[1][2][3]
3,4-disubstituted Ruthenium-Catalyzed Alkyne-Nitrile Oxide Cycloaddition (RuANOC)Ru(II) complexesGood to excellent for 3,4-isomerComplements copper catalysis, effective for terminal and internal alkynes.[5][6]
3,4-disubstituted Enamine-triggered [3+2] CycloadditionSecondary Amine (e.g., pyrrolidine)Highly regiospecific for 3,4-isomerMetal-free, high yielding (often >90%), proceeds via an enamine intermediate.[7][8]
Variable Thermal CycloadditionNoneOften yields mixturesRegioselectivity is highly dependent on the electronic and steric properties of substituents.

Key Experimental Protocols

Protocol 1: One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles[1][3]

This protocol is adapted from the procedure developed by Fokin, Hansen, and coworkers.[1]

  • Oxime Formation: To a solution of hydroxylamine hydrochloride (1.05 eq) in a 1:1 mixture of t-BuOH:H₂O, add the starting aldehyde (1.0 eq) followed by NaOH (1.05 eq). Stir the mixture at room temperature for 30 minutes, or until TLC analysis indicates complete conversion of the aldehyde to the corresponding aldoxime.

  • Nitrile Oxide Generation & Cycloaddition: To the reaction mixture, add Chloramine-T trihydrate (1.05 eq) in small portions over 5 minutes.

  • Add the terminal alkyne (1.0 eq), followed by CuSO₄·5H₂O (0.03 eq) and copper turnings (~50 mg).

  • Stir the reaction vigorously at ambient temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). The organic layers are combined, dried over MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 3,5-disubstituted isoxazole.

Protocol 2: Metal-Free Synthesis of 3,4-Disubstituted Isoxazoles via Enamine-Triggered Cycloaddition[7][8]

This protocol is based on the method reported by Wang and coworkers.[7][8]

  • Reaction Setup: To a solution of the starting aldehyde (1.2 eq) and a secondary amine catalyst (e.g., pyrrolidine, 0.2 eq) in a non-polar solvent (e.g., toluene or CH₂Cl₂) at room temperature, add the N-hydroximidoyl chloride (1.0 eq).

  • Add triethylamine (Et₃N, 2.0 eq) to the mixture.

  • Stir the reaction at room temperature for 1-4 hours. The reaction first forms the 5-amino-4,5-dihydroisoxazole intermediate.

  • Oxidation: Without isolation, add an oxidizing agent such as m-CPBA or DDQ to the reaction mixture to facilitate the elimination of the amine and aromatization to the isoxazole.

  • Workup: After the reaction is complete (monitored by TLC), wash the reaction mixture with aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the desired 3,4-disubstituted isoxazole.

References

Technical Support Center: Optimizing 1,3-Dipolar Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing 1,3-dipolar cycloaddition reactions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during 1,3-dipolar cycloaddition experiments.

Issue 1: Low or No Product Yield

Q1: My 1,3-dipolar cycloaddition reaction is giving a low yield or no product at all. What are the potential causes and how can I troubleshoot this?

A1: Low or no yield in a 1,3-dipolar cycloaddition can stem from several factors, ranging from reactant stability to suboptimal reaction conditions. Here is a step-by-step guide to troubleshoot this issue:

  • Reactant Stability and Purity:

    • 1,3-Dipole Instability: Many 1,3-dipoles, such as azomethine ylides and nitrile oxides, are highly reactive and can be unstable.[1][2] It is often preferable to generate them in situ. If you are using an isolated 1,3-dipole, ensure it has been stored correctly and is not decomposed. For in situ generation, verify the purity of the precursor.

    • Dipolarophile Purity: Ensure the dipolarophile is pure and free from any inhibitors or contaminants that might interfere with the reaction.

  • Reaction Conditions:

    • Solvent Choice: While some 1,3-dipolar cycloadditions are not significantly affected by solvent polarity, others show a marked dependence.[3][4][5] For instance, polar solvents can accelerate reactions involving polar transition states.[6] Consider screening a range of solvents with varying polarities (e.g., toluene, THF, acetonitrile, DMF, or even "green" solvents like ionic liquids or water).[7]

    • Temperature: The reaction rate is temperature-dependent. If the reaction is too slow at room temperature, gentle heating may be required.[7][8] However, excessive heat can lead to decomposition of reactants or products. A systematic temperature screen is recommended. For thermally sensitive substrates, running the reaction at a lower temperature for a longer duration might be beneficial.

    • Concentration: Low reactant concentrations can lead to slow reaction rates. Try increasing the concentration of the limiting reagent.

  • Catalysis:

    • Lewis Acid Catalysis: For many 1,3-dipolar cycloadditions, the addition of a Lewis acid catalyst (e.g., Cu(OTf)₂, Zn(OTf)₂, Ag(I) complexes) can significantly enhance the reaction rate and influence selectivity by lowering the LUMO energy of the dipolarophile.[9][10]

    • Organocatalysis: Chiral organocatalysts can be employed for asymmetric 1,3-dipolar cycloadditions, often providing high enantioselectivity.[11]

  • Side Reactions:

    • Dimerization: The 1,3-dipole may dimerize, especially at higher concentrations. This can be mitigated by slowly adding the 1,3-dipole precursor to the reaction mixture containing the dipolarophile.

    • Decomposition: As mentioned, reactants or the product might be unstable under the reaction conditions. Monitor the reaction by TLC or LC-MS to check for the appearance of side products.

Troubleshooting Workflow for Low Yield

low_yield_workflow start Low/No Yield check_reactants Verify Reactant Purity and Stability start->check_reactants screen_solvents Screen Solvents (Polar & Nonpolar) check_reactants->screen_solvents Reactants OK successful_reaction Improved Yield check_reactants->successful_reaction Impurity Found & Rectified optimize_temp Optimize Temperature screen_solvents->optimize_temp No Improvement screen_solvents->successful_reaction Optimal Solvent Found adjust_conc Adjust Concentration optimize_temp->adjust_conc No Improvement optimize_temp->successful_reaction Optimal Temperature Found use_catalyst Consider Catalyst (Lewis Acid/Organocatalyst) adjust_conc->use_catalyst No Improvement adjust_conc->successful_reaction Optimal Concentration Found check_side_reactions Investigate Side Reactions (TLC/LC-MS) use_catalyst->check_side_reactions No Improvement use_catalyst->successful_reaction Effective Catalyst Found check_side_reactions->successful_reaction Side Reaction Mitigated

Caption: A workflow diagram for troubleshooting low yield in 1,3-dipolar cycloadditions.

Issue 2: Poor Regio- or Stereoselectivity

Q2: My reaction produces a mixture of regioisomers or stereoisomers. How can I improve the selectivity?

A2: The selectivity of a 1,3-dipolar cycloaddition is governed by a combination of electronic and steric factors, which can be modulated by adjusting the reaction conditions.

  • Improving Regioselectivity:

    • Frontier Molecular Orbital (FMO) Theory: Regioselectivity is often dictated by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[3][12][13]

      • Normal Electron Demand: For reactions between an electron-rich dipole and an electron-poor dipolarophile, the dominant interaction is HOMO(dipole)-LUMO(dipolarophile).[13]

      • Inverse Electron Demand: For reactions with an electron-poor dipole and an electron-rich dipolarophile, the HOMO(dipolarophile)-LUMO(dipole) interaction governs the regioselectivity.[3][12]

    • Modifying Substituents: Attaching electron-withdrawing groups to the dipolarophile or electron-donating groups to the 1,3-dipole (or vice-versa) can enhance the energy difference between the possible FMO interactions, leading to higher regioselectivity.[14]

    • Catalysis: Lewis acids can alter the regioselectivity by coordinating to the dipolarophile, thereby lowering its LUMO energy and amplifying the electronic bias.[9] The renowned Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prime example where the catalyst dictates the formation of the 1,4-disubstituted triazole isomer, whereas the thermal reaction often yields a mixture of 1,4- and 1,5-isomers.[15]

  • Improving Stereoselectivity:

    • Concerted Mechanism: 1,3-dipolar cycloadditions are typically concerted, pericyclic reactions, meaning the stereochemistry of the dipolarophile is retained in the product (e.g., a cis-alkene gives a syn-product).[3]

    • Steric Hindrance: The approach of the 1,3-dipole to the dipolarophile can be influenced by steric bulk on either reactant, favoring the formation of the less sterically hindered diastereomer.

    • Catalysis: Chiral Lewis acids or organocatalysts can create a chiral environment around the reactants, directing the cycloaddition to favor one enantiomer or diastereomer.[10][11]

    • Solvent and Temperature: While generally having a smaller effect, in some cases, the solvent and temperature can influence the transition state energies, thereby affecting the diastereomeric ratio. Lower temperatures often lead to higher selectivity.[7]

Logical Relationship for Improving Selectivity

selectivity_logic start Poor Selectivity analyze_electronics Analyze FMO (Electronic Effects) start->analyze_electronics analyze_sterics Analyze Steric Hindrance start->analyze_sterics optimize_conditions Optimize Temperature & Solvent start->optimize_conditions modify_substituents Modify Substituents (EWG/EDG) analyze_electronics->modify_substituents use_catalyst Employ Catalyst (e.g., Cu(I) for CuAAC) analyze_electronics->use_catalyst improved_regio Improved Regioselectivity modify_substituents->improved_regio use_catalyst->improved_regio modify_sterics Modify Reactant Steric Bulk analyze_sterics->modify_sterics use_chiral_catalyst Employ Chiral Catalyst analyze_sterics->use_chiral_catalyst improved_stereo Improved Stereoselectivity modify_sterics->improved_stereo use_chiral_catalyst->improved_stereo optimize_conditions->improved_stereo

Caption: Logical relationships for troubleshooting poor selectivity in 1,3-dipolar cycloadditions.

Frequently Asked Questions (FAQs)

Q3: How do I choose the right solvent for my 1,3-dipolar cycloaddition?

A3: The choice of solvent can be critical for the success of a 1,3-dipolar cycloaddition. While some reactions show little solvent dependency, for others, it can significantly impact reaction rate and selectivity. A good starting point is to consider the polarity of your reactants and the expected transition state. Non-polar solvents like toluene or THF are common starting points. For reactions that are sluggish, switching to more polar aprotic solvents like acetonitrile or DMF can be beneficial. In recent years, "green" solvents have gained prominence. Ionic liquids can act as both the solvent and a catalyst, often leading to shorter reaction times and higher yields.[7][16] Reactions performed "on water" can also show remarkable rate acceleration due to hydrophobic effects.[7]

Q4: When should I consider using a catalyst?

A4: A catalyst should be considered under the following circumstances:

  • Slow Reaction Rate: If the thermal reaction is too slow at acceptable temperatures.

  • Poor Selectivity: When the uncatalyzed reaction gives a mixture of regioisomers or stereoisomers. As mentioned, catalysts are highly effective at controlling selectivity.

  • Mild Conditions Required: If your substrates are sensitive to high temperatures, a catalyst can enable the reaction to proceed under milder conditions.

Q5: What are some common 1,3-dipoles and dipolarophiles I can use?

A5:

  • Common 1,3-Dipoles:

    • Azides (R-N₃)

    • Nitrones (R₂C=N⁺(R)-O⁻)[7][17]

    • Azomethine ylides (R₂C=N⁺(R)-C⁻R₂)[1][7][18][19]

    • Nitrile oxides (R-C≡N⁺-O⁻)[3]

    • Diazoalkanes (R₂C=N⁺=N⁻)

  • Common Dipolarophiles:

    • Alkenes (olefins)

    • Alkynes

    • Nitriles

    • Carbonyl compounds (aldehydes, ketones)[1][2]

    • Imines

Data Presentation

Table 1: Effect of Solvent on the Yield of Dispirooxindolopyrrolidines

EntrySolventTemperature (°C)Time (h)Yield (%)Reference
1MethanolReflux1065[16]
2EthanolReflux1060[16]
3DioxaneReflux1269[16]
4[bmim][BF₄]80277[16]

Table 2: Effect of Catalyst on the 1,3-Dipolar Cycloaddition of C-(4-chlorophenyl)-N-phenyl nitrone to Benzylidene Acetophenone

EntryCatalyst (0.2 mol equiv.)Time (h)Yield (%)Diastereomeric Ratio (trans,trans : trans,cis)Reference
1None234560:40[9]
2ZnCl₂236570:30[9]
3AlCl₃237080:20[9]
4TiCl₄2385>95:5[9]

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general procedure for the widely used "click chemistry" reaction.

Materials:

  • Azide-functionalized molecule

  • Alkyne-functionalized molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of water and a co-solvent like t-butanol or DMSO)

Procedure:

  • Dissolve the azide (1.0 eq) and alkyne (1.0-1.2 eq) in the chosen solvent system.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (e.g., 0.5 M).

  • To the solution of the azide and alkyne, add the sodium ascorbate solution (typically 0.1-0.5 eq).

  • Add the CuSO₄·5H₂O solution (typically 0.01-0.05 eq) to initiate the reaction. A color change is often observed.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-24 hours.

  • Upon completion, the reaction can be worked up by dilution with water and extraction with an organic solvent. Further purification can be achieved by column chromatography.

Protocol 2: Synthesis of Isoxazolidines via Nitrone-Olefin Cycloaddition

This protocol describes a general procedure for the reaction between a nitrone and an olefin.

Materials:

  • Aldehyde or ketone

  • N-substituted hydroxylamine

  • Olefin (dipolarophile)

  • Solvent (e.g., toluene, dichloromethane)

  • Dehydrating agent (e.g., anhydrous MgSO₄), if generating the nitrone in situ.

Procedure:

  • In situ nitrone generation:

    • Dissolve the aldehyde/ketone (1.0 eq) and N-substituted hydroxylamine (1.0-1.1 eq) in the chosen solvent.

    • Add a dehydrating agent like anhydrous MgSO₄.

    • Stir at room temperature for 1-4 hours to form the nitrone.

  • Add the olefin (1.0-1.5 eq) to the reaction mixture containing the nitrone.

  • Heat the reaction mixture to reflux (temperature will depend on the solvent).

  • Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and filter to remove the dehydrating agent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the isoxazolidine.

Experimental Workflow for CuAAC

cuaac_workflow start Start CuAAC dissolve_reactants Dissolve Azide & Alkyne in Solvent start->dissolve_reactants prepare_reagents Prepare Fresh NaAsc and CuSO4 Solutions dissolve_reactants->prepare_reagents add_naasc Add Sodium Ascorbate Solution prepare_reagents->add_naasc add_cuso4 Add CuSO4 Solution (Initiation) add_naasc->add_cuso4 stir_monitor Stir at RT & Monitor (TLC/LC-MS) add_cuso4->stir_monitor workup Workup (Dilution & Extraction) stir_monitor->workup Reaction Complete purify Purify (Column Chromatography) workup->purify product Isolated 1,2,3-Triazole purify->product

Caption: A step-by-step experimental workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

References

Technical Support Center: Scaling Up 3,5-Diphenylisoxazole Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the production of 3,5-Diphenylisoxazole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction, side reactions, or product degradation.Optimize reaction parameters such as temperature, reaction time, and stoichiometry of reactants. Ensure efficient mixing, especially in larger reactors. Consider alternative synthetic routes with higher reported yields.
Impure Product Presence of starting materials, byproducts, or solvent residues.Employ appropriate purification techniques such as recrystallization, column chromatography, or distillation. For large-scale production, fractional distillation or crystallization are often more practical.[1]
Poor Regioselectivity Formation of undesired isomers, a common issue in 1,3-dipolar cycloaddition reactions.[2]The choice of solvent and catalyst can significantly influence regioselectivity. Metal-free protocols or the use of specific catalysts might favor the formation of the desired 3,5-disubstituted isomer.[3]
Difficulty in Isolating the Product Product may be an oil or may not precipitate easily from the reaction mixture.If the product is an oil, try triturating with a non-polar solvent to induce solidification. If precipitation is slow, cooling the mixture or adding a seed crystal can help. Solvent evaporation followed by purification is another option.[1]
Exothermic Reaction Becomes Uncontrollable Poor heat dissipation in larger reactors.Implement efficient cooling systems and monitor the internal temperature closely. Consider a semi-batch process where one of the reactants is added portion-wise to control the rate of heat generation.
Mixing Issues at Scale Inefficient mixing can lead to localized "hot spots," concentration gradients, and reduced yields.Use appropriate reactor geometry and agitation speed. For viscous reaction mixtures, consider specialized impellers. Computational Fluid Dynamics (CFD) modeling can help optimize mixing parameters.
Solvent Recovery and Recycling Challenges Large volumes of solvent are used in industrial-scale production.Select solvents that are easily recoverable by distillation. Implement a solvent recycling program to reduce waste and costs. Consider greener synthesis methods that use less hazardous or recyclable solvents like deep eutectic solvents.[4]

Frequently Asked Questions (FAQs)

1. What are the most common methods for synthesizing this compound?

The most prevalent methods for synthesizing this compound include:

  • 1,3-Dipolar Cycloaddition: This is a classic and widely used method involving the reaction of a nitrile oxide (generated in situ from an oxime) with an alkyne (phenylacetylene).[2][5]

  • One-Pot, Three-Component Synthesis: Modern approaches often utilize a one-pot synthesis from an aldehyde, hydroxylamine, and an alkyne, which is more efficient and atom-economical. Some variations use deep eutectic solvents (DESs) as a green reaction medium.[4]

  • Metal-Free Synthesis: To avoid metal contamination in the final product, metal-free synthesis routes, such as those promoted by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), have been developed.[6]

2. How can I improve the yield when scaling up the synthesis?

Improving yield during scale-up requires careful optimization of several factors:

  • Reaction Parameters: Re-optimize temperature, pressure, and reaction time for the larger scale. What works in a flask may not be optimal in a large reactor.

  • Stoichiometry: Precise control over the molar ratios of reactants is crucial.

  • Mixing: Ensure efficient and uniform mixing to maintain consistent reaction conditions throughout the vessel.

  • Purification: Minimize product loss during workup and purification steps.

3. What are the key safety considerations when producing this compound at a larger scale?

Key safety considerations include:

  • Handling of Reagents: Some starting materials and intermediates can be hazardous. For example, the in-situ generation of nitrile oxides may involve unstable intermediates.[5] Always consult the Safety Data Sheet (SDS) for all chemicals.

  • Exothermic Reactions: Be prepared for potential exotherms, especially during the cycloaddition step. Ensure adequate cooling capacity and emergency procedures are in place.

  • Solvent Safety: Use of flammable or toxic solvents requires proper ventilation, grounding to prevent static discharge, and appropriate personal protective equipment (PPE).

4. How do I choose the right solvent for scale-up?

The ideal solvent for scale-up should:

  • Effectively dissolve the reactants.

  • Be inert to the reaction conditions.

  • Have a boiling point that allows for easy removal without product degradation.

  • Be non-toxic, environmentally friendly, and cost-effective.

  • Allow for easy product isolation.

For instance, while DMF might be used in lab-scale synthesis, its high boiling point and toxicity can be problematic at an industrial scale. Greener alternatives like deep eutectic solvents have been explored for isoxazole synthesis.[4]

5. What are the most effective methods for purifying this compound at a large scale?

While column chromatography is common in the lab, it is often not feasible for large quantities. At scale, the preferred methods are:

  • Recrystallization: This is a cost-effective method for obtaining high-purity crystalline products.[1]

  • Distillation: If the product is thermally stable, fractional distillation under reduced pressure can be effective.

Quantitative Data Presentation

Table 1: Comparison of Selected Synthesis Methods for this compound

Method Starting Materials Solvent Catalyst/Promoter Temperature (°C) Time (h) Yield (%) Reference
Metal-Free DBU PromotedBenzaldehyde oxime, PhenylacetyleneDMFN-Chlorosuccinimide (NCS), DBURoom Temp.1-875[6]
Deep Eutectic SolventBenzaldehyde, Hydroxylamine, PhenylacetyleneCholine chloride:ureaNone504Not specified[4]
From 2,4,6-Triphenylpyrylium Salts2,4,6-Triphenylpyrylium fluoroborate, Hydroxylamine hydrochlorideEthanolSodium hydroxideRoom Temp.1876 (for isoxazoline intermediate)[7]

Experimental Protocols

1. Metal-Free DBU Promoted Synthesis of this compound [6]

  • To a stirred solution of benzaldehyde oxime (1 mmol) in DMF (3 ml), add N-chlorosuccinimide (1.2 mmol) at room temperature.

  • Stir the reaction mixture for 0.5-1 hour.

  • Add DBU (1 mmol) and phenylacetylene (1.2 mmol) to the mixture.

  • Continue stirring for 1-8 hours, monitoring the reaction progress by TLC.

  • Upon completion, add chilled water (20 ml) and extract the product with ethyl acetate (3 x 10 ml).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

2. One-Pot Synthesis in Deep Eutectic Solvent [4]

  • Prepare the deep eutectic solvent (DES) by mixing choline chloride and urea (1:2 molar ratio) and heating until a homogeneous liquid is formed.

  • To the DES (1 mL), add benzaldehyde (2 mmol), hydroxylamine (2 mmol), and sodium hydroxide (2 mmol).

  • Stir the mixture at 50 °C for one hour.

  • Add N-chlorosuccinimide (3 mmol) and continue stirring at 50 °C for three hours.

  • Add phenylacetylene (2 mmol) and stir for an additional four hours at 50 °C.

  • Quench the reaction with water and extract the product with ethyl acetate (3 x 5 mL).

  • Dry the combined organic phases over MgSO4 and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Synthesis cluster_workup Workup & Purification cluster_final Final Product Reactants Starting Materials (e.g., Aldehyde, Alkyne, Hydroxylamine) Mixing Mixing and Reaction Reactants->Mixing Solvent Solvent Selection (e.g., DMF, DES) Solvent->Mixing Monitoring Reaction Monitoring (TLC, HPLC) Mixing->Monitoring Quenching Reaction Quenching Monitoring->Quenching Extraction Product Extraction Quenching->Extraction Purification Purification (Recrystallization, Chromatography) Extraction->Purification Product This compound Purification->Product Analysis Characterization (NMR, MS) Product->Analysis

Caption: General experimental workflow for the synthesis of this compound.

References

Addressing stability issues of novel 3,5-Diphenylisoxazole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address stability issues encountered during the synthesis, purification, handling, and storage of novel 3,5-diphenylisoxazole derivatives.

Troubleshooting Guides

This section provides solutions to common problems researchers may face during their experiments with this compound derivatives.

Issue 1: Low or No Yield of the Desired this compound Product

  • Question: I am following a standard synthesis protocol for a this compound derivative, but I am getting a very low yield or none of the expected product. What could be the issue?

  • Answer: Low yields in this compound synthesis can arise from several factors related to the stability of intermediates and the final product. Here are some potential causes and troubleshooting steps:

    • Instability of Nitrile Oxide Intermediate: The 1,3-dipolar cycloaddition reaction is a common method for synthesizing isoxazoles, which involves a nitrile oxide intermediate. This intermediate can be unstable. Ensure it is generated in situ under appropriate conditions and consumed immediately by the dipolarophile.

    • Reaction Temperature: High temperatures can lead to thermal rearrangement of the isoxazole ring, resulting in the formation of byproducts like 2,5-diphenyloxazole or 2-phenylindole.[1] If your synthesis involves heating, try lowering the reaction temperature or reducing the reaction time.

    • pH of the Reaction Mixture: The isoxazole ring is susceptible to degradation under strongly basic or acidic conditions. If your reaction conditions are highly alkaline or acidic, consider using milder bases or acids, or performing the reaction closer to a neutral pH if the chemistry allows. Base-catalyzed ring opening is a known degradation pathway for some isoxazole derivatives.[2]

    • Purification Method: See Issue 2 for more details on purification-related problems.

Issue 2: Decomposition of the Product During Purification

  • Question: My initial reaction mixture shows the presence of the desired this compound derivative by TLC/LC-MS, but I lose a significant amount of product during column chromatography. Why is this happening and how can I prevent it?

  • Answer: Decomposition during purification, especially on silica gel, is a common issue for sensitive compounds.

    • Silica Gel Acidity: Standard silica gel is slightly acidic and can catalyze the degradation of acid-labile compounds. The isoxazole ring can be sensitive to acidic conditions, leading to ring opening.

      • Solution: Deactivate the silica gel by treating it with a solution of triethylamine in your eluent (e.g., 1-2% triethylamine) before packing the column. This will neutralize the acidic sites. Alternatively, consider using a different stationary phase like neutral alumina.

    • Solvent Choice: Certain solvents can promote degradation. For instance, protic solvents might facilitate proton-mediated decomposition on an acidic stationary phase.

      • Solution: Use aprotic solvents for your chromatography if possible. A solvent system of hexanes and ethyl acetate is generally a good starting point.

    • Extended Purification Time: The longer your compound is on the column, the greater the chance of degradation.

      • Solution: Optimize your TLC conditions to ensure good separation and a reasonable retention factor (Rf) of 0.2-0.4 for your product. This will allow for a quicker elution from the column. Consider using flash chromatography to speed up the process.

Issue 3: Product Degradation During Storage

  • Question: My purified this compound derivative appears to decompose over time, even when stored as a solid or in solution. What are the optimal storage conditions?

  • Answer: The stability of this compound derivatives upon storage is critical for maintaining their integrity for biological assays and further chemical transformations.

    • Light Sensitivity: The weak N-O bond in the isoxazole ring makes it susceptible to photolytic cleavage.[3] UV irradiation can cause the ring to collapse and rearrange.

      • Solution: Store your compounds in amber vials or wrap the vials in aluminum foil to protect them from light. Avoid unnecessary exposure to direct sunlight or strong laboratory lighting.

    • Temperature: As mentioned, high temperatures can induce thermal rearrangements.[1]

      • Solution: Store your compounds at low temperatures. For short-term storage, 4°C is recommended. For long-term storage, -20°C or -80°C is preferable, especially for sensitive analogs.

    • Atmosphere: The presence of moisture and oxygen can potentially contribute to degradation over time, although specific data for 3,5-diphenylisoxazoles is limited.

      • Solution: For long-term storage of solid samples, consider storing them under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator to protect from moisture.

    • Solvent for Stock Solutions: If storing in solution, the choice of solvent is important. Avoid acidic or basic solvents.

      • Solution: Use a neutral, aprotic solvent like DMSO or DMF for stock solutions. If you must use a protic solvent like ethanol or methanol, ensure it is of high purity and anhydrous. Prepare fresh solutions for sensitive experiments whenever possible.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for the isoxazole ring in this compound derivatives?

A1: The primary degradation pathways for the isoxazole ring are:

  • Base-Catalyzed Ring Opening: In the presence of a base, the isoxazole ring can undergo cleavage of the N-O bond. This is a well-documented instability for isoxazole-containing compounds.[2]

  • Thermal Rearrangement: At high temperatures, this compound can rearrange to form more stable isomers like 2,5-diphenyloxazole, as well as other products such as 2-phenylindole and benzamide.[1]

  • Photochemical Decomposition: The isoxazole ring can absorb UV light, leading to the cleavage of the weak N-O bond and subsequent rearrangement to an oxazole or other products via an azirine intermediate.[3]

  • Acid-Catalyzed Hydrolysis: Under strongly acidic conditions, the isoxazole ring can be susceptible to hydrolysis, leading to ring-opened products.[4]

Q2: How does pH affect the stability of this compound derivatives?

A2: The pH of the environment can significantly impact the stability of isoxazole derivatives. Generally, they are most stable at neutral or slightly acidic pH. Strongly basic conditions are particularly detrimental and can lead to rapid, base-catalyzed ring opening.[2] While stable in acidic pH, very strong acidic conditions can also promote degradation.[4] The rate of pH-mediated degradation is also temperature-dependent, with higher temperatures accelerating decomposition.[2]

Q3: Are there any specific functional groups that can enhance or decrease the stability of this compound derivatives?

A3: The electronic nature of the substituents on the phenyl rings can influence the stability of the isoxazole core.

  • Electron-withdrawing groups can potentially make the isoxazole ring more susceptible to nucleophilic attack, which could be a factor in base-catalyzed degradation.

  • Electron-donating groups might stabilize the ring towards certain degradation pathways. However, the specific effects can be complex and depend on the exact degradation mechanism. Systematic structure-stability relationship studies for a range of this compound derivatives are not extensively reported in the literature.

Q4: What analytical techniques are best for monitoring the stability of my this compound derivatives?

A4: A combination of chromatographic and spectroscopic techniques is ideal for stability monitoring:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent method for quantifying the parent compound and detecting the appearance of degradation products over time. Developing a stability-indicating HPLC method is crucial.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying the mass of degradation products, which can help in elucidating the degradation pathways.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the compound after synthesis and purification and to characterize any major degradation products if they can be isolated.

Data Presentation

The stability of isoxazole derivatives is highly dependent on their specific structure, as well as the conditions to which they are exposed. The following table summarizes the degradation kinetics for the isoxazole-containing drug, leflunomide, at different pH values and temperatures. This data is provided as an illustrative example of how environmental factors can influence the stability of an isoxazole ring.

Table 1: pH and Temperature Stability of Leflunomide [2]

pHTemperature (°C)Half-life (t₁/₂) (hours)
4.025Stable
7.425Stable
10.0256.0
4.037Stable
7.4377.4
10.0371.2

Note: Stability can vary significantly for different this compound derivatives.

Experimental Protocols

Protocol 1: General Procedure for Monitoring pH Stability

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 4, 7.4, and 10).

  • Stock Solution Preparation: Prepare a stock solution of your this compound derivative in a suitable organic solvent (e.g., acetonitrile or DMSO) at a known concentration.

  • Incubation: Add a small aliquot of the stock solution to each buffer to achieve a final concentration suitable for your analytical method. Incubate the solutions at a constant temperature (e.g., 25°C or 37°C), protected from light.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Quenching: If necessary, quench the degradation by adding an equal volume of a suitable solvent like acetonitrile.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the remaining parent compound.

  • Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation kinetics.

Protocol 2: General Procedure for Assessing Photostability

  • Sample Preparation: Prepare two sets of solutions of your compound in a suitable solvent. One set will be exposed to light, and the other will serve as a dark control.

  • Light Exposure: Place one set of samples in a photostability chamber with a controlled light source (e.g., a UV lamp at 254 nm or a broad-spectrum light source).

  • Dark Control: Wrap the second set of samples in aluminum foil and place them in the same location to maintain the same temperature.

  • Time Points: At various time points, withdraw samples from both the light-exposed and dark control sets.

  • Analysis: Analyze all samples by HPLC to compare the degradation in the presence and absence of light.

Mandatory Visualizations

degradation_pathways This compound This compound Ring-Opened Intermediate Ring-Opened Intermediate This compound->Ring-Opened Intermediate Base (e.g., OH⁻) 2,5-Diphenyloxazole 2,5-Diphenyloxazole This compound->2,5-Diphenyloxazole Heat (Δ) Azirine Intermediate Azirine Intermediate This compound->Azirine Intermediate UV Light (hν) Azirine Intermediate->2,5-Diphenyloxazole

Caption: Major degradation pathways for this compound derivatives.

troubleshooting_workflow start Low Yield or Decomposition Observed check_synthesis Review Synthesis Conditions start->check_synthesis check_purification Examine Purification Method start->check_purification check_storage Assess Storage Conditions start->check_storage temp High Temperature? check_synthesis->temp ph Extreme pH? check_synthesis->ph silica Silica Gel Used? check_purification->silica light Light Exposure? check_storage->light storage_temp Stored at Room Temp? check_storage->storage_temp lower_temp Lower Reaction Temperature temp->lower_temp Yes adjust_ph Use Milder Reagents ph->adjust_ph Yes neutralize_silica Use Neutralized Silica or Alumina silica->neutralize_silica Yes protect_light Protect from Light light->protect_light Yes store_cold Store at Low Temperature (-20°C or below) storage_temp->store_cold Yes

Caption: Troubleshooting workflow for stability issues.

experimental_workflow_stability cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution prep_samples Aliquot into Test Conditions (e.g., different pH buffers) prep_stock->prep_samples incubate Incubate at Controlled Temperature & Light prep_samples->incubate sampling Withdraw Samples at Time Points incubate->sampling hplc_analysis HPLC Analysis sampling->hplc_analysis data_analysis Determine Degradation Rate hplc_analysis->data_analysis

Caption: Experimental workflow for a pH stability study.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 3,5-Disubstituted Isoxazoles

Author: BenchChem Technical Support Team. Date: November 2025

The isoxazole scaffold is a privileged structure in medicinal chemistry and drug development, exhibiting a wide range of biological activities. The 3,5-disubstituted substitution pattern is particularly common and synthetically accessible. This guide provides a comparative overview of four prominent methods for the synthesis of 3,5-disubstituted isoxazoles, offering objective comparisons of their performance with supporting experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the most suitable method for their specific needs.

1,3-Dipolar Cycloaddition of Alkynes and Nitrile Oxides

This is one of the most versatile and widely employed methods for the synthesis of 3,5-disubstituted isoxazoles. The reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile). The nitrile oxide is typically generated in situ from a variety of precursors to avoid its dimerization.

Performance Comparison
Precursor for Nitrile OxideOxidant/ReagentAlkyne SubstrateReaction ConditionsYield (%)Reference
AldoximeN-Chlorosuccinimide (NCS)PhenylacetyleneCholine Chloride:Urea (DES), 50°C, 4h85[1]
AldoximeHypervalent Iodine ReagentTerminal AlkynesMild ConditionsHigh[2]
O-Silylated Hydroxamic AcidsTrifluoromethanesulfonic anhydride/NEt₃Wide variety of alkynesMild, metal-free, oxidant-freeNot specified[3][4]
α-Nitroketonep-Toluenesulfonic acid (p-TsOH)AllylbenzeneAcetonitrile, 80°C, 22h90[5]
Experimental Protocol: From Aldoxime using NCS in a Deep Eutectic Solvent[1]
  • To a stirred solution of the corresponding aldehyde (2 mmol) in choline chloride:urea (1:2) (1 mL), add hydroxylamine (138 mg, 2 mmol) and sodium hydroxide (80 mg, 2 mmol).

  • Stir the resulting mixture at 50°C for one hour.

  • Add N-chlorosuccinimide (400 mg, 3 mmol) to the mixture and continue stirring at 50°C for three hours.

  • Add the corresponding alkyne (2 mmol) and stir the mixture for four hours at 50°C.

  • Upon completion, quench the reaction with water and extract with ethyl acetate (3 x 5 mL).

  • Dry the combined organic phases over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reaction Pathway

G cluster_0 Nitrile Oxide Generation cluster_1 Cycloaddition Aldoxime R1-CH=NOH Intermediate [R1-C(Cl)=NOH] Aldoxime->Intermediate Chlorination NCS NCS NCS->Intermediate NitrileOxide R1-C≡N⁺-O⁻ Intermediate->NitrileOxide -HCl Alkyne R2-C≡CH Isoxazole 3,5-Disubstituted Isoxazole NitrileOxide->Isoxazole Alkyne->Isoxazole

1,3-Dipolar Cycloaddition Pathway

Condensation of β-Diketones with Hydroxylamine

This classical approach involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine. The reaction proceeds via the formation of a monoxime intermediate, followed by cyclization and dehydration. A key challenge with unsymmetrical β-diketones is the potential for the formation of regioisomeric products.

Performance Comparison
β-Diketone SubstrateReaction ConditionsProduct(s)Yield (%)Reference
Substituted dibenzoylmethanesVaries3-aryl-5-phenylisoxazoles and/or 5-aryl-3-phenylisoxazolesDependent on substituent[6]
β-Enamino diketonesMeCN, BF₃·OEt₂, reflux, 1hRegioselective 3,5-disubstituted 4-formyl-isoxazolesGood[7]
Experimental Protocol: From β-Enamino Diketones[7]

This protocol is generalized from the synthesis of 3,5-disubstituted 4-formyl-isoxazoles.

  • To a solution of the β-enamino diketone (1.0 equiv.) in acetonitrile, add hydroxylamine hydrochloride (1.2 equiv.).

  • Add boron trifluoride etherate (2.0 equiv.) to the mixture.

  • Reflux the reaction mixture for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers, concentrate, and purify by chromatography.

Reaction Pathway

G Diketone R1-C(O)CH₂C(O)-R2 Monoxime Monoxime Intermediate Diketone->Monoxime Hydroxylamine NH₂OH Hydroxylamine->Monoxime Cyclized Cyclized Intermediate Monoxime->Cyclized Intramolecular Cyclization Isoxazole 3,5-Disubstituted Isoxazole Cyclized->Isoxazole -H₂O

Condensation of β-Diketones Pathway

Cope-Type Hydroamination of 1,3-Dialkynes

This method provides an efficient route to 3,5-disubstituted isoxazoles from 1,3-dialkynes and hydroxylamine in the presence of a solvent like DMSO. The reaction is proposed to proceed through a Cope-type hydroamination mechanism.

Performance Comparison
1,3-Dialkyne SubstrateReaction ConditionsYield (%)Reference
Various 1,3-dialkynesDMSO, mild conditionsSatisfactory to excellent[8][9][10]
Unsymmetrical diynesDMSO, 60-110°CHigh selectivity with electronically distinct groups[11]
Experimental Protocol

A general procedure is inferred from the available literature.

  • Dissolve the 1,3-dialkyne (1.0 equiv.) in dimethyl sulfoxide (DMSO).

  • Add hydroxylamine hydrochloride (1.5-4.0 equiv.) and a suitable base (e.g., a non-nucleophilic base) to the solution.

  • Heat the reaction mixture to the specified temperature (e.g., 60-110°C) and stir until the starting material is consumed (monitored by TLC).

  • After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over a drying agent, and concentrate in vacuo.

  • Purify the residue by column chromatography to afford the 3,5-disubstituted isoxazole.

Reaction Pathway

G Dialkyne R1-C≡C-C≡C-R2 Intermediate1 Intermediate A Dialkyne->Intermediate1 Hydroxylamine NH₂OH Hydroxylamine->Intermediate1 AllenylOxime Allenyl Oxime Intermediate Intermediate1->AllenylOxime Isomerization Isoxazole 3,5-Disubstituted Isoxazole AllenylOxime->Isoxazole Electrophilic Cyclization

Cope-Type Hydroamination Pathway

Domino Reductive Nef Reaction/Cyclization of β-Nitroenones

This modern approach utilizes β-nitroenones as starting materials, which are converted to 3,5-disubstituted isoxazoles in a domino reaction sequence. The process involves a reductive Nef reaction to form an oxime intermediate, which then undergoes intramolecular cyclization.

Performance Comparison
β-Nitroenone SubstrateReducing AgentReaction ConditionsYield (%)Reference
Various β-nitroenonesSnCl₂·2H₂OEthyl acetate, microwave55-91[1]
(E)-1-nitro-1,3-diphenylprop-1-eneSnCl₂·2H₂OEthyl acetate, 90°C, microwave79[1]
β-nitroenones with various functionalitiesSnCl₂·2H₂OEthyl acetateGood to very good[8][12]
Experimental Protocol: Microwave-Assisted Synthesis[1]
  • In a microwave vial, dissolve the β-nitroenone (1.0 equiv.) in ethyl acetate.

  • Add tin(II) chloride dihydrate (2.0 equiv.) to the solution.

  • Seal the vial and heat the mixture in a microwave reactor at the specified temperature (e.g., 90°C) for the required time.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter through a pad of celite.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry, concentrate, and purify by flash chromatography.

Reaction Pathway

G Nitroenone β-Nitroenone Oxime Oxime Intermediate Nitroenone->Oxime Reductive Nef Reaction ReducingAgent SnCl₂·2H₂O ReducingAgent->Oxime Cyclized Cyclized Intermediate Oxime->Cyclized Intramolecular Cyclization Isoxazole 3,5-Disubstituted Isoxazole Cyclized->Isoxazole Dehydration

Domino Reductive Nef Reaction Pathway

Conclusion

The synthesis of 3,5-disubstituted isoxazoles can be achieved through several efficient methods, each with its own advantages and substrate scope. The choice of a particular method will depend on the availability of starting materials, desired functional group tolerance, and the scale of the reaction. The classic 1,3-dipolar cycloaddition remains a highly versatile and popular choice due to the wide variety of commercially available alkynes and methods for generating nitrile oxides. The condensation of β-diketones is a straightforward approach, particularly when regioselectivity is not a concern or can be controlled. The Cope-type hydroamination and the domino reductive Nef reaction represent more modern and efficient strategies that offer excellent yields and functional group tolerance under specific conditions. This guide provides the necessary data and protocols to enable an informed decision for the synthesis of these valuable heterocyclic compounds.

References

A Comparative Analysis of the Biological Activity of 3,5-Diphenylisoxazole and Other Isoxazole Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant effects.[1][2][3] The substitution pattern on the isoxazole ring plays a crucial role in determining the pharmacological profile of these compounds. This guide provides a comparative analysis of the biological activity of 3,5-diphenylisoxazole and its isomers, supported by experimental data and detailed methodologies to aid in drug discovery and development efforts.

Comparative Biological Activity Data

The following tables summarize the quantitative data on the biological activities of various isoxazole isomers, allowing for a direct comparison of their potency.

Anti-inflammatory Activity

The anti-inflammatory potential of isoxazole derivatives is often evaluated using the carrageenan-induced rat paw edema model, which measures the ability of a compound to reduce acute inflammation.

CompoundDose (mg/kg)% Inhibition of EdemaReference Compound% Inhibition of Edema (Reference)
3-(4'-methoxyphenyl)-5-phenylisoxazole2065.45Indomethacin72.72
3-(4'-methoxyphenyl)-5-(4-chlorophenyl)isoxazole2070.90Indomethacin72.72
3-(4'-methoxyphenyl)-5-(4-methylphenyl)isoxazole2061.81Indomethacin72.72
3-(4'-methoxyphenyl)-5-(4-nitrophenyl)isoxazole2058.18Indomethacin72.72

Data synthesized from multiple sources for comparative purposes.[4][5]

Anticancer Activity

The cytotoxic effects of isoxazole derivatives are commonly assessed against various cancer cell lines using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC₅₀) is a key parameter for comparing the anticancer potency of these compounds.

CompoundCell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM) (Reference)
3,5-di(4-methoxyphenyl)isoxazolePC315.25-Fluorouracil10.5
3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazolePC325.85-Fluorouracil10.5
This compoundMCF-719.72DoxorubicinNot specified
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazoleMCF-7>50DoxorubicinNot specified
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoleMCF-72.63DoxorubicinNot specified

Data synthesized from multiple sources for comparative purposes.[6][7]

Antimicrobial Activity

The antimicrobial efficacy of isoxazole derivatives is determined by their minimum inhibitory concentration (MIC) against various bacterial and fungal strains.

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)Reference CompoundMIC (µg/mL) (Reference)
3-(4-chlorophenyl)-5-(2,4-dichlorophenyl)isoxazole12.52550Ciprofloxacin10
3-(4-methylphenyl)-5-(2,4-dichlorophenyl)isoxazole2550100Ciprofloxacin10
This compound>100>100>100Ciprofloxacin10

Data synthesized from multiple sources for comparative purposes.[8]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays mentioned in this guide.

Carrageenan-Induced Rat Paw Edema

This widely used in vivo model assesses the anti-inflammatory activity of compounds.

Methodology:

  • Wistar albino rats are fasted overnight with free access to water.

  • The initial paw volume of each rat is measured using a plethysmometer.

  • The test compounds or a standard drug (e.g., Indomethacin) are administered orally or intraperitoneally.

  • After a specific time (e.g., 30 minutes), a 0.1 mL injection of 1% carrageenan solution in saline is administered into the sub-plantar region of the right hind paw.

  • The paw volume is measured again at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • The percentage inhibition of edema is calculated for each group relative to the control group that received only the vehicle and carrageenan.[5]

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to determine the viability of cells in culture.

Methodology:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • The plates are incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.[9]

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

  • A serial dilution of the test compounds is prepared in a liquid growth medium in 96-well microtiter plates.

  • A standardized inoculum of the target microorganism (bacteria or fungi) is added to each well.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[10]

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanisms of action and experimental designs.

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation Chalcone Chalcone Synthesis Isoxazole Isoxazole Synthesis Chalcone->Isoxazole Hydroxylamine HCl Purification Purification & Characterization Isoxazole->Purification AntiInflammatory Anti-inflammatory Assay (Carrageenan-induced edema) Purification->AntiInflammatory Anticancer Anticancer Assay (MTT Assay) Purification->Anticancer Antimicrobial Antimicrobial Assay (MIC Determination) Purification->Antimicrobial

Caption: General workflow for the synthesis and biological evaluation of isoxazole derivatives.

Many isoxazole derivatives exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.

cox_pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_constitutive Prostaglandins (Housekeeping) COX1->PGs_constitutive PGs_inflammatory Prostaglandins (Inflammation) COX2->PGs_inflammatory Inflammation Inflammation Pain, Fever PGs_inflammatory->Inflammation Isoxazole Isoxazole Derivative Isoxazole->COX2 Inhibition

Caption: Simplified diagram of the COX pathway and the inhibitory action of isoxazole derivatives.

Conclusion

The biological activity of isoxazole derivatives is significantly influenced by the nature and position of substituents on the phenyl rings. While this compound itself shows a range of biological activities, strategic modifications, such as the introduction of methoxy, chloro, or trifluoromethyl groups, can dramatically enhance potency in specific areas like anti-inflammatory, anticancer, or antimicrobial applications.[1][6] This comparative guide highlights the importance of structure-activity relationship (SAR) studies in the design of novel and more effective isoxazole-based therapeutic agents. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

References

In Vitro Validation of 3,5-Diphenylisoxazole's Anticancer Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro anticancer activity of 3,5-Diphenylisoxazole derivatives against the established chemotherapeutic agent, Doxorubicin. Experimental data from studies on the MCF-7 human breast cancer cell line is presented to offer a clear performance benchmark. Detailed methodologies for key validation assays are included to support the replication and extension of these findings.

Comparative Anticancer Activity

The in vitro efficacy of novel anticancer compounds is commonly assessed by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. A lower IC50 value indicates a more potent compound.

A study on a series of methyl β-orsellinate-based 3,5-disubstituted isoxazole derivatives revealed significant cytotoxic activity against the MCF-7 breast cancer cell line. One of the potent derivatives, herein designated as Isoxazole Derivative 1, exhibited an IC50 value of 7.9 ± 0.07 μM[1].

For comparison, the IC50 of the widely used anticancer drug Doxorubicin against the same MCF-7 cell line has been reported in multiple studies, with values ranging from approximately 0.4 µM to 8.3 µM, depending on the specific experimental conditions and exposure times[2][3][4][5]. For the purpose of this guide, we will consider a representative IC50 value of 0.68 ± 0.04 µg/ml (which converts to approximately 1.25 µM) as a benchmark[2].

CompoundCancer Cell LineIC50 Value (µM)
Isoxazole Derivative 1MCF-77.9 ± 0.07
DoxorubicinMCF-7~1.25

Note: Direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental protocols. However, this data provides a valuable initial assessment of the relative potency of this compound derivatives.

Key Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate MCF-7 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative or Doxorubicin. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 3-4 hours at 37°C in a humidified atmosphere with 5% CO2, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control group. Plot the cell viability against the compound concentration to determine the IC50 value.

Tubulin Polymerization Inhibition Assay

This assay evaluates the ability of a compound to interfere with the assembly of microtubules, a key mechanism for many anticancer agents.

Principle: The polymerization of tubulin into microtubules can be monitored by the increase in fluorescence of a reporter molecule, such as DAPI, which preferentially binds to polymerized tubulin.

Protocol:

  • Reagent Preparation: Reconstitute purified tubulin protein in a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing GTP and a fluorescent reporter dye[6][7].

  • Compound Incubation: In a 96-well plate, add the this compound derivative or a known tubulin inhibitor (e.g., colchicine) at various concentrations.

  • Initiation of Polymerization: Add the tubulin solution to the wells to initiate polymerization.

  • Fluorescence Monitoring: Immediately begin monitoring the fluorescence intensity at regular intervals (e.g., every minute) for a set period (e.g., 60 minutes) at 37°C using a fluorescence plate reader (excitation ~360 nm, emission ~450 nm)[6].

  • Data Analysis: Plot the fluorescence intensity over time. A decrease in the rate and extent of fluorescence increase in the presence of the compound, compared to a control, indicates inhibition of tubulin polymerization.

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the experimental process and the mechanism of action of this compound, the following diagrams have been generated using the DOT language.

G cluster_0 In Vitro Anticancer Activity Workflow A Cell Culture (MCF-7) B Cell Seeding (96-well plate) A->B C Compound Treatment (this compound vs. Doxorubicin) B->C D Incubation C->D E MTT Assay D->E F Absorbance Reading E->F G IC50 Determination F->G

Caption: Experimental workflow for in vitro anticancer activity assessment.

G cluster_1 Signaling Pathway of this compound A This compound B Binds to Colchicine Site on β-tubulin A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E Mitotic Spindle Disruption D->E F Cell Cycle Arrest at G2/M Phase E->F G Induction of Apoptosis F->G H Cancer Cell Death G->H

Caption: Proposed signaling pathway for this compound's anticancer activity.

References

A Comparative Analysis of the Biological Prowess of 3,5-Diaryl Isoxazole Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,5-diaryl isoxazole scaffold has emerged as a privileged structure in medicinal chemistry, with its analogs demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of the anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties of various 3,5-diaryl isoxazole derivatives, supported by experimental data from peer-reviewed studies.

Anticancer Activity

Numerous 3,5-diaryl isoxazole analogs have been synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines. The primary mechanism of action for many of these compounds involves the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase.[1][2]

Comparative Anticancer Potency (IC50/GI50 in µM)
Compound/AnalogCancer Cell LineIC50/GI50 (µM)Reference
Indole-containing 3,5-diaryl isoxazoles Colo320 (Colon)Low micromolar[3]
Calu-3 (Lung)Low micromolar[3]
Tyrosol-coupled 3,5-disubstituted isoxazoles K562 (Leukemia)16 - 24 µg/mL[4]
3,5-diaryl-isoxazoline/isoxazole-pyrrolobenzodiazepine conjugates Various<0.1 - 3.6[1]
Compound 10h HCT-15 (Colon)0.0221[5]
MDA-MB-435 (Melanoma)0.0318[5]
SNB-75 (CNS)0.0263[5]
MCF7 (Breast)0.0372[5]
3,4-diarylisoxazole derivative 11 Hepatocellular & Breast Cancer Cell Lines0.77 - 9.53[6]
1,5-diarylpyrazole 85 Hepatocellular & Breast Cancer Cell Lines0.7 - 9.5[6]
Compound 1d MDA-MB 231 (Breast)46.3 µg/mL[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the 3,5-diaryl isoxazole analogs and incubated for an additional 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathway: Induction of Apoptosis and G2/M Arrest

Several studies suggest that the anticancer effects of 3,5-diaryl isoxazoles are mediated through the induction of apoptosis via a mitochondrial-mediated intrinsic pathway and cell cycle arrest at the G2/M phase.[1][8] This involves the upregulation of p53, activation of caspases, and downregulation of key cell cycle proteins like cyclin B1.[1][8]

G2M_Apoptosis_Pathway 3,5-Diaryl Isoxazole 3,5-Diaryl Isoxazole p53 p53 3,5-Diaryl Isoxazole->p53 Upregulates Cyclin B1/CDK1 Cyclin B1/CDK1 3,5-Diaryl Isoxazole->Cyclin B1/CDK1 Downregulates Bax Bax p53->Bax Activates Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilizes Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis G2/M Arrest G2/M Arrest Cyclin B1/CDK1->G2/M Arrest

Caption: Proposed mechanism of anticancer activity.

Anti-inflammatory Activity

Certain 3,5-diaryl isoxazole analogs have demonstrated significant anti-inflammatory properties, primarily evaluated using the carrageenan-induced rat paw edema model.

Comparative Anti-inflammatory Efficacy
Compound/AnalogDose (mg/kg)Paw Edema Inhibition (%)Time (hours)Reference
Isoxazole-based amides (A1) 2093.57-[9]
Isoxazole-based amides (A7) 2092.85-[9]
Isoxazole-based amides (A10) 2092.85-[9]
Isoxazole derivative (5b) -75.682[10]
76.713[10]
Isoxazole derivative (5c) -74.482[10]
75.563[10]
Isoxazole derivative (5d) -71.862[10]
72.323[10]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This in vivo assay is a standard method for screening acute anti-inflammatory activity.

  • Animal Model: Male Wistar rats (150-200 g) are used.

  • Compound Administration: The test compounds (3,5-diaryl isoxazole analogs) and a standard drug (e.g., Indomethacin) are administered orally or intraperitoneally.

  • Induction of Edema: After 1 hour, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume with that of the control group.

Anti_Inflammatory_Workflow cluster_protocol Carrageenan-Induced Paw Edema Assay A 1. Animal Acclimatization (Wistar Rats) B 2. Compound Administration (Oral/IP) A->B C 3. Carrageenan Injection (Sub-plantar) B->C D 4. Paw Volume Measurement (Plethysmometer) C->D E 5. Data Analysis (% Inhibition of Edema) D->E Logical_Relationship cluster_activities Biological Activities of 3,5-Diaryl Isoxazoles Core 3,5-Diaryl Isoxazole Scaffold Anticancer Anticancer Core->Anticancer AntiInflammatory Anti-inflammatory Core->AntiInflammatory Antimicrobial Antimicrobial Core->Antimicrobial EnzymeInhibition Enzyme Inhibition Core->EnzymeInhibition

References

Validating the Reaction Pathway of 3,5-Diphenylisoxazole: A DFT-Informed Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3,5-diphenylisoxazole, a key scaffold in medicinal chemistry, predominantly proceeds through a [3+2] cycloaddition reaction. This guide provides a comparative analysis of the primary reaction pathway, supported by theoretical insights from Density Functional Theory (DFT) and experimental findings. Understanding the underlying mechanism is crucial for optimizing reaction conditions, predicting regioselectivity, and designing novel derivatives.

Reaction Pathways: A Comparative Overview

The formation of this compound is most efficiently achieved via the 1,3-dipolar cycloaddition of a benzonitrile oxide with an alkyne or alkene, followed by oxidation in the case of the latter. DFT studies on analogous systems have elucidated the energetics of this pathway, confirming its favorability over potential alternatives.

Reaction PathwayKey IntermediatesTheoretical Validation (DFT)Experimental Evidence
Pathway A: 1,3-Dipolar Cycloaddition Benzonitrile oxide, PhenylacetyleneConcerted, low activation energy barrier. Favorable frontier molecular orbital (FMO) interactions.[1][2][3]High yields, regioselective formation of the 3,5-disubstituted product.[4][5][6]
Alternative Pathway: Stepwise Cycloaddition Zwitterionic intermediateHigher activation energy compared to the concerted pathway. Potential for competing side reactions.[7]Generally not observed under standard reaction conditions for this specific product.[8]

Experimental Protocols

Synthesis of this compound via 1,3-Dipolar Cycloaddition

This protocol involves the in situ generation of benzonitrile oxide from benzaldoxime, which then reacts with phenylacetylene.

Materials:

  • Benzaldehyde

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Phenylacetylene

  • N-Chlorosuccinimide (NCS)

  • Solvent (e.g., Chloroform, Deep Eutectic Solvent like Choline Chloride:Urea)

Procedure:

  • Oxime Formation: Benzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide) to form benzaldoxime.[6]

  • Nitrile Oxide Generation: The benzaldoxime is then treated with an oxidizing agent like N-chlorosuccinimide (NCS) to generate benzonitrile oxide in situ.

  • Cycloaddition: Phenylacetylene is added to the reaction mixture. The 1,3-dipolar cycloaddition between the benzonitrile oxide and phenylacetylene proceeds to form this compound.[6]

  • Workup and Purification: The reaction mixture is quenched with water and extracted with an organic solvent. The product is then purified by column chromatography.

Characterization Data for this compound: [4]

  • Appearance: White solid

  • Melting Point: 140-142 °C

  • ¹H NMR (400 MHz, CDCl₃): δ 7.86 (m, 4H), 7.49 (m, 6H), 6.84 (s, 1H)

  • ¹³C NMR (125 MHz, CDCl₃): δ 168.7, 161.3, 128.6, 128.4, 127.4, 127.3, 127.3, 125.8, 125.1, 124.2, 95.8

Mechanistic Insights from DFT: Visualizing the Pathway

DFT calculations have been instrumental in elucidating the mechanism of 1,3-dipolar cycloadditions. These studies confirm that the reaction is typically a concerted process, where the new carbon-carbon and carbon-oxygen bonds are formed in a single transition state.[1][7] The regioselectivity, leading to the 3,5-disubstituted product, is governed by the electronic properties and orbital coefficients of the frontier molecular orbitals (HOMO and LUMO) of the nitrile oxide and the dipolarophile.[2][3]

Below is a diagram illustrating the validated concerted reaction pathway for the formation of this compound.

G cluster_reactants Reactants cluster_ts Transition State cluster_product Product R1 Benzonitrile Oxide TS [3+2] Concerted Transition State R1->TS 1,3-Dipole R2 Phenylacetylene R2->TS Dipolarophile P This compound TS->P Cycloaddition

Caption: Concerted [3+2] cycloaddition pathway for this compound synthesis.

Alternative Synthetic Routes

While the 1,3-dipolar cycloaddition is the most common and efficient method, other synthetic strategies for isoxazole derivatives exist. These include:

  • Reaction of α,β-unsaturated ketones with hydroxylamine: This can lead to isoxazoline intermediates which can be oxidized to isoxazoles.

  • Copper-catalyzed cycloadditions: These methods can offer high regioselectivity and yield under mild conditions.[9]

  • Microwave-assisted synthesis: This can accelerate the reaction and improve yields for 3,5-disubstituted isoxazoles.[5]

However, for the specific synthesis of this compound, the in situ generation of benzonitrile oxide followed by cycloaddition with phenylacetylene remains the most validated and widely adopted approach due to its reliability and high regioselectivity. The strong agreement between experimental outcomes and DFT predictions for the concerted [3+2] cycloaddition mechanism solidifies its status as the preferred reaction pathway.

References

Correlating Computational and Experimental Data for 3,5-Diphenylisoxazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data Comparison

The following tables summarize the available experimental spectroscopic data for 3,5-Diphenylisoxazole. A comparative column for computational data is included to illustrate where theoretical values would be presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

Parameter Experimental Data (CDCl₃ Solvent) Computational Data (Predicted)
¹H NMR (δ, ppm) 7.86-7.81 (m, 4H, ArH), 7.52-7.44 (m, 6H, ArH), 6.84 (s, 1H, isoxazole-H)[1]Data not available in searched literature.
¹³C NMR (δ, ppm) 170.3, 162.9, 130.1, 129.9, 129.0, 128.9, 128.8, 127.4, 126.7, 125.7, 97.4Data not available in searched literature.

Note: Chemical shifts (δ) are reported in parts per million (ppm). Multiplicity is indicated as 's' for singlet and 'm' for multiplet.

Vibrational Spectroscopy

Table 2: Fourier-Transform Infrared (FTIR) Spectroscopic Data for this compound

Parameter Experimental Data (cm⁻¹) Computational Data (Predicted)
Aromatic C-H stretch 3047.95[2]Data not available in searched literature.
C=N stretch 1570.67[2]Data not available in searched literature.
C=C stretch 1488.94[2]Data not available in searched literature.
N-O stretch 1404.08[2]Data not available in searched literature.
C-C stretch 912.27[2]Data not available in searched literature.
Monosubstituted C-H def. 687.39[2]Data not available in searched literature.
Electronic Spectroscopy

Experimental UV-Vis absorption data for this compound were not explicitly found in the reviewed literature. However, studies on other isoxazole derivatives show absorption maxima, which can be influenced by solvent and substituents.[3]

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopic Data for Isoxazole Derivatives

Parameter Experimental Data Computational Data (Predicted)
λ_max (nm) Data for this compound not available. For (E)-4-(2-Methoxybenzylidene)-3-propylisoxazol-5(4H)-one in MeOH, λ_max is 386 nm.[3]Data not available in searched literature.

Methodologies

Experimental Protocols

The following are generalized protocols based on standard laboratory practices for the synthesis and spectroscopic analysis of this compound and its derivatives.

Synthesis of this compound:

A common method for the synthesis of 3,5-disubstituted isoxazoles is through the cyclization of chalcone dibromides with hydroxylamine hydrochloride.[2]

  • Chalcone Synthesis: An aromatic aldehyde is reacted with an aromatic ketone in the presence of a base like sodium hydroxide to form a chalcone.

  • Bromination: The synthesized chalcone is then brominated, typically in glacial acetic acid, to form the corresponding chalcone dibromide.

  • Cyclization: The chalcone dibromide is reacted with hydroxylamine hydrochloride in the presence of a base such as triethanolamine, with heating, to yield the this compound.[2] The product is then purified, commonly by recrystallization from a solvent like ethanol.

Spectroscopic Analysis:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[1][4] The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and chemical shifts are referenced to an internal standard like tetramethylsilane (TMS).[1][2]

  • FTIR Spectroscopy: Infrared spectra are often recorded using a Perkin-Elmer spectrometer or a similar instrument.[2][4] Samples can be prepared as potassium bromide (KBr) pellets or analyzed using an Attenuated Total Reflectance (ATR) accessory.[2][3]

  • UV-Vis Spectroscopy: The UV-Vis absorption spectrum is recorded using a spectrophotometer, with the compound dissolved in a spectral grade solvent like methanol or chloroform.[3]

Computational Methodologies

While specific computational data for this compound was not found, the following outlines a general workflow for predicting spectroscopic properties using computational chemistry.

  • Geometry Optimization: The first step is to obtain the optimized molecular geometry of the compound. This is typically done using Density Functional Theory (DFT) methods, for example, with the B3LYP functional and a basis set like 6-311+G(d,p).

  • NMR Chemical Shift Prediction: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. The calculations are performed on the optimized geometry, and the results are often linearly scaled to improve agreement with experimental data.

  • IR Frequency Calculation: Vibrational frequencies are calculated from the second derivatives of the energy with respect to atomic displacements. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors.

  • UV-Vis Spectra Prediction: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis spectrum.

Visualizing Methodologies and Relationships

To better understand the workflow and the interplay between experimental and computational data, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Chalcone_Formation Chalcone Formation Bromination Bromination Chalcone_Formation->Bromination Cyclization Cyclization Bromination->Cyclization Purification Purification Cyclization->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis

Experimental Workflow for this compound

data_correlation Exp_Data Experimental Data (NMR, IR, UV-Vis) Correlation Correlation & Validation Exp_Data->Correlation Comp_Model Computational Model (DFT, TD-DFT) Comp_Model->Correlation Structure Molecular Structure of This compound Structure->Exp_Data is analyzed to get Structure->Comp_Model is modeled to predict Correlation->Structure confirms/refines

Logical Relationship for Data Correlation

Biological Activity and Signaling Pathways

Isoxazole derivatives are known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[5][6] While specific signaling pathway studies for this compound were not identified, research on structurally similar 3,5-diaryl isoxazole derivatives has shown potential for anticancer activity. For instance, some derivatives have been investigated for their ability to inhibit kinases involved in cancer cell proliferation, such as Ribosomal protein S6 kinase beta-1 (S6K1).[5] S6K1 is a key component of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.

The following diagram illustrates a simplified representation of the PI3K/AKT/mTOR pathway, which can be targeted by small molecule inhibitors like certain isoxazole derivatives.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates AKT AKT PI3K->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates Proliferation Cell Growth & Proliferation S6K1->Proliferation promotes Inhibitor 3,5-Diaryl Isoxazole Derivative (e.g., Cmpd 26) Inhibitor->S6K1 inhibits

Targeting the mTOR/S6K1 Pathway with Isoxazoles

This guide demonstrates the importance of integrating experimental data with computational models for the comprehensive characterization of molecules like this compound. While a complete dataset correlating both aspects for this specific molecule is not fully available in the public literature, the established methodologies provide a clear path for future research in this area.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 3,5-Diphenylisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 3,5-diphenylisoxazole derivatives, highlighting their structure-activity relationships (SAR) in anticancer, anti-inflammatory, and antimicrobial applications. The information is supported by experimental data, detailed protocols, and visual diagrams to facilitate understanding and future research.

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. Understanding the relationship between the chemical structure of these derivatives and their biological function is paramount for the rational design of more potent and selective therapeutic agents. This guide synthesizes findings from multiple studies to offer a comparative analysis of these compounds.

Comparative Analysis of Biological Activities

The therapeutic efficacy of this compound derivatives is significantly influenced by the nature and position of substituents on the two phenyl rings. The following sections and data tables summarize the key SAR findings for anticancer, anti-inflammatory, and antimicrobial activities.

Anticancer Activity

Numerous this compound derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. The data consistently shows that substitutions on the phenyl rings play a crucial role in modulating their anticancer potency.

For instance, a study exploring the impact of a trifluoromethyl (–CF3) group on isoxazole-based molecules found that the introduction of this moiety can enhance anticancer activity. One derivative, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole, exhibited a potent IC50 value of 2.63 μM against the MCF-7 human breast cancer cell line.[1] In another study, a series of 3,5-diaryl isoxazole derivatives were synthesized and evaluated against the PC-3 prostate cancer cell line, with some compounds showing significant activity.[2] Further research on a breast cancer cell line (MDA-MB 231) identified a derivative with a biphenyl group at the 3rd position and a dichloro-substituted phenyl at the 5th position of the isoxazole ring as having a notable GI50 value of 46.3 μg/mL.[3]

Table 1: Anticancer Activity of this compound Derivatives (IC50/GI50 Values)

Compound ID/ReferenceSubstituents at Position 3Substituents at Position 5Cancer Cell LineIC50/GI50 (µM or µg/mL)
Compound 2g[1]3,4-dimethoxyphenylthiophen-2-yl (with -CF3 at position 4 of isoxazole)MCF-72.63 µM
Compound 5[1]thiophen-2-yl4-(thiophen-2-yl)-1H-pyrrol-3-yl (with -CF3 at position 4 of isoxazole)MCF-73.09 µM
Compound 1d[3]biphenyl2,4-dichlorophenylMDA-MB 23146.3 µg/mL
PBD conjugate 6a[4]Pyrrolo[2,1-c][1][5]benzodiazepine conjugateVaried arylVarious<0.1-3.6 µM
Compound 26[2]Not specified in abstractNot specified in abstractPC-3High selectivity
Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives has been demonstrated in preclinical models, such as the carrageenan-induced paw edema assay in rats. The percentage of edema inhibition is a key metric for evaluating the anti-inflammatory effect. Studies have shown that certain substitutions can lead to significant reductions in inflammation. For example, some derivatives have been reported to exhibit anti-inflammatory activity ranging from 47.67% to 90.83% inhibition of edema.[6] Another study highlighted that compounds with a methoxy group at the para position of the phenyl ring were found to be most active.[7]

Table 2: Anti-inflammatory Activity of this compound Derivatives

Compound ID/ReferenceSubstituentsAnimal Model% Inhibition of Edema
TPI-7[7]3-(4,5-diphenyl-1-((5-(3,4,5-trimethoxyphenyl)isoxazol-3-yl)methyl)-1H-imidazol-2-yl)phenolCarrageenan-induced rat paw edemaMost active in series
TPI-13[7]Methoxy group at para positionCarrageenan-induced rat paw edemaMost active in series
General finding[6]Varied substitutionsCarrageenan-induced rat paw edema47.67% to 90.83%
Compounds 5b, 5c, 5d[8][9]Varied substitutionsCarrageenan-induced rat paw edema71.86% to 76.71%
Antimicrobial Activity

This compound derivatives have also been investigated for their ability to inhibit the growth of various pathogenic microbes. The minimum inhibitory concentration (MIC) is the standard measure of their antimicrobial efficacy. Research has shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, halogenated derivatives of 4-methyl-3,5-diphenylisoxazolidine have demonstrated superior potency, with MIC values ranging from 6.25 to 50 mg/mL against a panel of bacteria and fungi.[10] Another study found that certain 4-nitro-3-phenylisoxazole derivatives exhibited better antibacterial activities against plant pathogens than the positive control, bismerthiazol.[11]

Table 3: Antimicrobial Activity of this compound Derivatives (MIC Values)

Compound ID/ReferenceSubstituentsMicroorganism(s)MIC (µg/mL or mg/mL)
Halogenated derivatives[10]4-methyl, varied halogen substitutionsS. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, C. albicans6.25 - 50 mg/mL
Compounds 178d, 178e, 178f[12]N3, N5-di(substituted)isoxazole-3,5-diamineE. coli95 - 117 µg/mL
Compounds 178d, 178e[12]N3, N5-di(substituted)isoxazole-3,5-diamineS. aureus95 - 100 µg/mL
Compounds 5o–5w[11]4-nitro-3-phenylisoxazole derivativesXanthomonas oryzae, Xanthomonas axonopodisBetter than positive control

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays cited in the structure-activity relationship studies of this compound derivatives.

Synthesis of this compound Derivatives from Chalcones

A common synthetic route to this compound derivatives involves the cyclization of chalcone precursors.

General Procedure:

  • Chalcone Synthesis (Claisen-Schmidt Condensation): An appropriately substituted acetophenone is reacted with a substituted benzaldehyde in the presence of a base, typically an aqueous or alcoholic solution of sodium hydroxide or potassium hydroxide, at room temperature. The reaction mixture is stirred for several hours until a precipitate forms. The resulting chalcone is then filtered, washed, and recrystallized.

  • Isoxazole Formation: The synthesized chalcone is refluxed with hydroxylamine hydrochloride in a suitable solvent, such as ethanol, often in the presence of a base like sodium acetate or potassium hydroxide. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice water, and the precipitated this compound derivative is filtered, washed, and purified by recrystallization.[8][9]

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution is added to each well. The plate is then incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curve.[1]

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating acute inflammation.

Protocol:

  • Animal Grouping and Compound Administration: Rats are divided into control, standard, and test groups. The test groups are orally administered with the this compound derivatives at a specific dose. The standard group receives a known anti-inflammatory drug (e.g., indomethacin or diclofenac sodium), and the control group receives the vehicle.

  • Induction of Edema: After a set time (e.g., 30-60 minutes) following compound administration, a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation.

  • Measurement of Paw Volume: The paw volume is measured at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.[7][13]

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution of Compounds: The this compound derivatives are serially diluted in a 96-well microtiter plate containing broth to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., temperature and time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing the Pathways and Processes

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a general experimental workflow for the synthesis and screening of this compound derivatives and a simplified signaling pathway for apoptosis induction, a common mechanism of action for anticancer agents.

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Substituted Acetophenone + Substituted Benzaldehyde chalcone Claisen-Schmidt Condensation start->chalcone Base (NaOH/KOH) chalcone_intermediate Chalcone Intermediate chalcone->chalcone_intermediate cyclization Cyclization chalcone_intermediate->cyclization hydroxylamine Hydroxylamine HCl hydroxylamine->cyclization isoxazole This compound Derivative cyclization->isoxazole anticancer Anticancer Assay (e.g., MTT) isoxazole->anticancer anti_inflammatory Anti-inflammatory Assay (e.g., Paw Edema) isoxazole->anti_inflammatory antimicrobial Antimicrobial Assay (e.g., MIC) isoxazole->antimicrobial sar_analysis Structure-Activity Relationship (SAR) Analysis anticancer->sar_analysis anti_inflammatory->sar_analysis antimicrobial->sar_analysis

General workflow for synthesis and screening.

apoptosis_pathway compound This compound Derivative cell Cancer Cell compound->cell ros ↑ Reactive Oxygen Species (ROS) cell->ros Induces mitochondria Mitochondrial Dysfunction cell->mitochondria Induces bax ↑ Bax mitochondria->bax bcl2 ↓ Bcl-2 mitochondria->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Simplified intrinsic apoptosis pathway.

References

Comparative Molecular Docking Analysis of 3,5-Diphenylisoxazole Analogs and Related Derivatives as Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the molecular docking scores of 3,5-diphenylisoxazole analogs and other 3,5-disubstituted isoxazole derivatives against key protein targets implicated in various diseases. The data presented is compiled from multiple research studies and aims to offer insights for researchers, scientists, and professionals in the field of drug discovery and development. The isoxazole scaffold is a prominent feature in medicinal chemistry, known for its diverse pharmacological activities.[1]

Quantitative Comparison of Molecular Docking Scores

The following tables summarize the molecular docking scores and, where available, the corresponding in vitro inhibitory activities of various isoxazole derivatives against three significant protein targets: Cyclooxygenase-2 (COX-2), Heat Shock Protein 90 (Hsp90), and Carbonic Anhydrase (CA). It is important to note that direct comparison of docking scores between different studies should be approached with caution due to variations in computational software and protocols.

Table 1: Molecular Docking Scores of Isoxazole Derivatives against Cyclooxygenase-2 (COX-2)

Compound/AnalogDocking Score (kcal/mol)IC50 (nM)Target PDB IDDocking SoftwareReference
3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole (2b)High Atomic Contact Energy (ACE) Score---[2]
Isoxazole-carboxamide derivative (A13)-13Human COX enzymeQiKProp module[3]
1-N-substituted-3,5-diphenyl-2-pyrazoline derivative (Compound 12)-11.76-6COXGLIDE (Schrödinger)[4]
Celecoxib (Reference Drug)-11.45-6COXGLIDE (Schrödinger)[4]
Valdecoxib (Reference Drug)-9.5---[5]

Table 2: Molecular Docking Scores of Isoxazole Analogs against Heat Shock Protein 90 (Hsp90)

Compound/AnalogBinding Energy (kcal/mol)IC50 (µM)Target PDB IDDocking SoftwareReference
Isoxazole-based ZINC Compound-8.51---[6]
Isoxazole-based ZINC Compound-8.23---[6]
Luminespib (Reference Drug)-8.20~0.021--[6]
3,4-disubstituted isoxazole derivative (Compound 5)-143OWDAutoDock 4.2[7]
HP-4 (Hit Compound)-13.31+0.01764-GROMACS 2021.5[1]

Table 3: Molecular Docking Scores of Isoxazole Derivatives against Carbonic Anhydrase (CA)

Compound/AnalogBinding Energy (kcal/mol) / ΔGbind (kcal/mol)IC50 (µM)Target PDB IDDocking SoftwareReference
(E)-4-(arylmethylene)-3-propylisoxazol-5(4H)-one (AC2)-13.53112.31AZMMOE[8]
(E)-4-(arylmethylene)-3-propylisoxazol-5(4H)-one (AC3)-12.49228.41AZMMOE[8]
Acetazolamide (Reference Drug)-18.61AZM-[8]

Experimental Protocols

The methodologies outlined below are representative of the general procedures followed in the cited molecular docking studies.

Molecular Docking Protocol for Isoxazole Derivatives

1. Target Protein Preparation: The three-dimensional crystal structure of the target protein (e.g., COX-2, Hsp90, Carbonic Anhydrase) is retrieved from the RCSB Protein Data Bank (PDB).[8] Prior to docking, the protein structure is prepared by removing water molecules, co-crystallized ligands, and any non-essential ions.[7] Hydrogen atoms are added to the protein, and the structure is energy minimized using a suitable force field (e.g., AMBER99SB).

2. Ligand Preparation: The 2D structures of the this compound analogs and other derivatives are drawn using chemical drawing software like ChemDraw. These structures are then converted to 3D format and subjected to energy minimization using a force field such as MMFF94 or UFF.[9] The prepared ligand structures are saved in a suitable format (e.g., .pdbqt or .mol2) for docking.

3. Docking Simulation: Molecular docking simulations are performed using software such as AutoDock, Schrödinger's GLIDE, or MOE.[4][7] A grid box is defined around the active site of the target protein to specify the search space for the ligand. The docking algorithm then explores various conformations and orientations of the ligand within the active site, and a scoring function is used to estimate the binding affinity (docking score or binding energy) for each pose. The pose with the lowest energy score is typically considered the most favorable binding mode.

4. Post-Docking Analysis: The resulting docked complexes are visualized and analyzed to understand the binding interactions between the ligand and the protein's active site residues. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity.

Visualizations

The following diagrams illustrate a generalized workflow for in silico drug design and a simplified representation of a signaling pathway commonly targeted by enzyme inhibitors.

G cluster_0 A Target Identification & Validation B Lead Identification (Virtual Screening) A->B C Ligand & Protein Preparation B->C D Molecular Docking Simulation C->D E Binding Affinity & Interaction Analysis D->E F Lead Optimization (Analog Design) E->F G ADMET Prediction E->G F->C Iterative Refinement H Synthesis & In Vitro/In Vivo Testing G->H

Caption: A generalized workflow for structure-based drug discovery.

G cluster_1 Proinflammatory_Stimuli Pro-inflammatory Stimuli COX2_Upregulation COX-2 Upregulation Proinflammatory_Stimuli->COX2_Upregulation COX2_Enzyme COX-2 Enzyme COX2_Upregulation->COX2_Enzyme Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Enzyme Prostaglandins Prostaglandins COX2_Enzyme->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Isoxazole_Inhibitor This compound Analog (COX-2 Inhibitor) Isoxazole_Inhibitor->COX2_Enzyme Inhibition

Caption: Simplified COX-2 signaling pathway and its inhibition.

References

Safety Operating Guide

Proper Disposal of 3,5-Diphenylisoxazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 3,5-Diphenylisoxazole, fostering a culture of safety and operational excellence within the laboratory.

Safety and Handling Profile

The following table summarizes key safety and property information for this compound, derived from its Safety Data Sheet (SDS). Adherence to these parameters is critical for safe handling and disposal.

ParameterValueReference
GHS Hazard Statements H301 (Toxic if swallowed), H413 (May cause long lasting harmful effects to aquatic life)
UN Number 2811
Proper Shipping Name Toxic solid, organic, n.o.s. (this compound)
Log Pow (n-octanol/water) 4.16
Melting Point 140 °C[1]
Boiling Point 396.6 °C at 760 mmHg[1]
Flash Point 162.3 °C[1]
Density 1.128 g/cm³[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and minimizes environmental impact. The following protocol outlines the necessary steps for its disposal.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Wear appropriate personal protective equipment, including:

    • Chemical-resistant gloves (inspect before use).[2]

    • Safety goggles or a face shield.[2]

    • A lab coat or other protective clothing.[2]

  • If there is a risk of dust generation, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[3]

2. Waste Collection and Segregation:

  • Collect waste this compound in its original container or a clearly labeled, suitable, and closed container for disposal.[2]

  • Do not mix this compound waste with other chemical waste streams.

  • Adhered or collected material from spills should be promptly disposed of in accordance with appropriate laws and regulations.[2]

3. Spill Management:

  • In the event of a spill, prevent further leakage if it is safe to do so.[2]

  • Cover drains to prevent the chemical from entering them.

  • Carefully collect, bind, and pump off spills. Avoid generating dust.

  • Clean the affected area thoroughly.

  • Use non-sparking tools and explosion-proof equipment if applicable.[2]

4. Final Disposal:

  • Dispose of the contents and container at an approved waste disposal plant.

  • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]

  • Do not discharge into sewer systems.[2]

  • Handle uncleaned containers in the same manner as the product itself.

5. First Aid Procedures:

  • If swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.

  • In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • In case of eye contact: Rinse out with plenty of water. Remove contact lenses if present and easy to do.

  • If inhaled: Move the person into fresh air.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Need to Dispose of This compound ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_waste 2. Assess Waste Type ppe->assess_waste spill Spill Occurs ppe->spill solid_waste 3a. Collect Solid Waste in Designated, Labeled Container assess_waste->solid_waste Solid Chemical contaminated_materials 3b. Collect Contaminated Materials (e.g., paper towels, gloves) in a separate labeled container assess_waste->contaminated_materials Contaminated Items store 4. Store Waste Securely in a locked-up or authorized area solid_waste->store contaminated_materials->store contain_spill Contain Spill & Prevent Entry into Drains spill->contain_spill cleanup_spill Clean up with appropriate materials and non-sparking tools contain_spill->cleanup_spill cleanup_spill->contaminated_materials dispose 5. Arrange for Disposal by an Approved Waste Disposal Plant store->dispose end End: Safe and Compliant Disposal dispose->end

References

Essential Safety and Operational Guide for Handling 3,5-Diphenylisoxazole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for the handling of 3,5-Diphenylisoxazole, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.

Chemical Profile:

  • Chemical Name: this compound

  • CAS Number: 2039-49-8[1]

  • Molecular Formula: C15H11NO[1]

  • Molecular Weight: 221.26 g/mol [2]

  • Physical Properties:

    • Melting Point: 140 °C[1]

    • Boiling Point: 396.6 °C at 760 mmHg[1]

    • Flash Point: 162.3 °C[1]

  • Hazards: Toxic if swallowed (H301) and may cause long-lasting harmful effects to aquatic life (H413).[3] The chemical, physical, and toxicological properties have not been thoroughly investigated.[3]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment for various laboratory activities involving this compound.

ActivityRequired PPE
Weighing and Aliquoting (Solid) - Nitrile gloves (double-gloving recommended)- Safety glasses with side shields or chemical splash goggles- Laboratory coat- N95 or higher-rated respirator (if dust is generated)[3]
Solution Preparation and Handling - Nitrile gloves- Chemical splash goggles- Laboratory coat- Work in a certified chemical fume hood
Experimental Procedures - Nitrile gloves- Chemical splash goggles- Laboratory coat- Face shield (if splash hazard exists)
Spill Cleanup - Chemical-resistant gloves (e.g., nitrile)- Chemical splash goggles- Laboratory coat or chemical-resistant apron- N95 or higher-rated respirator- Disposable shoe covers
Waste Disposal - Chemical-resistant gloves- Chemical splash goggles- Laboratory coat

Operational Plan: Step-by-Step Handling Procedures

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.[4]

  • Use a certified chemical fume hood for all procedures that may generate dust or aerosols, including weighing, transferring, and preparing solutions.

2. Personal Protective Equipment (PPE) and Hygiene:

  • Wear the appropriate PPE as detailed in the table above.

  • Inspect gloves for any signs of damage before use.[4]

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[3]

3. Handling and Storage:

  • Keep the container tightly closed when not in use.[4]

  • Store in a dry, cool, and well-ventilated place away from incompatible materials.[4]

  • Avoid the formation of dust and aerosols.[4]

4. Spill Management:

  • In case of a spill, evacuate the immediate area.

  • Avoid breathing in any dust.[3]

  • Wear appropriate PPE before attempting to clean the spill.

  • For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Clean the spill area with a suitable solvent and then wash with soap and water.

First Aid Measures

Immediate action is crucial in the event of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air.[4] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
Skin Contact Immediately remove contaminated clothing.[4] Wash the affected area with soap and plenty of water.[5] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[4] Rinse mouth with water.[4] Never give anything by mouth to an unconscious person.[4] Call a poison control center or seek immediate medical attention.[6]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated PPE, in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste in a compatible, labeled, and sealed container. Do not mix with other waste streams.[3]

  • Disposal: Dispose of all waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[3][4] Do not allow the chemical to enter drains or the environment.[3]

Experimental Workflow and Safety Diagram

The following diagram illustrates the standard workflow for handling this compound, incorporating key safety checkpoints.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE Prepare_Work_Area Prepare Work Area (Fume Hood) Weigh_Chemical Weigh Chemical Prepare_Work_Area->Weigh_Chemical Prepare_Solution Prepare Solution Weigh_Chemical->Prepare_Solution Exposure Personal Exposure Weigh_Chemical->Exposure Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Spill Spill Prepare_Solution->Spill Prepare_Solution->Exposure Decontaminate_Glassware Decontaminate Glassware Conduct_Experiment->Decontaminate_Glassware Conduct_Experiment->Spill Conduct_Experiment->Exposure Segregate_Waste Segregate Hazardous Waste Decontaminate_Glassware->Segregate_Waste Dispose_Waste Dispose of Waste via Licensed Contractor Segregate_Waste->Dispose_Waste

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Diphenylisoxazole
Reactant of Route 2
Reactant of Route 2
3,5-Diphenylisoxazole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。